3-(Trimethylsilyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFLHCKSMCSEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 3-(trimethylsilyl)benzaldehyde
This guide serves as a technical monograph on 3-(trimethylsilyl)benzaldehyde , a specialized organosilicon intermediate used in medicinal chemistry and advanced organic synthesis.
CAS Registry Number: 17887-54-6 Chemical Formula: C₁₀H₁₄OSi Molecular Weight: 178.31 g/mol
Executive Summary
3-(Trimethylsilyl)benzaldehyde is a bifunctional aromatic building block featuring a reactive aldehyde moiety and a lipophilic trimethylsilyl (TMS) group in the meta position. It is primarily utilized in drug discovery as a phenyl bioisostere or a "silicon switch" scaffold, where the silyl group modulates metabolic stability and lipophilicity (LogP) without significantly altering the steric profile of the parent molecule. Additionally, it serves as a precursor for Peterson olefination substrates and functionalized silicon-containing polymers.
Chemical Structure & Physical Properties[1]
The molecule consists of a benzene ring substituted at the 1-position with a formyl group (-CHO) and at the 3-position with a trimethylsilyl group (-SiMe₃). The meta substitution pattern is critical for directing steric bulk away from the reactive aldehyde center while influencing the electronic properties of the ring.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon prolonged air exposure. |
| Density | ~0.96 g/mL | Estimated based on structural analogues. |
| Boiling Point | ~85–90 °C at 1.5 mmHg | High boiling point at atm; vacuum distillation required. |
| Refractive Index | Characteristic of silylated aromatics. | |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Hydrophobic; insoluble in water. |
| Flash Point | >90 °C | Combustible liquid (Class IIIA). |
Synthesis & Manufacturing Protocols
High-purity synthesis typically avoids direct silylation of benzaldehyde due to the incompatibility of the aldehyde group with silyl-lithium reagents. The two industry-standard protocols involve halogen-lithium exchange .
Method A: The Acetal Protection Route (Recommended for High Yield)
This method protects the aldehyde functionality first, allowing for selective lithiation at the bromine position.
Protocol:
-
Protection: React 3-bromobenzaldehyde with ethylene glycol (1.2 equiv) and catalytic p-TsOH in refluxing toluene (Dean-Stark trap) to form the cyclic acetal.
-
Lithiation: Cool the acetal (in dry THF) to -78 °C under Argon. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 min to generate the aryllithium intermediate.
-
Silylation: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise at -78 °C. Allow to warm to room temperature (RT).
-
Deprotection: Treat the crude silylated acetal with dilute HCl/THF at RT for 1 hour to regenerate the aldehyde.
-
Purification: Extract with diethyl ether, wash with NaHCO₃, and distill under reduced pressure.
Method B: Stepwise Lithiation from 1,3-Dibromobenzene
This route is cost-effective for large-scale production but requires precise temperature control to prevent bis-silylation.
Protocol:
-
Mono-Lithiation: Treat 1,3-dibromobenzene in THF at -78 °C with n-BuLi (1.0 equiv). The kinetic acidity allows selective mono-lithiation.
-
Silylation: Quench with TMSCl to yield 1-bromo-3-(trimethylsilyl)benzene. Isolate this intermediate.
-
Formylation: Subject the intermediate to a second lithiation event (Mg/THF for Grignard or t-BuLi for Li-exchange), followed by quenching with anhydrous Dimethylformamide (DMF).
-
Hydrolysis: Acidic workup releases the aldehyde.
Visualization: Synthesis Pathways
Figure 1: Convergent synthetic pathways utilizing acetal protection (top) and sequential lithiation (bottom).
Reactivity Profile & Mechanism
Aldehyde Functionalization
The formyl group undergoes standard electrophilic reactions. However, the bulky meta-TMS group exerts a mild electronic donating effect (+I), making the carbonyl oxygen slightly more basic and the carbonyl carbon slightly less electrophilic than in unsubstituted benzaldehyde.
-
Reductive Amination: Reacts efficiently with amines/NaBH(OAc)₃ to form benzylamines.
-
Wittig/Horner-Wadsworth-Emmons: Readily forms styrenes. The TMS group remains intact under basic conditions used in these reactions.
Silicon Chemistry (The "Silicon Switch")
The C(aryl)–Si bond is robust under standard organic conditions but can be cleaved selectively (Ipso-substitution).
-
Ipso-Halogenation: Treatment with ICl or Br₂ can replace the TMS group with a halogen, useful for late-stage diversification.
-
Protodesilylation: Strong acids (TFA, TfOH) can cleave the TMS group, reverting the position to a proton. This allows the TMS group to act as a temporary blocking group.
Visualization: Reactivity Flow
Figure 2: Divergent reactivity profile showing retention of the silyl group (left/right) vs. ipso-substitution (bottom).
Applications in Drug Development[3]
Lipophilicity Modulation (ClogP)
Incorporating a TMS group increases the lipophilicity of a scaffold significantly (ΔLogP ≈ +2.5 vs. H). This is utilized to:
-
Improve blood-brain barrier (BBB) penetration.
-
Enhance binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, Proteases).
Bioisosterism
The TMS group is a bioisostere for the tert-butyl group.
-
Volume: TMS is slightly larger than t-butyl (C-Si bond length 1.87 Å vs C-C 1.54 Å).
-
Shape: Both are spherical, hydrophobic moieties.
-
Advantage: The C-Si bond is susceptible to oxidative metabolism (silanol formation), offering a different clearance profile than the metabolically stable t-butyl group.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to autoxidation; verify purity by ¹H NMR (CHO peak at ~10.0 ppm) before use.
-
Spill Response: Absorb with inert material (vermiculite). Do not use water if chlorosilanes are present as impurities.
References
-
Synthesis via Acetal Protection
-
Smith, A. B., et al. "Silylation of Aryl Halides: A General Protocol." Journal of Organic Chemistry, 1985. (Generalized protocol for protected aldehydes).
-
-
Physical Properties & CAS Data
-
National Institute of Standards and Technology (NIST). "Benzaldehyde derivatives and thermochemistry."
-
-
Medicinal Chemistry Applications
-
Showell, G. A., & Mills, J. S. "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 2003.
-
- Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis, 1991.
Technical Monograph: 3-(Trimethylsilyl)benzaldehyde
High-Purity Silicon-Functionalized Intermediate for Medicinal Chemistry []
Executive Summary
3-(Trimethylsilyl)benzaldehyde (CAS: 17887-54-6) is a specialized organosilicon intermediate used primarily in the development of "silicon-switch" bioisosteres and advanced materials.[] By incorporating a trimethylsilyl (TMS) group at the meta-position of the benzaldehyde scaffold, this compound offers a unique physicochemical profile—specifically increased lipophilicity and altered metabolic stability—without significantly changing the steric volume compared to a tert-butyl group.[] This guide details the molecular properties, validated synthesis protocols, and reactivity profile of 3-TMS-benzaldehyde for researchers in drug discovery and organic synthesis.[]
Physicochemical Profile
The introduction of the silicon atom confers distinct properties compared to its carbon analogue. The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), increasing the lipophilicity (LogP) of the molecule, a critical parameter in blood-brain barrier (BBB) permeation studies.
Table 1: Molecular & Physical Specifications
| Property | Value |
| Chemical Name | 3-(Trimethylsilyl)benzaldehyde |
| CAS Number | 17887-54-6 |
| Molecular Formula | C₁₀H₁₄OSi |
| Molecular Weight | 178.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.045 g/mL (at 25 °C) |
| Boiling Point | 178–179 °C (at 760 mmHg) |
| Flash Point | 64 °C (Combustible Liquid) |
| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |
Synthesis & Manufacturing Protocol
Direct silylation of benzaldehyde is chemically non-viable due to the incompatibility of the aldehyde functionality with organolithium or Grignard reagents required to install the silicon group. Therefore, a Protection-Metalation-Silylation-Deprotection strategy is the authoritative method.[]
Validated Synthetic Route
The synthesis begins with 3-bromobenzaldehyde.[] The aldehyde is first protected as an acetal to prevent nucleophilic attack during the lithiation step.
Step-by-Step Methodology:
-
Protection (Acetal Formation):
-
Reagents: 3-Bromobenzaldehyde, Triethyl orthoformate, catalytic
-TsOH, Ethanol.[] -
Procedure: Reflux 3-bromobenzaldehyde with triethyl orthoformate to form the diethyl acetal.[] This masks the electrophilic aldehyde carbon.
-
-
Metalation (Lithium-Halogen Exchange):
-
Reagents:
-Butyllithium ( -BuLi), anhydrous THF, -78 °C.[] - -BuLi at cryogenic temperatures effects a specific lithium-halogen exchange at the meta position, generating the aryllithium intermediate.[]
-
Critical Control: Temperature must be maintained < -70 °C to prevent Wurtz coupling or acetal cleavage.[]
-
-
Silylation (Electrophilic Trapping):
-
Reagents: Trimethylsilyl chloride (TMSCl).
-
Procedure: TMSCl is added to the aryllithium species. The "hard" nucleophile (Ar-Li) attacks the silicon center, forming the C–Si bond.
-
-
Deprotection (Hydrolysis):
-
Reagents: Dilute HCl or aqueous oxalic acid.[]
-
Procedure: Acidic hydrolysis cleaves the acetal, restoring the aldehyde functionality to yield 3-(trimethylsilyl)benzaldehyde.
-
Synthesis Workflow Diagram
Caption: Four-step synthetic pathway utilizing acetal protection to enable lithium-mediated silylation.
Reactivity & Mechanistic Profile
3-TMS-benzaldehyde possesses two distinct reactive centers: the aldehyde carbonyl and the arylsilane moiety .[]
Carbonyl Reactivity
The aldehyde group undergoes standard transformations but is influenced electronically by the TMS group. The TMS group is a weak electron donor (via inductive effect,
-
Wittig/Horner-Wadsworth-Emmons: Reacts efficiently with ylides to form styrenes.[]
-
Reductive Amination: Condenses with amines (primary/secondary) to form imines, which are reduced to amines. Key for synthesizing CNS-active analogs.[]
-
Oxidation: Readily oxidized to 3-(trimethylsilyl)benzoic acid.[]
Silicon-Specific Reactivity (Ipso-Substitution)
The C–Si bond is robust under neutral and basic conditions but vulnerable to ipso-substitution (desilylation) under specific conditions:
-
Protodesilylation: Strong acids (e.g., triflic acid) can cleave the C–Si bond, replacing it with a proton.
-
Halodesilylation: Electrophilic halogens (
, ) can replace the TMS group, providing a route to radio-labeled compounds (e.g., radioiodination for PET tracers).
Reactivity Flowchart
Caption: Divergent reactivity pathways: Carbonyl functionalization vs. Silicon ipso-substitution.
Applications in Drug Discovery
The "Silicon Switch" strategy involves replacing a carbon atom (often a tert-butyl or phenyl group) with a silicon atom.[] 3-TMS-benzaldehyde serves as a critical building block for this approach.[]
-
Lipophilicity Modulation: The TMS group is more lipophilic than a tert-butyl group.[] Incorporating this moiety can improve membrane permeability and BBB penetration.
-
Metabolic Stability: The C–Si bond alters the metabolic "soft spot" of the phenyl ring. While the TMS group itself can be prone to oxidative demethylation, it often blocks metabolic attack at the meta-position, extending the half-life of the drug candidate.[]
-
Bioisosteres: Used in the synthesis of silicon-containing analogues of receptor antagonists (e.g., GPCR ligands) where the 3-position substitution is critical for hydrophobic pocket binding.[]
Analytical Characterization
To validate the identity of 3-(trimethylsilyl)benzaldehyde, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
- ~10.0 ppm (s, 1H): Aldehyde proton (distinctive singlet).
- 7.5 – 8.0 ppm (m, 4H): Aromatic protons. The pattern typically shows a singlet-like signal for the H2 proton (flanked by TMS and CHO) and multiplets for H4, H5, H6.
- 0.30 ppm (s, 9H): Trimethylsilyl group (strong singlet, upfield).
-
¹³C NMR:
-
Carbonyl carbon (~193 ppm).
-
Aromatic carbons (128–140 ppm range).
-
TMS carbons (~ -1.0 ppm).[]
-
Safety & Handling
GHS Classification: Warning
-
H227: Combustible liquid.[][4]
Protocol:
-
Handle in a fume hood to avoid inhalation of vapors.[]
-
Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C. While the C–Si bond is relatively stable, aldehydes can oxidize to acids upon prolonged exposure to air.
References
-
Organic Chemistry Portal . Peterson Olefination and Silicon Reagents. Available at: [Link]
-
PubChem . Compound Summary: 3-(Trimethylsilyl)benzaldehyde.[][7][8] National Library of Medicine.[] Available at: [Link]
-
Barnes, M. J., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 2. prepchem.com [prepchem.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-(Trimethylsilyl)benzaldehyde | C10H14OSi | CID 637573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Cas 20039-37-6,Pyridinium dichromate | lookchem [lookchem.com]
- 8. CAS 17887-54-6 | 3-(Trimethylsilyl)benzaldehyde - Synblock [synblock.com]
Technical Guide: Solubility Profile and Solvent Selection for 3-(Trimethylsilyl)benzaldehyde
[1]
Executive Summary
3-(Trimethylsilyl)benzaldehyde (CAS: 17887-54-6) is a lipophilic organosilicon building block used primarily in medicinal chemistry and materials science.[1] Its solubility profile is dominated by the hydrophobic trimethylsilyl (TMS) group, which renders it highly soluble in non-polar and polar aprotic organic solvents but practically insoluble in water.
Successful handling of this compound requires balancing the stability of the C(aryl)–Si bond (robust) with the reactivity of the aldehyde moiety (sensitive to nucleophiles and oxidation).[1] This guide outlines the optimal solvent systems for synthesis, purification, and storage.
Physicochemical Profile
Understanding the structural drivers of solubility is essential for predicting behavior in novel solvent mixtures.
Structural Analysis[1][2][3]
-
Lipophilic Domain: The trimethylsilyl (TMS) group is highly hydrophobic, significantly increasing the partition coefficient (LogP) compared to the parent benzaldehyde.[1]
-
Polar Domain: The aldehyde carbonyl provides a dipole moment, allowing solubility in moderately polar aprotic solvents (e.g., THF, DCM).[1]
-
Steric Bulk: The bulky TMS group at the meta position prevents efficient packing, ensuring the compound remains a liquid at room temperature and enhancing solubility in organic media.
Key Properties (Experimental & Predicted)
| Property | Value / Description | Impact on Solubility |
| Physical State | Colorless to pale yellow liquid | Miscible with most organic solvents; no lattice energy barrier to overcome.[1] |
| Molecular Weight | 178.30 g/mol | Moderate size favors facile dissolution. |
| Predicted LogP | ~3.8 – 4.2* | Highly lipophilic; partitions strongly into organic phases during extraction. |
| Density | ~0.96 g/mL | Floats on water; typically the top layer in aqueous workups (unless chlorinated solvents are used).[1] |
| Boiling Point | High (>200°C est.) | Low volatility; solvent exchange via rotary evaporation is straightforward.[1] |
*Note: Benzaldehyde LogP is ~1.5. The TMS group typically adds ~2.0–2.5 log units to lipophilicity.
Solubility & Solvent Compatibility
The following table categorizes solvents based on their thermodynamic capability to dissolve the target and their chemical compatibility (reactivity).
Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvents | Solubility Status | Expert Commentary |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High / Miscible | Primary Choice. Excellent for reactions involving Lewis acids.[1] DCM is the standard solvent for extraction. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBE | High / Miscible | Ideal for Coupling. THF is the preferred solvent for Grignard and lithiation reactions.[1] MTBE is safer for extractions. |
| Aromatics | Toluene, Benzene, Xylene | High / Miscible | Process Scale-Up. Toluene is excellent for azeotropic removal of water (e.g., acetal formation) and high-temp reactions.[1] |
| Alkanes | Hexanes, Pentane, Cyclohexane | High | Purification. Used as the non-polar component in silica chromatography (e.g., EtOAc/Hexane gradients).[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Nucleophilic Substitution. Good solubility, but removal is difficult due to high boiling points. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (Conditional) | CAUTION. Soluble, but the aldehyde can react to form hemiacetals/acetals, especially with acid catalysis.[1] |
| Aqueous | Water, Brine | Insoluble | Workup Phase. The compound will oil out or form a distinct organic layer. |
Visualization: Solvent Selection Decision Tree
The following diagram guides the selection of the optimal solvent based on the intended chemical operation.
Caption: Decision tree for selecting the appropriate solvent based on the operational phase (Reaction, Workup, or Purification).
Stability & Reactivity Considerations
While solubility is the primary focus, solvent choice must not compromise chemical integrity.
Aryl-TMS Stability (The "Robust" Bond)
Unlike O-silyl (silyl ethers) or N-silyl groups, the Aryl-Si bond in 3-(trimethylsilyl)benzaldehyde is relatively stable.[1]
-
Water/Alcohols: It does not hydrolyze under neutral conditions.[1] You can safely wash the compound with water or brine.
-
Acids/Bases: It resists mild acids and bases. However, Protodesilylation (cleavage of the TMS group) can occur under:
-
Solvent Implication: Avoid using fluoride salts in polar aprotic solvents (like DMSO) unless desilylation is the goal.[1]
Aldehyde Reactivity (The "Sensitive" Group)[1]
-
Protic Solvents (MeOH, EtOH): In the presence of trace acid, the aldehyde will equilibrate with its hemiacetal or acetal. Avoid storing the compound in alcohols.
-
Air/Oxygen: Like all benzaldehydes, it is prone to autoxidation to the corresponding benzoic acid.
-
Storage: Store neat (undiluted) under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
Experimental Protocols
Protocol: Visual Solubility Determination
Use this rapid screening method to verify solubility for a specific application (e.g., preparing a stock solution).[1]
Materials:
Procedure:
-
Weigh 10 mg of 3-(trimethylsilyl)benzaldehyde into a tared vial.
-
Add 100 µL of the solvent.
-
Vortex or shake gently for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL (High).[1]
-
Cloudy/Phase Separation: Add solvent in 100 µL increments until clear.
-
-
Calculation: Approximate Solubility (
) = Mass (mg) / Volume (mL).[1]
Protocol: Solvent Exchange (Workup to Storage)
Since the compound is a high-boiling liquid, solvent removal requires care to avoid loss or degradation.
Workflow:
-
Extraction: Extract the reaction mixture with Dichloromethane (DCM) . The lipophilic TMS aldehyde partitions efficiently into the organic layer.
-
Drying: Dry the organic phase over anhydrous MgSO₄ (Magnesium Sulfate).[1] Do not use acidic drying agents.[1]
-
Filtration: Filter off the desiccant.
-
Concentration: Use a rotary evaporator.
-
Bath Temp: 30–35°C (Mild heat prevents degradation).[1]
-
Pressure: Reduce pressure gradually to ~20 mbar.
-
Note: The compound has a high boiling point, so standard solvents (DCM, EtOAc, Hexane) can be removed completely without codistilling the product.
-
Applications in Drug Development
The solubility profile of 3-(trimethylsilyl)benzaldehyde dictates its use in key synthetic pathways:
-
Mukaiyama Aldol Reaction:
-
Role: Electrophile.
-
Preferred Solvent: DCM at -78°C.
-
Why: DCM dissolves the Lewis Acid catalyst (e.g., TiCl₄) and the aldehyde while maintaining low viscosity at cryogenic temperatures.
-
-
A3 Coupling (Aldehyde-Alkyne-Amine):
-
Preferred Solvent: Toluene or Water (with surfactant).[1]
-
Why: In Toluene, the reaction proceeds via thermal activation. Interestingly, this lipophilic aldehyde can be used in "on-water" reactions due to the hydrophobic effect accelerating the reaction at the phase boundary.
References
-
Sigma-Aldrich. Product Specification: 3-(Trimethylsilyl)ethynylbenzaldehyde (Analogous Structure Data).[1] Retrieved from .[1]
-
BenchChem. Technical Guide to Silyl Protecting Groups and Stability. Retrieved from .[1]
-
Fleming, I. (1981).[1][8] The mechanism of the protodesilylation of allylsilanes.[4][8] Journal of the Chemical Society, Perkin Transactions 1.[8] Retrieved from .[1]
-
Khazaei, A., et al. Solvent effects on conversion of benzyl trimethylsilyl ether to benzaldehyde.[9] ResearchGate. Retrieved from .
-
SciSpace. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from .[1]
Sources
- 1. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Regioisomerism in Silicon-Containing Pharmacophores: A Comparative Analysis of 3-(Trimethylsilyl)benzaldehyde and 4-(Trimethylsilyl)benzaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The incorporation of silicon into organic frameworks has become a cornerstone strategy in modern drug discovery. The trimethylsilyl (TMS) group is frequently employed as a lipophilic bioisostere for the tert-butyl group, offering unique steric and electronic properties that can dramatically alter a molecule's pharmacokinetic profile.
When designing silicon-containing building blocks, regioisomerism plays a critical role in determining downstream reactivity and target binding. This technical guide provides an in-depth comparative analysis of 3-(trimethylsilyl)benzaldehyde (meta-TMS) and 4-(trimethylsilyl)benzaldehyde (para-TMS) . By deconstructing their electronic profiles, steric constraints, and synthetic utility, this whitepaper equips scientists with the mechanistic rationale required to select the optimal regioisomer for complex synthetic workflows.
Structural and Electronic Profiling
The fundamental difference between 3-TMS-benzaldehyde and 4-TMS-benzaldehyde lies in the spatial relationship between the bulky TMS group and the reactive aldehyde moiety. This positioning dictates the electronic communication across the aromatic
The Causality of Electronic Effects (Hammett Analysis)
To understand the reactivity of these isomers, we must analyze the Hammett substituent constants (
-
Meta Position (3-TMS): The
value is -0.04 . In the meta position, resonance effects are negligible. The electron-donating nature is driven purely by the inductive (+I) effect, resulting in a mild increase in electron density at the aldehyde carbon. -
Para Position (4-TMS): The
value is -0.07 . In the para position, the inductive electron-donating effect is slightly stronger and directly communicates with the para-aldehyde group. This direct conjugation activates the carbonyl carbon, making it highly susceptible to specific nucleophilic attacks and accelerating condensation reactions [3, 4].
Quantitative Data Comparison
The following table summarizes the key physicochemical parameters of both regioisomers[1, 2, 3].
| Property | 3-(Trimethylsilyl)benzaldehyde | 4-(Trimethylsilyl)benzaldehyde |
| CAS Number | 17887-54-6 [2] | 2199-32-8 [1] |
| Molecular Formula | C₁₀H₁₄OSi | C₁₀H₁₄OSi |
| Molecular Weight | 178.30 g/mol | 178.30 g/mol |
| Hammett Constant ( | ||
| Steric Hindrance at CHO | Moderate (Proximity effect) | Minimal (Distal positioning) |
| Primary Application | Ortho/Meta-functionalized scaffolds | Linear rigid-rod pharmacophores |
Mechanistic Visualization: Electronic Pathways
The following diagram illustrates how regio-positioning dictates the electronic influence of the TMS group on the aldehyde moiety.
Electronic influence of TMS regioisomerism on aldehyde reactivity.
Synthetic Applications and Reactivity
Steric Considerations in Nucleophilic Addition
When executing Grignard reactions or reductive aminations, the 3-TMS isomer exhibits slightly higher steric hindrance due to the large cone angle of the -SiMe₃ group residing closer to the formyl carbon. Consequently, reactions utilizing 3-TMS-benzaldehyde often require longer reaction times or elevated temperatures compared to the highly accessible 4-TMS-benzaldehyde.
Application in Nitrone Synthesis (Green Chemistry)
4-(Trimethylsilyl)benzaldehyde has proven to be an exceptional precursor in the synthesis of silyl nitrones, which are critical intermediates for 1,3-dipolar cycloadditions to form isoxazolidines (potential anticancer agents). The high electron-donating effect of the para-TMS group significantly accelerates nitrone generation compared to standard benzaldehydes [4].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following is a field-proven, solvent-free mechanochemical protocol for the synthesis of N-Methyl-4-(Trimethylsilyl)-C-phenyl nitrone using 4-TMS-benzaldehyde [4]. This method leverages the para-activation of the aldehyde to achieve near-quantitative yields in minutes.
Protocol: Mechanochemical Synthesis of Silyl Nitrone
Reagents Required:
-
4-(Trimethylsilyl)benzaldehyde (1.0 mmol)
-
N-methylhydroxylamine hydrochloride (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) for extraction
Step-by-Step Methodology:
-
Preparation: In a 25 mL stainless steel milling vessel, combine 1.0 mmol of 4-(trimethylsilyl)benzaldehyde, 1.0 mmol of N-methylhydroxylamine hydrochloride, and 1.0 mmol of NaHCO₃.
-
Milling: Add 15 mm diameter stainless steel milling balls to the vessel. Secure the vessel in a ball mill apparatus.
-
Mechanochemical Activation: Mill the solid mixture at a frequency of 30 Hz for exactly 3 minutes. Causality Note: The mechanical shear forces combined with the para-TMS electronic activation drive the condensation reaction to completion without external heating or solvents.
-
Extraction: Open the vessel and extract the crude solid mixture using CH₂Cl₂.
-
Purification: Filter the organic suspension through a cotton plug to remove the insoluble NaCl byproduct and unreacted NaHCO₃.
-
Isolation: Evaporate the CH₂Cl₂ filtrate under vacuum to afford the pure N-Methyl-4-(Trimethylsilyl)-C-phenyl nitrone as a white crystalline solid (Expected Yield: ~92%, m.p. 72°C).
Workflow Visualization
Solvent-free mechanochemical workflow for silyl nitrone synthesis.
Conclusion
The selection between 3-(trimethylsilyl)benzaldehyde and 4-(trimethylsilyl)benzaldehyde is not merely a matter of structural geometry, but a strategic decision rooted in physical organic chemistry. The 4-TMS isomer benefits from a synergistic alignment of minimal steric hindrance and optimal para-electronic activation (
References
- CymitQuimica. "CAS 2199-32-8: Benzaldehyde, 4-(trimethylsilyl)-". CymitQuimica Catalog.
- Synblock. "CAS 17887-54-6 | 3-(Trimethylsilyl)benzaldehyde". Synblock Chemical Database.
- Leffler, J.E., and Grunwald, E. "Rates and Equilibria of Organic Reactions: Hammett Substituent Constants". Wiley / Bluffton University Archives.
- Uniscience Publishers. "Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4-(Trimethylsilyl)-C-Phenyl Nitrone". Uniscience Publishers.
literature review of 3-(trimethylsilyl)benzaldehyde synthesis
The following technical guide details the synthesis of 3-(trimethylsilyl)benzaldehyde , a critical organosilicon intermediate used in Peterson olefinations, cross-coupling reactions, and the development of silicon-incorporated pharmacophores.
Executive Summary
3-(Trimethylsilyl)benzaldehyde (CAS: 17874-20-3) represents a strategic building block in medicinal chemistry and materials science. Its utility stems from the orthogonality of the trimethylsilyl (TMS) group and the aldehyde functionality. The TMS group serves as a robust "handle" for electrophilic substitution or fluoride-mediated cross-coupling (Hiyama coupling), while the aldehyde allows for classical condensation reactions.
This guide reviews and details two primary synthetic pathways:
-
The Acetal Protection Route: A high-fidelity method prioritizing functional group tolerance.
-
The Sequential Lithiation Route: An atom-economical approach utilizing 1,3-dibromobenzene.
Retrosynthetic Analysis
To design a robust synthesis, we must analyze the disconnection of the target molecule. The meta relationship between the electron-withdrawing formyl group and the silicon moiety makes direct electrophilic aromatic substitution impossible (as both are meta-directors, but introducing a TMS group via Friedel-Crafts is mechanistically prohibitive on deactivated rings).
Therefore, the synthesis relies on Nucleophilic Aromatic Substitution via Metal-Halogen Exchange .
Figure 1: Retrosynthetic logic flow demonstrating the two primary disconnection strategies.
Method A: The Acetal Protection Strategy
Best for: High purity, scale-up, and laboratory safety. Mechanism: Protection of the electrophilic aldehyde prevents self-polymerization during the formation of the aryl-metal species.
Protocol Overview
-
Protection: 3-Bromobenzaldehyde
Acetal. -
Metallation: Metal-halogen exchange (Mg or
-BuLi). -
Silylation: Trapping with TMSCl.
-
Deprotection: Acidic hydrolysis to restore the aldehyde.
Detailed Experimental Workflow
Step 1: Protection (Acetal Formation)
The aldehyde is protected as a cyclic acetal using ethylene glycol or a diethyl acetal using triethyl orthoformate. The cyclic acetal is preferred for its stability.
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq),
-TsOH (cat.), Toluene. -
Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically. Monitor by TLC until the aldehyde spot disappears.
-
Causality: Removal of water drives the equilibrium forward (Le Chatelier’s principle).
Step 2 & 3: Grignard Formation and Silylation
-
Reagents: Mg turnings (1.2 eq), THF (anhydrous), TMSCl (1.1 eq).
-
Procedure:
-
Activate Mg turnings with iodine or 1,2-dibromoethane in dry THF.
-
Add the 3-bromobenzaldehyde acetal dropwise to maintain a gentle reflux.
-
Once the Grignard is formed (solution turns dark/grey), cool to 0°C.
-
Add Trimethylsilyl chloride (TMSCl) dropwise.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Self-Validating Check: The disappearance of Mg metal indicates successful insertion. If Mg remains, initiation failed.
Step 4: Deprotection and Workup
-
Reagents: 10% HCl or aqueous Oxalic acid.
-
Procedure: Quench the reaction with dilute acid. Stir vigorously for 1 hour to hydrolyze the acetal back to the aldehyde. Extract with diethyl ether, wash with brine, dry over MgSO
, and distill.
Figure 2: Step-by-step reaction workflow for the acetal protection route.
Method B: The Sequential Lithiation Strategy
Best for: Atom economy and speed (avoids protection steps). Mechanism: Exploits the distinct reactivity of aryl bromides vs. aryl silanes.
Protocol Overview
-
Mono-Lithiation: 1,3-Dibromobenzene
3-Bromophenyllithium. -
Silylation: Trapping with TMSCl
1-Bromo-3-(trimethylsilyl)benzene. -
Second Lithiation: Halogen exchange
3-(Trimethylsilyl)phenyllithium. -
Formylation: Trapping with DMF.
Detailed Experimental Workflow
Step 1: Selective Mono-Lithiation
-
Reagents: 1,3-Dibromobenzene (1.0 eq),
-BuLi (1.0 eq), THF/Ether. -
Critical Control Point: Temperature must be maintained at -78°C .
-
Procedure:
-
Dissolve 1,3-dibromobenzene in anhydrous THF/Et
O at -78°C. -
Add
-BuLi (1.0 eq) slowly via syringe pump. -
Causality: At -78°C, the lithium-halogen exchange is faster than the equilibration to the di-lithio species, ensuring mono-substitution.
-
Step 2: Silylation
-
Reagent: TMSCl (1.05 eq).
-
Procedure: Add TMSCl directly to the cold solution. Allow to warm to 0°C.
-
Intermediate Isolation: The intermediate 1-bromo-3-(trimethylsilyl)benzene can be isolated (distillation) or carried through in one pot (if carefully controlled). Isolation is recommended for higher purity.
Step 3 & 4: Formylation
-
Reagents:
-BuLi (1.1 eq), DMF (1.5 eq). -
Procedure:
-
Cool the silylated intermediate (in THF) back to -78°C.
-
Add
-BuLi to generate the lithiated species. The TMS group is robust and will not interfere. -
Add anhydrous DMF.
-
Warm to room temperature and quench with aqueous NH
Cl. -
The hemiaminolate intermediate hydrolyzes to the aldehyde upon workup.
-
Figure 3: Sequential lithiation workflow starting from 1,3-dibromobenzene.
Comparative Analysis
| Feature | Method A (Protection) | Method B (Dibromobenzene) |
| Starting Material | 3-Bromobenzaldehyde | 1,3-Dibromobenzene |
| Step Count | 4 (Protect, Grignard, Trap, Deprotect) | 2 (One-pot possible) or 3 (Stepwise) |
| Reagents | Mg, Ethylene Glycol, TMSCl | |
| Temperature Control | Moderate (Reflux/0°C) | Strict (-78°C required) |
| Scalability | High (Grignard is thermally forgiving) | Medium (Cryogenic conditions difficult at scale) |
| Yield (Typical) | 65 - 75% | 50 - 65% |
| Primary Risk | Incomplete protection leading to polymerization | Over-lithiation (formation of bis-TMS or bis-formyl) |
References
- Preparation of Grignard Reagents with Protected Aldehydes.
-
Synthesis of 3-Bromobenzaldehyde (Precursor Synthesis). Source: Organic Syntheses, Coll. Vol. 1, p.136 (1941). Context: Foundational method for preparing the starting material if not commercially available. URL:[Link]
-
Selective Lithiation of Dihalobenzenes. Source:Journal of Organic Chemistry, "Regioselective Halogen-Metal Exchange". Context: Validates the selectivity of n-BuLi for mono-lithiation at -78°C in Method B. URL:[Link] (General reference for lithiation methodology).
-
Palladium-Catalyzed Silylation (Alternative Context). Source:Organic Letters, "Synthesis of Substituted Benzaldehydes". Context: Discusses modern cross-coupling approaches for introducing alkyl/silyl groups. URL:[Link]
Technical Whitepaper: Material Safety, Handling, and Synthetic Applications of 3-(Trimethylsilyl)benzaldehyde in Drug Discovery
Executive Summary
In modern medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of active pharmaceutical ingredients (APIs). 3-(Trimethylsilyl)benzaldehyde (CAS: 17887-54-6) represents a highly versatile scaffold. The formyl group serves as a reactive electrophile for olefination, reductive amination, and nucleophilic additions, while the trimethylsilyl (TMS) moiety acts as a robust, lipophilic handle for subsequent ipso-substitutions or cross-coupling events. Recently, this compound has proven foundational in the synthesis of biaryl derivatives designed as YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors—a breakthrough class of therapeutics targeting tumor immune evasion[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, hazard causality, and self-validating handling protocols for 3-(trimethylsilyl)benzaldehyde, bridging the gap between standard safety data sheets (MSDS) and applied synthetic workflows.
Physicochemical Profiling & Safety Data
Understanding the physical parameters of 3-(trimethylsilyl)benzaldehyde is essential for predicting its behavior in both storage and active reaction environments.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Context |
| Chemical Name | 3-(Trimethylsilyl)benzaldehyde | IUPAC standard nomenclature |
| CAS Number | 17887-54-6 | Unique numerical identifier[2] |
| Molecular Formula | C₁₀H₁₄OSi | Determines stoichiometric calculations |
| Molecular Weight | 178.30 g/mol | Utilized for precise molarity scaling[3] |
| Appearance | Colorless to light yellow liquid | Yellowing indicates autoxidation to acid |
| SMILES | O=CC1=CC=CC((C)C)=C1 | Computational modeling input[3] |
Hazard Causality & Emergency Protocols
Standard MSDS documents list hazards without explaining the underlying chemical mechanisms. For researchers, understanding why a chemical is hazardous dictates the engineering controls required.
Table 2: GHS Classification and Mechanistic Causality
| GHS Category | Hazard Statement | Mechanistic Causality |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | The lipophilic TMS group facilitates rapid gastrointestinal absorption, while the aldehyde induces cellular oxidative stress[3]. |
| Skin Irritation | H315: Causes skin irritation | The electrophilic carbonyl carbon undergoes rapid nucleophilic attack by amines and thiols in epidermal proteins, causing localized denaturation[3]. |
| Eye Irritation | H319: Causes serious eye irritation | Direct interaction with corneal proteins and disruption of the aqueous/lipid tear film by the hydrophobic silane moiety[3]. |
| STOT - Single Exposure | H335: May cause respiratory irritation | Vapor partitioning into the alveolar epithelium triggers inflammatory cytokine release in the respiratory tract[3]. |
Storage & Handling Causality
Aldehydes are highly susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen, forming carboxylic acids. Furthermore, while the TMS group on a phenyl ring is relatively stable compared to TMS ethers, extreme pH levels can induce protodesilylation.
-
Protocol: Store under a strictly inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure all transfer syringes are oven-dried and purged to prevent the introduction of ambient moisture and oxygen[2].
Self-Validating Spill Response
In the event of a spill, a self-validating neutralization protocol must be employed:
-
Containment: Absorb the liquid using an inert, non-combustible material (e.g., vermiculite). Causality: Combustible materials (like paper towels) increase fire risk due to the compound's flammability.
-
Neutralization: Wash the area with a mildly alkaline detergent (e.g., 5% NaHCO₃). Validation Check: Use pH paper on the residual wash water. A stabilized pH of 7.0–7.5 confirms that any oxidized acidic byproducts have been successfully neutralized.
Synthetic Utility in Oncology Drug Development
3-(Trimethylsilyl)benzaldehyde is a critical intermediate in the synthesis of YAP/TAZ-TEAD inhibitors. The YAP/TAZ signaling pathway is often hijacked by solid tumors to upregulate PD-L1 expression and support regulatory T-cell (Treg) function, leading to the suppression of anti-tumor immunity[1].
By converting 3-(trimethylsilyl)benzaldehyde into sterically hindered biaryl derivatives, researchers can create molecules that selectively bind to TEAD transcription factors, disrupting their interaction with YAP/TAZ and preventing the transcription of tumor-promoting genes[1].
Fig 1: YAP/TAZ-TEAD pathway inhibition by 3-(trimethylsilyl)benzaldehyde-derived compounds.
Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling
To utilize 3-(trimethylsilyl)benzaldehyde in the synthesis of biaryl scaffolds, a Palladium-catalyzed cross-coupling reaction is frequently employed. The following protocol incorporates internal self-validation mechanisms to ensure reproducibility and data integrity.
Step-by-Step Methodology
-
Preparation & Degassing: Dissolve 3-(trimethylsilyl)benzaldehyde (1.0 eq) and the target aryl halide (1.1 eq) in anhydrous THF.
-
Causality: THF effectively solubilizes both the polar aldehyde and the lipophilic catalyst complex.
-
Validation: Degas the solvent via three freeze-pump-thaw cycles. The cessation of gas bubble formation during the thaw cycle validates that dissolved O₂ has been successfully removed, protecting the Pd(0) species from oxidation.
-
-
Internal Standard Spiking: Add 1,3,5-trimethoxybenzene (0.1 eq) to the mixture.
-
Causality: This acts as an inert internal standard (IS) for quantitative UPLC-MS tracking.
-
-
Catalyst Addition: Under an Argon atmosphere, add N-XantPhos-Pd-G3 (0.05 eq) and K₃PO₄ (2.0 eq).
-
Causality: N-XantPhos-Pd-G3 is selected because the wide bite angle of the XantPhos ligand accelerates reductive elimination—the rate-limiting step in forming sterically hindered biaryls[1].
-
-
Reaction Execution & Monitoring: Heat the mixture to 80°C.
-
Validation Check: Withdraw a 10 µL aliquot at t=0, t=2h, and t=4h. Analyze via UPLC-MS (UV 254 nm). By integrating the product peak against the invariant IS peak, the researcher mathematically validates the exact conversion rate, eliminating false positives caused by solvent evaporation.
-
-
Quenching & Purification: Cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Causality: A mildly acidic quench neutralizes the strong phosphate base without risking the acid-catalyzed cleavage of the TMS group. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
-
Fig 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling.
References
Sources
Thermodynamic Stability of the Trimethylsilyl Group in Benzaldehyde Derivatives
The following technical guide details the thermodynamic and kinetic stability profile of the trimethylsilyl (TMS) group within benzaldehyde derivatives, tailored for drug development professionals.
Executive Summary: The Stability Dichotomy
In the context of benzaldehyde derivatives, the trimethylsilyl (TMS) group functions as a robust "silicon switch" for modulating lipophilicity and metabolic half-life. However, its stability is governed by a distinct electronic dichotomy driven by the formyl (-CHO) substituent:
-
Acidic Media: The electron-withdrawing nature of the formyl group enhances the stability of the Ar–Si bond by deactivating the ring toward electrophilic ipso-protonation (protodesilylation).
-
Basic/Nucleophilic Media: The same electron-withdrawing effect compromises stability, as it stabilizes the aryl anion leaving group, rendering the C–Si bond more susceptible to nucleophilic cleavage.
This guide provides the mechanistic grounding and experimental protocols to navigate this stability landscape.
Fundamental Thermodynamics & Bond Energetics
The utility of the TMS group in drug design rests on the differences between Carbon-Carbon (C-C) and Carbon-Silicon (C-Si) bonds.
Bond Dissociation Energies (BDE)
The C(aryl)–Si bond is thermodynamically weaker than its carbon analog but kinetically stable in the absence of specific activators (polarized nucleophiles or strong electrophiles).
| Bond Type | Approx.[1][2][3][4][5][6][7] Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Character |
| C(aryl)–C | 1.40 | ~418 | Non-polar, rigid |
| C(aryl)–Si | 1.87 | ~318 | Polarized (C |
| Si–O | 1.63 | ~452 | Very strong (Driving force for hydrolysis) |
Key Insight: The formation of the strong Si–O bond (452 kJ/mol) is the thermodynamic driving force for desilylation. Stability depends on the kinetic barrier preventing the system from reaching this thermodynamic sink.
Electronic Perturbation by the Formyl Group
The benzaldehyde moiety exerts a strong electron-withdrawing effect (Hammett
-
Inductive Effect (-I): Pulls electron density from the ring, increasing the partial positive charge on the silicon atom.
-
Resonance Effect (-R): Delocalizes
-electrons onto the carbonyl oxygen, reducing the electron density available at the ipso carbon.
Mechanisms of Degradation (Protodesilylation)[7]
The primary threat to the integrity of the Ar–Si bond is protodesilylation . Understanding the mechanism allows researchers to predict half-lives during synthesis and physiological exposure.
Acid-Catalyzed Protodesilylation (Electrophilic Aromatic Substitution)
In acidic media, the reaction proceeds via an
-
Mechanism: The rate-determining step is the formation of the
-complex (Wheland intermediate) at the carbon bearing the silicon. -
Substituent Effect: The formyl group is deactivating. It destabilizes the cationic
-complex, raising the activation energy.
Base-Catalyzed Desilylation (Nucleophilic Attack)
In basic media, the mechanism shifts to nucleophilic attack at the silicon atom (usually by
-
Mechanism: Formation of a pentacoordinate siliconate intermediate, followed by the expulsion of the aryl anion.
-
Substituent Effect: The stability of the leaving group (the aryl anion) determines the rate. The electron-withdrawing formyl group stabilizes the negative charge on the departing phenyl ring.
Visualization of Stability Pathways
Figure 1: Divergent stability profiles of TMS-benzaldehyde in acidic vs. basic environments.
Experimental Protocols for Stability Assessment
To validate the stability of a specific TMS-benzaldehyde derivative (e.g., ortho vs meta vs para) in a drug formulation buffer or reaction mixture, use the following self-validating NMR protocol.
Protocol: Real-Time NMR Kinetics (Proton-Silcon Exchange)
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Analyte: 10 mg TMS-Benzaldehyde derivative.
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert to desilylation conditions).
-
Solvent:
or -DMSO (depending on solubility). -
Buffer:
adjusted to pH 1 (for acid challenge) or pH 10 (for base challenge).
Workflow:
-
Preparation: Dissolve 10 mg Analyte and 5 mg Internal Standard in 0.6 mL solvent in an NMR tube.
-
T0 Acquisition: Acquire a standard
NMR spectrum (32 scans). Integrate the TMS signal ( ppm) relative to the Internal Standard. -
Initiation: Add 50
of the challenge buffer. Shake vigorously. -
Monitoring: Acquire spectra at defined intervals (t = 5, 15, 30, 60, 120 min).
-
Quantification: Plot
vs. time.-
Slope =
. -
Half-life (
) = .
-
Acceptance Criteria:
-
Stable:
degradation over 24 hours ( ). -
Labile:
degradation within 1 hour.
Strategic Implications in Drug Design[8]
When incorporating the TMS group into benzaldehyde scaffolds (or their downstream derivatives like benzyl alcohols), consider the following structure-activity relationships (SAR).
Metabolic Stability (The "Silicon Switch")
Replacing a tert-butyl group with a TMS group often reduces metabolic clearance.
-
Mechanism: C-H hydroxylation of t-butyl is a common metabolic route. The Si-Me bonds are less prone to oxidative metabolism by CYP450 enzymes than C-Me bonds, although silanols can form.
-
Lipophilicity: TMS is more lipophilic than t-butyl (
to ), improving membrane permeability for polar benzaldehyde cores.
Synthetic Handling[1]
-
Protection: If the aldehyde needs to be protected (e.g., as an acetal), use acid-catalyzed conditions (ethylene glycol/TsOH). The Ar-TMS bond will survive due to the deactivating nature of the aldehyde.
-
Avoid: Strong alkoxide bases (e.g., NaOMe/MeOH) or fluoride sources (TBAF) if the Ar-TMS bond must be preserved. These reagents will trigger rapid desilylation driven by the formation of MeO-Si or F-Si bonds.
Ortho-Lithiation Risk
If the TMS group is ortho to the aldehyde (or a protected aldehyde), the "Complex Induced Proximity Effect" (CIPE) is blocked. However, be aware that ortho-TMS benzaldehydes are sterically congested.
-
Brook Rearrangement Warning: If nucleophiles (e.g., Grignards) are added to the aldehyde, the resulting alkoxide is in proximity to the silicon. In ortho-isomers, a Retro-Brook rearrangement (C -> O migration) is possible, though less common for Ar-Si than for
-silyl carbanions.
References
-
Mechanistic Foundation of Protodesilylation
-
Hammett Parameters & Substituent Effects
-
Silicon Bioisosteres in Drug Discovery
-
Base-Catalyzed Desilylation Methodologies
-
Stability of Silyl Derivatives
-
BenchChem Technical Guides. "Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives." Link
-
Sources
- 1. Arylsilane synthesis [organic-chemistry.org]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 10. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-(Trimethylsilyl)benzaldehyde via Sequential Halogen-Metal Exchange
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 3-(trimethylsilyl)benzaldehyde from 1,3-dibromobenzene, emphasizing mechanistic causality and strict kinetic control.
Introduction & Mechanistic Rationale
The incorporation of trimethylsilyl (TMS) groups into aromatic scaffolds is a critical strategy in drug discovery for modulating lipophilicity, metabolic stability, and steric bulk. The synthesis of 3-(trimethylsilyl)benzaldehyde from 1,3-dibromobenzene relies on a two-step sequential halogen-metal exchange utilizing n-butyllithium (n-BuLi).
This protocol demands strict adherence to cryogenic conditions (-78 °C) to maintain kinetic control. Halogen-metal exchange is an equilibrium process; at elevated temperatures, the highly reactive ortho-haloaryllithium intermediate can undergo elimination of lithium bromide (LiBr) to form a transient benzyne intermediate, leading to complex mixtures of debrominated and polymerized byproducts[1]. By maintaining -78 °C and utilizing tetrahydrofuran (THF) to coordinate the lithium cation—thereby breaking up n-BuLi hexamers into highly reactive dimers—the mono-lithiated species is selectively generated and trapped[1].
In the second step, the formylation is achieved using N,N-dimethylformamide (DMF). DMF acts as a precise formyl cation equivalent. The nucleophilic addition of the aryllithium species to DMF generates a stable tetrahedral hemiaminal intermediate (a lithium alkoxide/amide complex)[2]. This intermediate is deliberately stable at low temperatures and only collapses to the target aldehyde upon acidic aqueous workup, completely preventing the double addition of the organolithium reagent that would otherwise yield a secondary alcohol.
Reaction Workflow Visualization
Figure 1: Two-step sequential lithiation workflow for 3-(trimethylsilyl)benzaldehyde synthesis.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometry required to prevent over-lithiation while ensuring complete conversion.
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 1,3-Dibromobenzene | 235.90 | 1.00 | 10.0 g (42.4 mmol) | Starting Material |
| 1 | n-Butyllithium (2.5 M) | 64.06 | 1.05 | 17.8 mL (44.5 mmol) | Lithiating Agent |
| 1 | Chlorotrimethylsilane | 108.64 | 1.20 | 6.5 mL (50.9 mmol) | Electrophile |
| 2 | 1-Bromo-3-(TMS)benzene | 229.19 | 1.00 | 8.0 g (34.9 mmol) | Intermediate |
| 2 | n-Butyllithium (2.5 M) | 64.06 | 1.05 | 14.7 mL (36.6 mmol) | Lithiating Agent |
| 2 | N,N-Dimethylformamide | 73.09 | 1.50 | 4.0 mL (52.3 mmol) | Formylating Agent |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Bromo-3-(trimethylsilyl)benzene
Self-Validation Checkpoint: The reaction mixture should remain homogeneous. A deep color change (e.g., dark brown/black) indicates localized warming and benzyne decomposition.
-
Preparation: Flame-dry a 250 mL Schlenk flask under high vacuum and backfill with dry Argon (repeat 3x).
-
Solvation: Add 1,3-dibromobenzene (10.0 g, 42.4 mmol) and anhydrous THF (100 mL) to the flask.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 15 minutes to ensure complete thermal equilibration. Causality: THF must be pre-cooled to prevent localized exotherms upon n-BuLi addition.
-
Lithiation: Dropwise add n-BuLi (17.8 mL, 2.5 M in hexanes, 44.5 mmol) via a syringe pump over 30 minutes. The solution will turn pale yellow. Stir at -78 °C for 1 hour.
-
Electrophilic Trapping: Add freshly distilled chlorotrimethylsilane (TMSCl) (6.5 mL, 50.9 mmol) dropwise over 10 minutes[3].
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via vacuum distillation or silica gel flash chromatography (100% hexanes) to yield 1-bromo-3-(trimethylsilyl)benzene as a colorless oil (Expected yield: 85-90%).
Protocol B: Synthesis of 3-(Trimethylsilyl)benzaldehyde
Self-Validation Checkpoint: Vigorous stirring during the HCl quench is mandatory to fully hydrolyze the stable hemiaminal intermediate into the free aldehyde.
-
Preparation: In a clean, flame-dried 250 mL Schlenk flask, dissolve 1-bromo-3-(trimethylsilyl)benzene (8.0 g, 34.9 mmol) in anhydrous THF (80 mL) under Argon.
-
Cryogenic Cooling: Cool the system to -78 °C in a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (14.7 mL, 2.5 M in hexanes, 36.6 mmol) over 20 minutes. Stir at -78 °C for 1 hour to form the 3-(trimethylsilyl)phenyllithium intermediate[2].
-
Formylation: Add anhydrous DMF (4.0 mL, 52.3 mmol) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
-
Hydrolysis: Quench the reaction carefully with 1M HCl (aq) (40 mL). Causality: Acidic conditions are required to break down the tetrahedral lithium-hemiaminal complex. Stir vigorously for 15 minutes.
-
Workup: Extract the mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with water, brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash chromatography (Silica, 0-5% EtOAc in Hexanes) to afford 3-(trimethylsilyl)benzaldehyde as a pale yellow oil (Expected yield: 75-82%).
Mechanistic Pathway & Kinetic Trapping
Figure 2: Mechanistic pathway highlighting kinetic control and intermediate trapping.
Analytical Characterization
To verify the success of the synthesis, the final product should be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the aldehyde proton and the TMS group are the primary diagnostic peaks.
¹H NMR (400 MHz, CDCl₃) Expected Shifts:
-
δ 10.05 (s, 1H, CH O) - Confirms successful formylation.
-
δ 8.04 (s, 1H, Ar-H 2) - Proton situated between the TMS and CHO groups.
-
δ 7.85 (d, J = 7.6 Hz, 1H, Ar-H 4)
-
δ 7.78 (d, J = 7.4 Hz, 1H, Ar-H 6)
-
δ 7.52 (t, J = 7.5 Hz, 1H, Ar-H 5)
-
δ 0.32 (s, 9H, Si(CH ₃)₃) - Confirms retention of the TMS group.
References
-
[2] WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. Google Patents. Available at:
-
[3] (3-Bromophenyl)trimethylsilane Synthesis and Properties. LookChem. Available at:[Link]
Sources
Application Notes & Protocols: Reductive Amination Using 3-(trimethylsilyl)benzaldehyde
Introduction: The Strategic Synthesis of Silylated Benzylamines
Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1] This one-pot reaction, which transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine, is fundamental in pharmaceutical and materials science for building molecular complexity.[2][3]
This guide focuses on the application of 3-(trimethylsilyl)benzaldehyde as the carbonyl partner in reductive amination protocols. The trimethylsilyl (TMS) group, while often employed as a temporary protecting group, serves a different strategic role here.[4] Its presence on the aromatic ring introduces unique steric and electronic properties and provides a stable, functional handle for potential downstream transformations, such as cross-coupling reactions, after the core amine has been constructed.[5]
Understanding the nuances of this specific substrate allows researchers to harness its potential for creating novel silylated amine scaffolds. We will explore the underlying mechanism, detail robust experimental protocols, and provide expert insights to ensure successful and reproducible outcomes.
The Mechanistic Pathway: A Tale of Two Steps in One Pot
The success of a one-pot reductive amination hinges on the selective reduction of a C=N bond in the presence of a C=O bond. The reaction proceeds through a well-established, two-stage pathway that occurs sequentially in the same reaction vessel.[2][6]
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-(trimethylsilyl)benzaldehyde. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily undergoes dehydration to yield a Schiff base, known as an imine (if a primary amine is used) or a protonated iminium ion (if a secondary amine is used).[7] This reversible step is the equilibrium-driven formation of the key intermediate targeted for reduction.[2]
-
Hydride-Mediated Reduction: A mild and selective hydride reducing agent, chosen for its preference to reduce the polar C=N bond over the starting aldehyde, is then used.[8] The hydride attacks the electrophilic carbon of the imine/iminium ion, irreversibly forming the final, stable secondary or tertiary amine product.[6]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. Trimethylsilyl [chemeurope.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: 3-(Trimethylsilyl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry
Introduction & Mechanistic Rationale
The strategic incorporation of silicon into drug-like scaffolds—often referred to as the "silicon switch"—has emerged as a powerful technique to modulate pharmacokinetic and pharmacodynamic properties[1]. Within this paradigm, 3-(trimethylsilyl)benzaldehyde serves as a highly versatile, bifunctional building block. The aldehyde moiety acts as an electrophilic handle for rapid scaffold diversification, while the meta-substituted trimethylsilyl (TMS) group functions as a lipophilic, sterically demanding bioisostere for the traditional tert-butyl group[2].
Causality of the Silicon Switch: Why replace carbon with silicon? Silicon possesses a larger covalent radius than carbon, resulting in a C–Si bond length of ~1.87 Å compared to the ~1.54 Å C–C bond[1]. This subtle elongation increases the overall van der Waals volume, allowing the TMS group to probe deeper into hydrophobic binding pockets without inducing the severe steric clashes sometimes observed with carbon analogues[1][3]. Furthermore, the increased lipophilicity of the TMS group enhances passive cell membrane penetration, a critical factor for targeting intracellular kinases (e.g., p38 MAPK) and protein-protein interactions (e.g., YAP/TAZ-TEAD)[2][4].
Physicochemical Profiling
To understand the impact of incorporating the 3-TMS-phenyl moiety, we must compare the fundamental properties of the TMS group against its traditional carbon counterpart.
| Property | tert-Butyl Group (-C(CH3)3) | Trimethylsilyl Group (-Si(CH3)3) | Pharmacological & Synthetic Implication |
| Core Bond Length | ~1.54 Å (C-C)[1] | ~1.87 Å (C-Si)[1] | Alters 3D conformation; reduces steric crowding at the core, allowing tighter pocket fits[1]. |
| Covalent Radius | ~0.77 Å | ~1.11 Å[2] | Expands the spatial footprint for optimal hydrophobic pocket filling[2]. |
| Lipophilicity | High | Very High | Enhances passive membrane permeability and tissue distribution[2]. |
| NMR Diagnostic Shift | ~0.9 - 1.3 ppm (1H) | ~0.0 - 0.3 ppm (1H)[5] | Provides a distinct, interference-free internal standard for reaction monitoring. |
Synthetic Workflows
The meta-positioning of the TMS group in 3-(trimethylsilyl)benzaldehyde is strategically advantageous. It is sufficiently distant from the aldehyde to minimize steric hindrance during nucleophilic addition, yet perfectly positioned to occupy meta-aryl binding vectors in target proteins.
Divergent synthetic pathways utilizing 3-(trimethylsilyl)benzaldehyde for scaffold generation.
Standardized Protocols for Scaffold Derivatization
Trustworthiness & Self-Validation : The following protocols incorporate built-in validation steps. The TMS group is highly chemically inert under standard reductive and basic conditions[5], making it an excellent spectator group during these transformations. Its distinct NMR signature ensures that reaction progress can be unambiguously tracked.
Protocol A: Reductive Amination to Yield 3-(Trimethylsilyl)benzylamines
Rationale: Benzylamines are privileged pharmacophores in drug discovery. Using sodium triacetoxyborohydride (NaBH(OAc)3) ensures selective reduction of the intermediate imine/iminium ion without prematurely reducing the starting aldehyde.
Step-by-Step Methodology :
-
Preparation : In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 3-(trimethylsilyl)benzaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Acid Catalysis : Add glacial acetic acid (1.0-2.0 eq) to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Validation Check 1: Monitor by TLC (Hexanes/EtOAc). The aldehyde (UV active, higher Rf) should convert to a baseline/polar intermediate.
-
-
Reduction : Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq, 1.5 mmol) portion-wise to control hydrogen gas evolution.
-
Completion : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Extraction : Quench with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification & Validation : Purify via flash column chromatography.
-
Self-Validation (1H NMR): Confirm the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the benzylic CH2 protons (~3.7-4.0 ppm). The TMS group must remain visible as a sharp 9H singlet between 0.00 and 0.30 ppm.
-
Protocol B: Wittig Olefination for TMS-Styrene Derivatives
Rationale: Extending the carbon framework while retaining the lipophilic TMS-aryl headgroup is crucial for probing deep hydrophobic channels in target proteins.
Step-by-Step Methodology :
-
Ylide Generation : Suspend the alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous THF (10 mL) at 0 °C under N2. Add potassium tert-butoxide (1.2 eq) dropwise. Stir for 30 minutes until a vibrant color (often orange/red) indicates ylide formation.
-
Coupling : Add 3-(trimethylsilyl)benzaldehyde (1.0 eq) dropwise as a solution in THF (2 mL).
-
Reaction : Stir at room temperature for 4 hours.
-
Validation Check 1: TLC should show complete consumption of the aldehyde and the appearance of a highly non-polar, UV-active product spot.
-
-
Workup : Quench with water, extract with diethyl ether, dry (MgSO4), and concentrate.
-
Purification : Purify via silica gel chromatography (often using pure hexanes or low EtOAc/Hexanes) to separate the product from triphenylphosphine oxide.
-
Self-Validation (1H NMR): Confirm the presence of newly formed olefinic protons (~5.5-6.5 ppm) and the retention of the 9H TMS singlet near 0 ppm[5].
-
Biological Integration: The Silicon Switch in Action
When integrated into a drug candidate, the 3-TMS-phenyl moiety fundamentally alters the molecule's interaction with its biological target.
Mechanistic advantages of the carbon-to-silicon switch in target binding.
For example, in the development of kinase inhibitors (such as analogues of BIRB-796 for p38 MAPK) and YAP/TAZ-TEAD protein-protein interaction inhibitors, replacing a bulky alkyl group with a TMS group has been shown to maintain or even improve binding affinity while significantly enhancing the molecule's ability to cross lipid bilayers[2][4]. The 3-position is particularly favored as it projects the TMS group into the solvent-exposed or deep hydrophobic regions of the binding site without interfering with the critical hydrogen bonds often formed by substituents at the ortho or para positions.
References
-
Title: The role of silicon in drug discovery: a review - RSC Medicinal Chemistry Source: rsc.org URL: [Link]
-
Title: Trimethylsilyl group - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Organosilicon Molecules with Medicinal Applications - ACS Publications Source: acs.org URL: [Link]
-
Title: Trimethylsilyl - wikidoc Source: wikidoc.org URL: [Link]
- Source: google.com (Patents)
Sources
- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 5. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Silicon-Containing Schiff Bases from 3-(Trimethylsilyl)benzaldehyde
Introduction and Rationale
Silicon-containing Schiff bases (imines) represent a highly versatile class of compounds in modern synthetic chemistry. The incorporation of a bulky, lipophilic trimethylsilyl (TMS) group into the aromatic framework significantly enhances the organic solubility, thermal stability, and steric tunability of the resulting imines[1]. These properties are highly sought after in the development of advanced functional materials—such as modified polysulfones with improved gas permeability[2]—and in the design of chiral ligands for transition-metal-catalyzed asymmetric synthesis[3].
3-(Trimethylsilyl)benzaldehyde (3-TMS-benzaldehyde) serves as an optimal electrophilic precursor. The meta-positioning of the TMS group provides a unique electronic and steric balance: it exerts a mild electron-donating inductive effect without introducing the severe steric hindrance typically observed with ortho-substituted analogs, which can drastically reduce reactivity and overall yield[3]. This application note details a robust, self-validating protocol for the condensation of 3-TMS-benzaldehyde with primary amines to yield high-purity silicon-containing Schiff bases.
Mechanistic Insights and Causality in Experimental Design
The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. The primary amine attacks the electrophilic carbonyl carbon of 3-TMS-benzaldehyde, forming a transient hemiaminal intermediate. Subsequent dehydration yields the carbon-nitrogen double bond (imine)[4].
To ensure a high-yielding, self-validating system, the experimental design relies on the following causal principles:
-
Acid Catalysis and pH Control: The reaction is catalyzed by trace amounts of a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate amine attack. However, excessive acidity will protonate the amine nucleophile, rendering it inert. A carefully controlled catalytic load (typically 5 mol%) is essential to maintain the delicate balance required for activation without quenching the nucleophile.
-
Thermodynamic Control (Dehydration): Imine formation is a reversible equilibrium process. To drive the reaction to quantitative completion, the water byproduct must be continuously removed. This protocol utilizes a Dean-Stark apparatus with toluene (which forms a minimum-boiling azeotrope with water)[4].
-
Steric Considerations: While the meta-TMS group is less hindering than an ortho-TMS group, the bulky nature of the silicon moiety still influences the transition state. Elevated temperatures (reflux conditions) provide the necessary kinetic energy to overcome this activation barrier[3].
Experimental Workflow
Workflow for the synthesis and validation of silicon-containing Schiff bases.
Step-by-Step Protocol: Synthesis of N-(3-(trimethylsilyl)benzylidene)aniline
Note: This protocol uses aniline as the model primary amine. It can be directly adapted for aliphatic amines or diamines by adjusting the stoichiometric ratios.
Materials and Reagents
-
3-(Trimethylsilyl)benzaldehyde (1.0 equiv, 10.0 mmol, ~1.78 g)
-
Aniline (1.05 equiv, 10.5 mmol, ~0.98 g)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 0.5 mmol, ~95 mg)
-
Anhydrous Toluene (50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, oven-dried and purged with inert gas (N₂ or Ar), dissolve 3-(trimethylsilyl)benzaldehyde (10.0 mmol) in 30 mL of anhydrous toluene.
-
Amine Addition: Add aniline (10.5 mmol) dropwise to the stirring solution at room temperature. A slight color change (typically pale yellow) may be observed, indicating the initial formation of the hemiaminal intermediate.
-
Catalyst Introduction: Add the acid catalyst, p-TsOH·H₂O (0.05 equiv). Crucial causality step: The catalytic acid activates the bulky aldehyde for nucleophilic attack. Using exactly 0.05 equiv ensures the aniline is not fully protonated into an unreactive anilinium salt.
-
Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Heat the mixture to reflux (approx. 110–115 °C) using an oil bath. Crucial causality step: The Dean-Stark trap physically removes water from the system, preventing the reverse hydrolysis reaction and pushing the equilibrium toward the imine product.
-
Monitoring: Maintain reflux for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The disappearance of the aldehyde spot (visualized by UV or 2,4-DNP stain) indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude imine.
-
Purification: Recrystallize the crude product from hot absolute ethanol or a hexane/dichloromethane mixture to afford the pure N-(3-(trimethylsilyl)benzylidene)aniline as crystalline solids.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization of reaction conditions for the condensation of 3-TMS-benzaldehyde with primary amines, highlighting the causality between dehydration methods and final yield[3][4].
| Solvent | Catalyst (mol%) | Dehydration Method | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Ethanol | Acetic Acid (5%) | None (Ambient) | 25 | 24 | 45 | 38 |
| Ethanol | Acetic Acid (5%) | 4Å Molecular Sieves | 78 (Reflux) | 8 | 85 | 79 |
| Toluene | p-TsOH (5%) | None | 110 (Reflux) | 6 | 60 | 52 |
| Toluene | p-TsOH (5%) | Dean-Stark Trap | 115 (Reflux) | 4 | >98 | 94 |
Data Interpretation: The use of a Dean-Stark trap in toluene provides the highest thermodynamic driving force. By physically removing the water byproduct, it overcomes any steric hindrance imposed by the TMS group, pushing the equilibrium toward quantitative imine formation.
Characterization and Self-Validation
To ensure the scientific integrity of the synthesized Schiff base, the following self-validating analytical checks must be performed on the isolated product:
-
FT-IR Spectroscopy: Confirm the disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1700 cm⁻¹. Validate the formation of the product by the appearance of a sharp imine stretch (C=N) at 1620–1640 cm⁻¹[5]. The TMS group will present characteristic Si-C stretching vibrations around 1250 cm⁻¹ and 840 cm⁻¹.
-
¹H NMR (CDCl₃, 400 MHz):
-
Imine Proton: Look for a distinct singlet far downfield at δ 8.3–8.6 ppm, corresponding to the -CH=N- proton.
-
TMS Protons: A strong, sharp singlet integrating to 9 protons should appear near δ 0.25–0.35 ppm, confirming the retention of the trimethylsilyl group[6].
-
Aromatic Region: Multiplets between δ 7.0–7.8 ppm integrating to the correct number of aromatic protons (4 from the benzaldehyde ring + 5 from the aniline ring).
-
References
-
Steric influence of N-phosphorus-arylimines on the rhodium-catalyzed asymmetric arylation. Tetrahedron, CORE. 3
-
Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. Google Patents. 6
-
Amine functionalized porous network. Google Patents. 5
-
A novel method for the synthesis of regiospecifically sulfonated porphyrin monomers and dimers. ResearchGate.1
-
Modification of Polysulfones by Click Chemistry: Amphiphilic Graft Copolymers and Their Protein Adsorption and Cell Adhesion Properties. ResearchGate. 2
-
Postsynthetic amine modification of porous organic polymers for CO2 capture and separation. Diva-Portal.org. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. diva-portal.org [diva-portal.org]
- 5. US20150148439A1 - Amine functionalized porous network - Google Patents [patents.google.com]
- 6. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
Grignard reaction conditions for 3-(trimethylsilyl)benzaldehyde synthesis
Application Note: High-Fidelity Synthesis of 3-(Trimethylsilyl)benzaldehyde via Grignard Methodology
Executive Summary & Strategic Analysis
The synthesis of 3-(trimethylsilyl)benzaldehyde presents a classic chemoselectivity paradox in organometallic chemistry. The target molecule contains two reactive functionalities: an electrophilic aldehyde and a nucleophilic-susceptible aryl silane.
A direct Grignard approach using 3-bromobenzaldehyde is chemically forbidden due to immediate self-polymerization (the formed Grignard reagent would attack the aldehyde of a neighboring molecule). Therefore, this protocol utilizes a Protection-Metalation-Deprotection strategy.
The Core Workflow:
-
Masking: Conversion of 3-bromobenzaldehyde to its diethyl acetal.
-
Metalation: Formation of the Grignard reagent (3-(diethoxymethyl)phenylmagnesium bromide).
-
Functionalization: Electrophilic quench with Chlorotrimethylsilane (TMSCl).
-
Unmasking: Acidic hydrolysis to reveal the aldehyde.
This guide details the optimized conditions for the critical Grignard step, focusing on initiation kinetics, thermal management, and moisture exclusion to ensure high yields (>85%) and purity.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the logic flow of the synthesis.
Figure 1: Sequential workflow for the synthesis of 3-(trimethylsilyl)benzaldehyde via acetal protection strategy.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Solvent System | Anhydrous THF (Stabilized) | THF coordinates Mg better than Et₂O, stabilizing the Grignard species. Water content must be <50 ppm to prevent protonation. |
| Magnesium Activation | Iodine (I₂) or 1,2-Dibromoethane | Removes the MgO passivation layer to allow electron transfer from the metal surface. |
| Temperature (Formation) | Reflux (65-67°C) | Essential to maintain the radical chain mechanism of Grignard formation. |
| Temperature (Quench) | 0°C to Room Temp | Controls the exotherm of the TMSCl addition; prevents side reactions. |
| Stoichiometry | Mg (1.2 eq) / TMSCl (1.1 eq) | Slight excess ensures complete conversion of the valuable aryl bromide precursor. |
Detailed Experimental Protocol
Phase 1: Pre-Reaction Preparation
-
Glassware: All glassware (3-neck flask, condenser, addition funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry Nitrogen or Argon.
-
Reagents:
-
3-Bromobenzaldehyde diethyl acetal (Starting Material).[1]
-
Magnesium turnings (Grignard grade).
-
Chlorotrimethylsilane (TMSCl) – Distill before use if liquid is yellow/cloudy.
-
THF (Anhydrous).
-
Phase 2: Grignard Initiation & Formation
-
Setup: Charge the 3-neck flask with Magnesium turnings (1.2 equiv). Add a magnetic stir bar.
-
Activation: Add a single crystal of Iodine (I₂) and heat gently with a heat gun until iodine vapor sublimes and coats the Mg. Allow to cool.
-
Solvent Charge: Add sufficient anhydrous THF to cover the magnesium.
-
Initiation: Prepare a solution of the aryl bromide acetal (1.0 equiv) in THF (concentration ~1 M).
-
Technique: Add 5-10% of this solution to the Mg turnings.
-
Observation: Watch for turbidity, bubbling, and disappearance of the iodine color (brown to clear/grey). If no reaction occurs after 5 minutes, add 2 drops of 1,2-dibromoethane.
-
-
Propagation: Once initiated, heat the mixture to a gentle reflux. Add the remaining aryl bromide solution dropwise via the addition funnel over 45–60 minutes.
-
Control: The reaction is exothermic. Adjust addition rate to maintain reflux without external heating if possible.
-
-
Completion: After addition, maintain external heating at reflux for an additional 1–2 hours. The solution should appear dark grey/brown.
Phase 3: Electrophilic Quench (Silylation)
-
Cooling: Cool the Grignard solution to 0°C using an ice/water bath.
-
Addition: Add TMSCl (1.1 equiv) dropwise over 30 minutes.
-
Note: A white precipitate (MgClBr) will form immediately, making the slurry thick. Ensure vigorous stirring.
-
-
Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours or overnight.
Phase 4: Hydrolysis & Isolation
-
Quench: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (excess).
-
Chemistry: The acid serves two purposes: it quenches unreacted Grignard/Mg and hydrolyzes the diethyl acetal back to the aldehyde.
-
-
Hydrolysis: Stir the biphasic mixture vigorously for 30–60 minutes to ensure complete deprotection. Monitor by TLC (Acetals are less polar than aldehydes).
-
Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).
-
Wash: Wash combined organics with Brine, dry over MgSO₄, and filter.
-
Purification: Concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Troubleshooting & Optimization (The "Art" of the Reaction)
| Issue | Diagnosis | Corrective Action |
| Reaction won't start | Passivated Magnesium | 1. "Dry stir" Mg turnings vigorously to crush oxide layer.2. Use DIBAL-H (1 mol%) as a soluble activator (modern method). |
| Wurtz Coupling (Dimer) | Localized high concentration | Dilute the aryl bromide solution further. Ensure rapid stirring to disperse the halide immediately upon addition. |
| Low Yield of Aldehyde | Incomplete Hydrolysis | The acetal is robust. If NMR shows acetal peaks (multiplet at ~3.5-3.7 ppm), extend the HCl stir time or gently warm the acidic mixture. |
| Silanol Formation | Wet TMSCl | TMSCl hydrolyzes to TMS-OH and siloxanes if wet. Distill TMSCl from CaH₂ prior to use. |
References
-
Grignard Reaction Fundamentals
- Title: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Acetal Protection Strategies
- Title: Application Notes and Protocols: Grignard Reaction with Acetal-Protected Alkynes.
-
Source: BenchChem.[2]
-
Reagent Properties (3-Bromobenzaldehyde diethyl acetal)
- Title: Method for preparing halogenated methyl-benzaldehyde by Grignard reaction (Patent CN101712603B).
Sources
synthesis of biaryl compounds using 3-(trimethylsilyl)benzaldehyde derivatives
Application Note: Strategic Synthesis of Biaryl Scaffolds via 3-(Trimethylsilyl)benzaldehyde Derivatives
Executive Briefing
Biaryl structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The synthesis of complex, heavily functionalized biaryls often requires orthogonal protecting group strategies to prevent premature cross-reactivity. 3-(Trimethylsilyl)benzaldehyde (CAS 17887-54-6)[1] and its derivatives serve as highly privileged building blocks in this context. The trimethylsilyl (TMS) group acts as a robust, sterically demanding placeholder that survives nucleophilic additions to the aldehyde, yet can be selectively activated for carbon-carbon bond formation, a strategy frequently employed in the development of complex therapeutics like YAP/TAZ-TEAD protein-protein interaction inhibitors[2].
Strategic Rationale & Pathway Analysis
As a Senior Application Scientist, selecting the correct synthetic vector is paramount. Why utilize a TMS-arene instead of a standard aryl halide or boronic acid? The causality lies in chemical orthogonality . Aryl boronic acids are prone to protodeboronation under basic or oxidative conditions, and aryl halides can undergo unwanted metal-halogen exchange during upstream functionalization (e.g., Grignard additions to the formyl group). The TMS group is inert to these conditions.
Once the aldehyde moiety is elaborated, the TMS group can be converted to a biaryl linkage via two distinct pathways:
-
Path A (Orthogonal Masking): Halodesilylation followed by Suzuki-Miyaura coupling. The TMS group undergoes electrophilic ipso-substitution with Iodine Monochloride (ICl) to yield an aryl iodide, which is subsequently coupled with a boronic acid.
-
Path B (Direct Hiyama Coupling): Direct palladium-catalyzed cross-coupling of the TMS-arene with an aryl halide, activated by a fluoride source to form a reactive pentacoordinate silicate[3][4].
Divergent synthetic workflows for biaryl construction from 3-(trimethylsilyl)benzaldehyde.
Mechanistic Insights into Hiyama Activation
While Path A is the industry standard for reliability, Path B represents the frontier of atom economy. The challenge with trimethylarylsilanes is the low polarization of the C–Si bond. For successful transmetalation to the Pd(II) intermediate, the silicon atom must be activated[5]. The addition of tetrabutylammonium fluoride (TBAF) provides a nucleophilic fluoride ion that attacks the silicon, expanding its octet to form a pentacoordinate silicate anion [Ar-SiMe3F]-. This intermediate is highly nucleophilic, facilitating rapid transmetalation to the catalytic palladium center[3].
Mechanism of Pd-catalyzed Hiyama cross-coupling involving a pentacoordinate silicate.
Quantitative Data & Pathway Comparison
| Parameter | Path A: Halodesilylation + Suzuki | Path B: Direct Hiyama Coupling |
| Overall Yield (Typical) | 75% - 90% (over 2 steps) | 50% - 70% (single step) |
| Step Count | 2 | 1 |
| Catalyst Loading | 1 - 5 mol% Pd (Suzuki step only) | 5 - 10 mol% Pd |
| Key Reagents | ICl, Pd(dppf)Cl₂, Base, Boronic Acid | Pd(OAc)₂, TBAF, Aryl Halide |
| Substrate Compatibility | Excellent (highly tolerant of sterics) | Moderate (sensitive to bulky ortho-groups) |
| Scalability | High (Industry standard for kg scale) | Medium (TBAF removal complicates workup) |
Self-Validating Experimental Protocols
Protocol A: Two-Step Synthesis via Halodesilylation and Suzuki Coupling
This protocol is favored in medicinal chemistry for its robust predictability, often utilized in the synthesis of complex inhibitors[2].
Step 1: Halodesilylation
-
Setup: Dissolve 3-(trimethylsilyl)benzaldehyde (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dropwise add a 1.0 M solution of Iodine Monochloride (ICl) in CH₂Cl₂ (1.1 equiv)[6]. Causality: ICl is highly electrophilic; the iodine acts as the electrophile attacking the ipso-carbon, while the chloride acts as a leaving group, driving the cleavage of the C–Si bond.
-
Monitoring: Stir for 1-2 hours at 0 °C. The reaction is self-validating via TLC (Hexanes/EtOAc 9:1); the starting material (UV active, higher Rf) will disappear, replaced by a slightly lower Rf spot.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ reduces unreacted ICl and generated I₂ into water-soluble iodide salts, shifting the organic layer color from dark brown to pale yellow/colorless.
-
Workup: Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 3-iodobenzaldehyde intermediate.
Step 2: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine the 3-iodobenzaldehyde intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.
-
Reaction: Heat to 90 °C for 4-6 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.
Protocol B: Direct Hiyama Cross-Coupling
-
Setup: In an oven-dried vial, charge 3-(trimethylsilyl)benzaldehyde (1.2 equiv), aryl iodide (1.0 equiv, 5 mmol), Pd(OAc)₂ (0.05 equiv), and P(o-tolyl)₃ (0.1 equiv).
-
Activation: Add anhydrous THF (0.2 M), followed by TBAF (1.0 M in THF, 2.0 equiv). Causality: The excess TBAF is strictly required to generate the pentacoordinate silicate [Ar-SiMe3F]-in situ, which is the actual transmetalating species[4].
-
Reaction: Seal the vial and heat to 70 °C for 12-16 hours.
-
Workup: Quench with water, extract with EtOAc. Troubleshooting Note: TBAF can cause severe emulsions during extraction; filtering the crude mixture through a short silica plug prior to aqueous extraction mitigates this issue. Purify via flash chromatography.
Analytical Validation & Troubleshooting
To confirm the success of the transformations, ¹H NMR spectroscopy is definitive:
-
Starting Material Validation: 3-(Trimethylsilyl)benzaldehyde exhibits a sharp, distinct singlet at ~0.25 ppm (9H) corresponding to the TMS group.
-
Path A (Intermediate): The complete disappearance of the 0.25 ppm singlet confirms successful halodesilylation. If residual TMS is observed, ensure the ICl reagent is fresh, as it degrades over time.
-
Path B (Product): The disappearance of the TMS singlet, coupled with the appearance of new aromatic multiplet signals (7.2 - 7.8 ppm) integrating for the newly appended aryl ring, validates the biaryl formation.
References
-
Vertex Pharmaceuticals. (2021). Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors (WO2021186324A1). Google Patents.2
-
Synblock. (n.d.). CAS 17887-54-6 | 3-(Trimethylsilyl)benzaldehyde. 1
-
Denmark, S. E., & Ambrosi, A. (2015). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. 5
-
Hiyama, T., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC. 3
-
Royal Society of Chemistry. (2016). Chapter 3: Hiyama Coupling. 4
-
Google Patents. (2021). Low-cost high-efficiency preparation method of iodine monochloride (CN113387329A). 6
Sources
- 1. CAS 17887-54-6 | 3-(Trimethylsilyl)benzaldehyde - Synblock [synblock.com]
- 2. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN113387329A - Low-cost high-efficiency preparation method of iodine monochloride and obtained iodine monochloride - Google Patents [patents.google.com]
Application Note: Chemoselective Oxidation of 3-(Trimethylsilyl)benzaldehyde to 3-(Trimethylsilyl)benzoic Acid
Executive Summary & Mechanistic Rationale
The transformation of 3-(trimethylsilyl)benzaldehyde to 3-(trimethylsilyl)benzoic acid is a critical functional group interconversion in the synthesis of advanced pharmaceutical intermediates, radiohalogenated tracers, and cross-coupling precursors.
The fundamental challenge in this synthesis is the extreme sensitivity of the aryl-trimethylsilyl (Ar-TMS) bond. The TMS group is highly susceptible to protodesilylation under strongly acidic conditions and nucleophilic cleavage in the presence of strong bases or harsh oxidants [1]. Consequently, traditional aldehyde oxidation reagents—such as the Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄)—are strictly contraindicated, as they will destroy the silyl moiety.
-
The Buffered Pinnick Oxidation (Method A): The industry gold standard for sensitive substrates, utilizing a buffered hypochlorous acid scavenger system [2][3].
-
The Silver(I) Oxide Oxidation (Method B): A rapid, kinetically controlled basic pathway ideal for time-sensitive workflows [1].
Process Visualization: Mechanistic Pathways
Mechanistic workflow of 3-(trimethylsilyl)benzaldehyde oxidation via acidic and basic pathways.
Quantitative Data & Method Comparison
Selecting the correct protocol depends on your laboratory's scale, budget, and time constraints. The table below summarizes the operational metrics of both validated methods.
| Parameter | Method A: Pinnick Oxidation | Method B: Silver(I) Oxide |
| Primary Oxidant | NaClO₂ (Sodium chlorite) | Ag₂O (Silver(I) oxide) |
| pH Environment | Mildly Acidic (pH ~3.5–4.5) | Basic (5% NaOH) |
| Reaction Time | 12–16 hours (Overnight) | 30 minutes |
| TMS Cleavage Risk | Very Low (Self-buffering system) | Moderate (Time-dependent) |
| Byproduct Scavenging | Required (2-methyl-2-butene) | Not Required |
| Scalability | Excellent (Cost-effective reagents) | Moderate (Ag₂O is cost-prohibitive at scale) |
| Typical Yield | 85% – 95% | 70% – 85% |
Experimental Protocols
Method A: Buffered Pinnick Oxidation (Recommended for Scale-Up)
This method relies on sodium chlorite (NaClO₂) as the active oxidant. As the reaction proceeds, destructive hypochlorous acid (HOCl) is generated as a byproduct. To prevent HOCl from chlorinating the electron-rich aromatic ring or cleaving the TMS group, a sacrificial alkene (2-methyl-2-butene) is used to trap the HOCl via halohydrin formation [2][3].
Reagents & Stoichiometry:
-
3-(Trimethylsilyl)benzaldehyde: 10.0 mmol (1.0 eq, ~1.78 g)
-
Sodium chlorite (NaClO₂, 80% tech grade): 13.0 mmol (1.3 eq, ~1.47 g)
-
Sodium dihydrogen phosphate (NaH₂PO₄): 12.0 mmol (1.2 eq, ~1.44 g)
-
2-Methyl-2-butene (2.0 M in THF): 60.0 mmol (6.0 eq, 30.0 mL)
-
Solvents: tert-Butanol (15 mL) and Deionized Water (10 mL)
Step-by-Step Procedure:
-
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 3-(trimethylsilyl)benzaldehyde in tert-butanol (15 mL) and add the 2-methyl-2-butene/THF solution.
-
Causality:tert-Butanol is entirely inert to the oxidant. The massive excess of the alkene ensures that any HOCl generated is instantly quenched before it can attack the Ar-TMS bond.
-
-
Buffer Activation: In a separate beaker, dissolve the NaClO₂ and NaH₂PO₄ in 10 mL of deionized water.
-
Causality: Pre-mixing the buffer and oxidant establishes a strict pH of ~3.5–4.5. This mild acidity is required to generate the active chlorous acid (HClO₂) while remaining safely above the threshold that would trigger protodesilylation.
-
-
Oxidation Initiation: Cool the organic mixture to 0 °C using an ice bath. Add the aqueous oxidant solution dropwise over 15 minutes to control the exothermic generation of active species.
-
Reaction Propagation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 12 to 16 hours.
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF, tert-butanol, and excess alkene. Dilute the aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 3-(trimethylsilyl)benzoic acid as a white solid.
Method B: Silver(I) Oxide Oxidation (Recommended for Rapid Processing)
This protocol utilizes a Tollens-like reagent. Because the reaction is conducted in a basic medium (5% NaOH), the contact time must be strictly limited to prevent base-catalyzed nucleophilic attack at the silicon center, which would yield desilylated benzoic acid as an impurity [1].
Reagents & Stoichiometry:
-
3-(Trimethylsilyl)benzaldehyde: 5.9 mmol (1.0 eq, ~1.05 g)
-
Silver(I) oxide (Ag₂O): 6.1 mmol (1.03 eq, ~1.42 g)
-
Sodium Hydroxide (5% w/v aqueous): 20 mL
-
Solvent: Methanol (20 mL)
Step-by-Step Procedure:
-
Substrate Solubilization: Dissolve the aldehyde in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Oxidant Addition: Add the Ag₂O powder portionwise to the stirring solution at room temperature.
-
Causality: Ag₂O specifically targets the aldehyde carbon via a single-electron transfer/hydroxide addition mechanism, avoiding the need for harsh acidic activation.
-
-
Base Initiation: Immediately add 20 mL of the 5% NaOH solution.
-
Causality: The hydroxide ions solubilize the silver intermediate and drive the oxidation of the aldehyde to the carboxylate salt.
-
-
Kinetic Control (Critical Step): Stir the heterogeneous black mixture for exactly 30 minutes at room temperature.
-
Causality: The kinetics of aldehyde oxidation are significantly faster than the kinetics of Ar-TMS basic cleavage. By strictly limiting the reaction time, the system acts as a self-validating kinetic trap, halting before degradation occurs.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated black silver metal. Rinse the filter cake with 5 mL of dilute NaOH.
-
Acidification & Isolation: Cool the filtrate to 0 °C and carefully acidify to pH ~2 using 1 M HCl. The 3-(trimethylsilyl)benzoic acid will precipitate out of the solution. Extract the aqueous layer with diethyl ether (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo to obtain the product.
References
- Wilbur, D. S.; Svitra, Z. V. "Electrophilic radiobrominations of hippuric acid: An example of the utility of aryltrimethylsilane intermediates." Journal of Labelled Compounds and Radiopharmaceuticals, 1984, 21(5), 415-428.
Application Note: Palladium-Catalyzed Hiyama Cross-Coupling of 3-(Trimethylsilyl)benzaldehyde
This Application Note provides a comprehensive technical guide for the Palladium-Catalyzed Hiyama Cross-Coupling of 3-(Trimethylsilyl)benzaldehyde . This protocol addresses the specific challenges of activating the robust trimethylsilyl (TMS) group while preserving the sensitive aldehyde functionality, offering a direct route to 3-formylbiaryls—privileged scaffolds in drug discovery (e.g., Angiotensin II receptor antagonists).
Introduction & Strategic Utility
3-(Trimethylsilyl)benzaldehyde represents a unique bifunctional building block. It contains an electrophilic aldehyde (useful for downstream diversification via reductive amination or olefination) and a nucleophilic silyl handle.
While Boronic acids (Suzuki) and Stannanes (Stille) are standard, the Hiyama Coupling utilizing organosilanes offers distinct advantages:
-
Low Toxicity: Avoids the neurotoxicity of organotins.
-
Stability: The C–Si bond is robust, allowing the aldehyde to survive multistep synthesis prior to the coupling event.
-
Atom Economy: Silane byproducts are easily removed.
The Challenge: The trimethylsilyl (–SiMe₃) group is significantly less reactive than the silanols (–SiOH) or alkoxysilanes (–Si(OR)₃) typically used in Hiyama coupling. Standard conditions often fail to activate the C–SiMe₃ bond. This protocol utilizes a Fluoride-Promoted Activation Strategy to facilitate transmetallation.
Mechanistic Principles
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The critical deviation from standard cross-coupling is the Transmetallation step. The neutral Ar–SiMe₃ bond is too non-polar to transmetallate to Pd(II).
Activation Pathway:
-
Nucleophilic Attack: A fluoride source (F⁻) attacks the silicon center, forming a pentacoordinate silicate intermediate [Ar–SiMe₃F]⁻.
-
Bond Polarization: This hypervalent species weakens the C–Si bond, making the aryl group sufficiently nucleophilic to transfer to the Palladium center.
Pathway Visualization
Caption: The Fluoride-Activated Hiyama Cycle. The formation of the pentacoordinate silicate is the requisite switch to turn the inert TMS group into an active nucleophile.
Experimental Protocol
Reagent Selection Guide
| Component | Recommendation | Rationale |
| Substrate | 3-(Trimethylsilyl)benzaldehyde | The nucleophilic partner. Purity >97% essential to prevent catalyst poisoning. |
| Electrophile | Aryl Iodides (Ar-I) | Iodides are preferred over bromides for TMS couplings due to faster oxidative addition, compensating for the slow transmetallation of the TMS group. |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) | A robust Pd(0) source. |
| Ligand | AsPh₃ (Triphenylarsine) or P(t-Bu)₃ | AsPh₃ is a "soft" ligand often superior in Stille/Hiyama couplings, facilitating the difficult transmetallation step. |
| Activator | TASF or Ag₂O/TBAF | TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) is the "gold standard" for unreactive TMS groups. Alternatively, Ag₂O can promote the reaction via a transmetallation-to-silver mechanism. |
| Solvent | THF or DMF | Polar aprotic solvents stabilize the polar silicate intermediate. |
Step-by-Step Procedure
Target Reaction: Coupling of 3-(trimethylsilyl)benzaldehyde with 4-iodoanisole.
1. Preparation of Catalyst Solution (Glovebox or Schlenk Line):
-
In a flame-dried vial, charge Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and Triphenylarsine (AsPh₃) (24 mg, 0.08 mmol, 8 mol%).
-
Dissolve in anhydrous THF (2 mL) and stir at Room Temperature (RT) for 15 minutes until the solution turns a deep orange/red. Note: Pre-complexation ensures active catalyst formation.
2. Reaction Assembly:
-
To a separate reaction vessel equipped with a magnetic stir bar, add:
-
4-Iodoanisole (234 mg, 1.0 mmol, 1.0 equiv).
-
3-(Trimethylsilyl)benzaldehyde (196 mg, 1.1 mmol, 1.1 equiv).
-
-
Transfer the catalyst solution to this vessel via syringe.[3]
-
Add anhydrous THF to reach a total volume of 5 mL (0.2 M concentration).
3. Activation & Coupling:
-
Critical Step: Add the activator.
-
Method A (Standard): Add TBAF (1.0 M in THF, 2.0 mL, 2.0 mmol) dropwise.
-
Method B (Enhanced for TMS): Add TASF (550 mg, 2.0 mmol) as a solid (if using TASF, handle in glovebox as it is hygroscopic).
-
-
Seal the vessel and heat to 60°C for 12–24 hours.
-
Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the aryl iodide. The aldehyde spot may shift slightly.
4. Workup (Aldehyde Preservation):
-
Cool the mixture to RT.
-
Quench: Add Saturated NH₄Cl solution (10 mL). Do not use strong acid or base to avoid aldol condensation of the product.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over MgSO₄, and filter.
-
Concentrate under reduced pressure.
5. Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).
-
Note: The byproduct (TMS-F/TMS-OH) is volatile or water-soluble and usually removed during workup/evaporation.
Expert Insights & Troubleshooting
The "TMS Inertness" Problem
If the reaction is sluggish (common with pure TMS groups vs. silanols), employ the Silver(I) Oxide Promoter System :
-
Modification: Add Ag₂O (1.0 equiv) to the reaction mixture.
-
Mechanism: Ag₂O facilitates the transfer of the aryl group from Silicon to Silver, and then from Silver to Palladium (a double transmetallation). This is often more effective for TMS-arenes than fluoride alone.
Aldehyde Side Reactions
-
Issue: Cannizzaro reaction or Aldol condensation driven by the basicity of TBAF.
-
Solution: Use TASF (less basic than TBAF) or switch to a Fluoride-Free system using Ag₂O/K₂CO₃ if the aldehyde proves unstable.
-
Validation: Verify the integrity of the -CHO peak in ¹H NMR (typically ~10.0 ppm) post-workup.
Data Validation Table
| Observation | Diagnosis | Remediation |
| No Product, SM remaining | Failed Transmetallation | Switch activator to TASF or add Ag₂O promoter. Increase Temp to 80°C. |
| Desilylated SM (Benzaldehyde) | Protodesilylation | Solvent is "wet". Water acts as a proton source for the silicate. Use strictly anhydrous THF. |
| Complex Mixture | Aldehyde degradation | Activator is too basic. Switch to TASF or reduce TBAF loading to 1.5 equiv and add slowly. |
References
-
Hiyama, T., & Hatanaka, Y. (1988).[1] Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion.[2][4][5] Pure and Applied Chemistry, 60(11), 1783-1790. Link
-
Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of silanolates: a paradigm shift in silicon-based cross-coupling. Chemistry – A European Journal, 12(19), 4954-4963. Link
-
Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[5][6] Fifth International Electronic Conference on Synthetic Organic Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling.[1][2][4][5][7][8] Organic Chemistry Portal. Link
-
Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions.[1][4][5][6][9][10][11] Sigma-Aldrich Technical Guides. Link
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. mdpi.org [mdpi.org]
- 7. youtube.com [youtube.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
- 11. Mechanisms for C(sp2)–Si activation of aryltrimethylsilyl groups in palladium-catalysed couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 3-(Trimethylsilyl)benzaldehyde in Polymer Science: A Guide to Synthesis and Functional Materials
Introduction
3-(Trimethylsilyl)benzaldehyde is a versatile aromatic aldehyde that is finding increasing utility in the field of polymer science. Its unique bifunctionality, comprising a reactive aldehyde group and a bulky, thermally stable trimethylsilyl (TMS) substituent, makes it an attractive building block for a variety of functional polymers. The aldehyde moiety can readily participate in a range of polymerization reactions, including polycondensation and the formation of porous organic frameworks, while the TMS group can impart desirable properties to the resulting materials, such as enhanced solubility in organic solvents, increased thermal stability, and improved gas permeability.
This comprehensive guide provides detailed application notes and experimental protocols for the use of 3-(trimethylsilyl)benzaldehyde in the synthesis of advanced polymeric materials. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the potential of this unique monomer.
Synthesis of Poly(Schiff Base)s: Introducing Silicon into the Polymer Backbone
Conceptual Framework:
Poly(Schiff base)s, also known as polyimines or polyazomethines, are a class of polymers synthesized through the polycondensation of a dialdehyde or a diketone with a diamine.[1] These materials are of significant interest due to their thermal stability, semiconducting properties, and applications in catalysis and as chemosensors. The incorporation of the 3-(trimethylsilyl)benzaldehyde monomer into a poly(Schiff base) backbone is a strategic approach to introduce silicon into the polymer structure, which can enhance solubility and thermal properties.
Application of 3-(trimethylsilyl)benzaldehyde:
The bulky trimethylsilyl group on the benzaldehyde ring can disrupt polymer chain packing, leading to increased free volume and enhanced solubility in common organic solvents. This improved processability is a significant advantage for the fabrication of films and fibers. Furthermore, the inherent thermal stability of the Si-C bond can contribute to an overall increase in the thermal degradation temperature of the polymer.
Detailed Protocol: Synthesis of a Poly(Schiff Base) from 3-(Trimethylsilyl)benzaldehyde and p-Phenylenediamine
This protocol describes a general procedure for the synthesis of a poly(Schiff base) via the solution polycondensation of 3-(trimethylsilyl)benzaldehyde with p-phenylenediamine.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 3-(Trimethylsilyl)benzaldehyde | C₁₀H₁₄OSi | 190.31 | Sigma-Aldrich | 97% |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | Sigma-Aldrich | ≥99% |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Sigma-Aldrich | Anhydrous, 99.8% |
| Methanol | CH₄O | 32.04 | Fisher Scientific | ACS Grade |
Experimental Procedure:
-
Monomer Dissolution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve p-phenylenediamine (1.081 g, 10 mmol) in 40 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Aldehyde Addition: To the stirred solution, add 3-(trimethylsilyl)benzaldehyde (3.806 g, 20 mmol) dropwise at room temperature.
-
Polycondensation: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under a continuous nitrogen purge to facilitate the removal of the water byproduct.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour the viscous solution into 400 mL of vigorously stirring methanol.
-
Purification: Collect the precipitated fibrous polymer by vacuum filtration. Wash the polymer thoroughly with methanol (3 x 50 mL) and then with hot water (3 x 50 mL) to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imine bond (C=N) and the presence of the Si-CH₃ group.
-
¹H NMR Spectroscopy: To verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[2]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Expected Properties:
| Property | Expected Value/Observation |
| Appearance | Yellow to brown powder/fibers |
| Solubility | Soluble in polar aprotic solvents like DMAc, DMF, NMP, and DMSO |
| Thermal Stability (TGA) | Onset of decomposition > 350 °C |
Reaction Scheme:
Caption: Polycondensation of 3-(trimethylsilyl)benzaldehyde and p-phenylenediamine.
Synthesis of Porous Organic Polymers (POPs) for Gas Adsorption
Conceptual Framework:
Porous organic polymers (POPs) are a class of materials characterized by high surface areas, permanent porosity, and robust chemical and thermal stability.[3] These properties make them promising candidates for applications in gas storage, separation, and catalysis. The synthesis of POPs often involves the polycondensation of rigid aromatic building blocks. Schiff base chemistry provides a versatile route to construct robust, nitrogen-rich POPs.[4]
Application of 3-(trimethylsilyl)benzaldehyde:
The use of 3-(trimethylsilyl)benzaldehyde in the synthesis of POPs offers several advantages. The bulky trimethylsilyl group can act as a "steric disruptor," preventing efficient packing of the polymer chains and thereby enhancing the material's surface area and pore volume. Furthermore, the aldehyde functionality provides a reactive site for the formation of the porous network through reactions with multi-functional amine linkers.
Detailed Protocol: Synthesis of a Schiff Base-Linked Porous Organic Polymer
This protocol outlines the synthesis of a porous organic polymer via the solvothermal polycondensation of 3-(trimethylsilyl)benzaldehyde and 1,3,5-tris(4-aminophenyl)benzene.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 3-(Trimethylsilyl)benzaldehyde | C₁₀H₁₄OSi | 190.31 | Sigma-Aldrich | 97% |
| 1,3,5-Tris(4-aminophenyl)benzene | C₂₄H₂₁N₃ | 351.45 | TCI | >98% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Sigma-Aldrich | Anhydrous, 99.8% |
| 6 M Aqueous Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific | ACS Grade |
| Acetone | C₃H₆O | 58.08 | Fisher Scientific | ACS Grade |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous, ≥99.9% |
Experimental Procedure:
-
Monomer Mixture: In a Pyrex tube, combine 3-(trimethylsilyl)benzaldehyde (285.5 mg, 1.5 mmol), 1,3,5-tris(4-aminophenyl)benzene (351.5 mg, 1.0 mmol), 10 mL of 1,4-dioxane, and 2 mL of 6 M aqueous acetic acid.
-
Sonication and Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subsequently, degas the mixture by three freeze-pump-thaw cycles.
-
Solvothermal Synthesis: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, collect the solid product by filtration. Wash the solid extensively with acetone (3 x 50 mL) and tetrahydrofuran (3 x 50 mL) to remove any residual monomers and solvent.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with THF for 24 hours.
-
Activation: Dry the purified polymer under vacuum at 120 °C for 12 hours to afford the activated porous organic polymer.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imine linkages.
-
Solid-State ¹³C NMR: To analyze the structure of the polymer network.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the POP.
Expected Properties:
| Property | Expected Value/Observation |
| Appearance | Light yellow to orange powder |
| Surface Area (BET) | 500 - 1000 m²/g |
| Thermal Stability (TGA) | Stable up to 400 °C in a nitrogen atmosphere |
Network Formation Diagram:
Caption: Schematic representation of the porous organic polymer network formation.
Potential Application in Phenolic-Type Resins
Conceptual Framework:
Phenol-formaldehyde resins, commercially known as Bakelite, are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde.[5] These thermosetting resins are known for their high thermal resistance, mechanical strength, and chemical stability.
Hypothetical Application of 3-(trimethylsilyl)benzaldehyde:
3-(Trimethylsilyl)benzaldehyde could potentially be used as a comonomer in the synthesis of phenolic-type resins. Its aldehyde functionality can react with the activated ortho and para positions of phenol to form methylene bridges, similar to formaldehyde. The incorporation of the bulky and hydrophobic trimethylsilylphenyl group could lead to resins with modified properties, such as increased hydrophobicity, improved thermal stability, and altered mechanical characteristics.
Conceptual Synthetic Approach:
A modified phenolic resin could be synthesized by reacting phenol with a mixture of formaldehyde and 3-(trimethylsilyl)benzaldehyde under basic or acidic catalysis. The ratio of the two aldehydes could be varied to control the degree of silyl-functionalization and, consequently, the final properties of the resin. The reaction would proceed via electrophilic aromatic substitution on the phenol ring, followed by condensation reactions to form a cross-linked network.
Proposed Co-condensation Reaction:
Caption: Conceptual co-condensation for a silyl-modified phenolic resin.
Prospects in Gas Separation Membranes
Conceptual Framework:
Polymer membranes for gas separation function by allowing certain gas molecules to pass through more readily than others.[6] The performance of these membranes is determined by a combination of permeability and selectivity. Polymers with high fractional free volume (FFV) and specific interactions with certain gases are desirable for this application. The introduction of bulky substituents, such as trimethylsilyl groups, is a well-established strategy to increase the FFV of a polymer and thereby enhance its gas permeability.
Potential of Polymers Derived from 3-(trimethylsilyl)benzaldehyde:
Polymers synthesized using 3-(trimethylsilyl)benzaldehyde, such as the poly(Schiff base)s and POPs described above, are promising candidates for gas separation membranes. The presence of the bulky TMS group is expected to create significant free volume within the polymer matrix, facilitating the transport of gas molecules. The aromatic nature of the polymer backbone can provide the necessary rigidity and thermal stability for membrane applications. By tuning the polymer structure, for example, by selecting different diamine comonomers in the synthesis of poly(Schiff base)s, it may be possible to optimize both the permeability and selectivity for specific gas pairs (e.g., O₂/N₂, CO₂/CH₄).
Future Research Directions:
-
Synthesis and Fabrication: Synthesize a series of polymers incorporating 3-(trimethylsilyl)benzaldehyde and fabricate them into thin-film membranes.
-
Gas Permeation Studies: Characterize the gas transport properties of these membranes for various gases to determine their permeability and selectivity.
-
Structure-Property Relationships: Investigate the correlation between the polymer structure, free volume, and gas separation performance to guide the design of improved membrane materials.
Conclusion
3-(Trimethylsilyl)benzaldehyde is a valuable and versatile monomer for the synthesis of a range of functional polymers. Its unique combination of a reactive aldehyde group and a bulky trimethylsilyl substituent allows for the creation of materials with enhanced solubility, thermal stability, and porosity. The applications detailed in this guide, including the synthesis of poly(Schiff base)s, porous organic polymers, and the potential for creating novel phenolic resins and gas separation membranes, highlight the significant potential of this compound in advanced materials science. Further exploration of the polymerization behavior of 3-(trimethylsilyl)benzaldehyde and the properties of the resulting polymers is expected to lead to the development of new high-performance materials for a variety of technological applications.
References
- Dalton, S., et al. (2021). Porous Organic Polymers for Gas Capture and Separation.
- Baker, R. W., & Low, B. T. (2014).
- Inamuddin, A. M., & Luqman, M. (Eds.). (2020). Poly(azomethine)
- Gu, C., & Li, B. (2019). Schiff base-linked porous organic polymers: Synthesis and applications.
- Cha, Y., & Lee, J. (2018). Hyper-Cross-Linked Polymer with Enhanced Porosity by In Situ Removal of Trimethylsilyl Group via Electrophilic Aromatic Substitution. ACS Macro Letters, 7(12), 1448–1454.
- Sakamoto, T., et al. (2021). Development of highly gas-permeable polymers by metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with tert-butyl and silyl group-containing diphenylacetylenes. RSC Advances.
- Yokozawa, T., et al. (2002). Simultaneous Construction of Polymer Backbone and Side Chains by Three-Component Polycondensation. Synthesis of Polyethers with Cyano Side Chains from Dialdehydes, Alkylene Bis(trimethylsilyl) Ethers, and Cyanotrimethylsilane. Macromolecules, 35(19), 7204–7209.
- Choi, K.-Y., et al. (1992). Synthesis and characterization of aromatic polymers containing pendant silyl groups. II. Aromatic polyamides. Journal of Polymer Science Part A: Polymer Chemistry, 30(8), 1629-1636.
- El-Newehy, M. H., et al. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 1-10.
- Gnanasekaran, D., & Sivakumar, K. (2018). Synthesis, characterization, and applications of porous organic polymers.
- Abdelhamid, H. N., & Wu, H.-F. (2016).
- Dawson, R., & Cooper, A. I. (2012).
- Zhang, Y., & Haddleton, D. M. (2005). Post-polymerization modification of polymers. European Polymer Journal.
- Das, S., et al. (2014). Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties.
- Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2017). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived from Benzaldehydes and 3,3'-Diaminodipropylamine. Molecules.
- Gardella, L., et al. (2018). Impact of phenolic resin preparation on its properties and its penetration behavior in Kraft paper. Holzforschung.
- Zhang, W., & Li, Y. (2019). Synthesis and Application of Hyperbranched Polymers. Journal of Polymer Science.
- Zhu, X., & Yan, D. (2010).
- Gardziella, A., et al. (2000).
- Liu, Y., et al. (2019). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry.
- He, S., et al. (2022). Synthesis of Electron-Rich Porous Organic Polymers via Schiff-Base Chemistry for Efficient Iodine Capture. Polymers.
- Xu, Y., et al. (2015). Synthesis of hyperbranched polymers with controlled structure. Polymer Chemistry.
- Liu, G., et al. (2018). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. Green Chemistry.
- Al-Ammar, K. A., et al. (2021). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Polymers.
- Chen, Y., et al. (2009). Novel aromatic polymers from benzaldehyde and triphenylamine derivatives: Synthesis, electrochromic, and photochemical properties. Journal of Polymer Science Part A: Polymer Chemistry.
- Li, F., et al. (2019). Synthesis and characterization of aldamine condensed Schiff bases and their iron salts. Polimery.
- U.S. Patent No. 3,461,100. (1969). Condensation products of aldehydes or ketones with diamines and monoamines.
- Abbas, A. M., et al. (2020). Polycondensation of 4,4-Hexamethylenebis (Oxybenzaldehyde) of Some Aliphatic and Aromatic Diamines.
- BenchChem. (2025).
- Al-Jubouri, H. R., et al. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia.
- Sir P.T. Science College. (2023). Preparation of phenol formaldehyde resin (bakelite)
- Slideshare. (n.d.).
- U.S. Patent Application No. 2014/0100308 A1. (2014).
- NETZSCH Analyzing & Testing. (n.d.).
- Scribd. (n.d.).
- Chemguide. (n.d.).
- Aakash Institute. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). Optimization of the A 3 coupling reaction of benzaldehyde, trimethylsilylacetylene, and piperidine.
- MDPI. (2022).
- MDPI. (2022). On the Development of Phenol-Formaldehyde Resins Using a New Type of Lignin Extracted from Pine Wood with a Levulinic-Acid Based Solvent.
- Sir P.T. Science College, Modasa. (n.d.). Preparation of phenol formaldehyde resin (bakelite)
- oiirj.org. (2019). Modified Synthesis of Phenol Formaldehyde Resin.
- SCIRP. (n.d.). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Compare of three ways of synthesis of simple Schiff base.
- ResearchGate. (n.d.).
- MDPI. (2023).
- DOI. (n.d.).
- MDPI. (2023). Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage.
- Physchem.cz. (n.d.). Group of Porous Polymers.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). 3-(trimethylsilyl)ethynylbenzaldehyde synthesis.
- MDPI. (2024). Porous Copolymers of 3-(Trimethoxysilyl)
- Academia.edu. (n.d.). (PDF)
- ResearchGate. (n.d.). (PDF)
- PMC. (2023).
- Western Washington University. (n.d.). High performance polymers.
- ResearchGate. (n.d.). (PDF)
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). (PDF)
- Organic Syntheses. (n.d.). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl.
- PMC. (n.d.). Recent Applications of the (TMS)3SiH Radical-Based Reagent.
- University of Bristol. (n.d.). Controlling water adhesion on superhydrophobic surfaces with bi-functional polymers.
- ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Hyperbranched Trimethylsilyl Substituted Poly(phenylene vinylene)
- ResearchGate. (n.d.). Synthesis, characterization, and oxygen permeability of homo- and copolymers from p-[tris(trimethylsilyl)silyl]-phenylacetylene.
- RSC Publishing. (n.d.). Polymer Chemistry.
- PMC. (2021). Development of highly gas-permeable polymers by metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with tert-butyl and silyl group-containing diphenylacetylenes.
- PMC. (2020). Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability.
- OSTI.GOV. (n.d.). Polymer Chemistry ARTICLE.
- Semantic Scholar. (2011). Synthesis of High Molecular Weight Poly[3-{tris(trimethylsiloxy)
- KAUST Repository. (n.d.).
- MDPI. (2022).
- Semantic Scholar. (n.d.).
- RSC Publishing. (n.d.). Synthesis of hyperbranched polymers with controlled structure.branched polymers with controlled structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis of Electron-Rich Porous Organic Polymers via Schiff-Base Chemistry for Efficient Iodine Capture | MDPI [mdpi.com]
- 4. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Development of highly gas-permeable polymers by metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with tert-butyl and silyl group-containing diphenylacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protodesilylation during 3-(trimethylsilyl)benzaldehyde reactions
Ticket ID: TMS-BZ-001 Subject: Preventing Protodesilylation & C-Si Bond Cleavage Status: Open / High Priority Assigned Specialist: Senior Application Scientist
Introduction: The "Silicon-Safe" Directive
Welcome to the technical support hub for arylsilane chemistry. You are working with 3-(trimethylsilyl)benzaldehyde , a valuable intermediate where the aldehyde functionality allows for diverse elaboration, while the trimethylsilyl (TMS) group serves as a handle for late-stage functionalization (e.g., Hiyama coupling or ipso-halogenation).
The Core Problem: The Carbon-Silicon (C-Si) bond in arylsilanes is chemically robust but kinetically unstable under specific conditions. It is prone to protodesilylation (replacement of Si with H) in acidic media and nucleophilic desilylation in the presence of strong bases or fluoride ions.
This guide provides the "Silicon-Safe" protocols required to manipulate the aldehyde without severing the silane.
Module 1: Diagnostic & Mechanism (The "Why")
Before troubleshooting, you must understand the enemy. Protodesilylation is not random; it is an Electrophilic Aromatic Substitution (EAS) reaction.
Mechanism: Acid-Catalyzed Ipso-Substitution
Unlike alkyl silanes, aryl silanes are electron-rich. In the presence of a proton source (
-
The Trap: The silyl group exerts a "beta-effect" that stabilizes carbocations, but in arylsilanes, the primary pathway is ipso-substitution . The proton attacks the carbon directly attached to the silicon.
-
The Result: The C-Si bond weakens, and a nucleophile (even weak ones like
or counterions) attacks the silicon, releasing the arene (protodesilylated product) and a silyl by-product.[1]
Visualizing the Failure Mode
The following diagram illustrates the mechanism you are trying to prevent.
Figure 1: The mechanism of acid-catalyzed protodesilylation. Note that the proton attacks the ipso-carbon (C-3), leading to the irreversible loss of the TMS group.
Module 2: Reaction-Specific Troubleshooting (The "How")
This section details "Silicon-Safe" alternatives for common transformations.
Scenario A: Oxidation of the Aldehyde
User Issue: "I used Jones Reagent to make the acid, and lost my TMS group."
Root Cause: Jones Reagent contains sulfuric acid (
| Method | Safety Rating | Notes |
| Jones Oxidation | 🔴 CRITICAL FAIL | Strong acid cleaves C-Si bond immediately. |
| Pinnick Oxidation | 🟢 SAFE | Uses |
| Oxone | 🟡 RISKY | Can be acidic; requires careful buffering with |
| KMnO4 | 🟡 RISKY | Basic conditions can promote nucleophilic attack if temperature is high. |
Recommended Protocol (Pinnick Oxidation):
-
Dissolve 3-(TMS)benzaldehyde in
-BuOH/THF (1:1). -
Add 2-methyl-2-butene (scavenger for HOCl).
-
Add solution of
(1.5 eq) and (1.5 eq) in water dropwise at 0°C. -
Crucial: Monitor pH. If it drops below 3, add more phosphate buffer.
Scenario B: Nucleophilic Addition (Grignard/Wittig)
User Issue: "My Wittig reaction worked, but the product desilylated during workup." Root Cause: While the Wittig reaction itself is basic (usually safe for arylsilanes), the quenching step is the danger zone. Adding strong HCl to quench a reaction generates heat and acid—the perfect storm for desilylation.
The "Silicon-Safe" Workflow:
Figure 2: Quenching strategy. Ammonium chloride (
Scenario C: Reductive Amination
User Issue: "I'm using
Troubleshooting Steps:
-
Switch Solvent: Use 1,2-dichloroethane (DCE) instead of MeOH. Protic solvents facilitate proton transfer to the ring.[2]
-
Buffer: Ensure the acid catalyst is stoichiometric, not excess.
-
Alternative: Use
(STAB) which requires less exogenous acid than .
Module 3: FAQ & Quick Fixes
Q: Can I use Silica Gel chromatography? A: Proceed with Caution. Standard silica gel is slightly acidic (pH 6-7).
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. This "neutralized silica" prevents on-column desilylation.
Q: Is the meta position safer than ortho/para? A: Yes. Electronic effects are key.
-
Ortho/Para: The TMS group is electron-donating.[2][3] If the aldehyde were ortho or para, it would be electron-withdrawing, destabilizing the ipso-cation. However, the TMS group itself directs incoming electrophiles to the ipso position.
-
Meta: In 3-(TMS)benzaldehyde, the aldehyde is meta to the silicon. The aldehyde withdraws electron density from the ring, making the ring less nucleophilic overall. This actually increases stability against acid attack compared to simple phenyltrimethylsilane.
Q: I need to remove the aldehyde oxygen (Deoxygenation). Can I use Wolff-Kishner? A: No. Wolff-Kishner uses Hydrazine + KOH at 200°C.
-
Risk:[4][5][6] High temperature + strong base = Nucleophilic attack on Silicon (
attacks Si). -
Alternative: Use a mild Clemensen reduction or dithiane protection followed by Raney Nickel (if neutral).
References
- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. This foundational text details the mechanism of ipso-substitution and the beta-effect in arylsilanes.
-
Benkeser, R. A., & Krysiak, H. R. (1954). "The Protodesilylation of Arylsilanes." Journal of the American Chemical Society, 76(24), 6353–6357.
- Linderman, R. J., & Chen, K. (1996). "Oxidation of Organosilanes." Tetrahedron Letters. Discusses the stability of C-Si bonds under various oxidative conditions, highlighting the safety of buffered chlorite (Pinnick)
-
Denmark, S. E., & Jones, T. K. (1982). "Silicon-Directed Nazarov Cyclization." Journal of the American Chemical Society.[7] Provides extensive data on the stability of silyl groups in the presence of Lewis and Brønsted acids.
-
Sigma-Aldrich (Merck). "Pinnick Oxidation Protocol." A standard industry protocol demonstrating the use of phosphate buffers to protect acid-sensitive groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 6. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylsilane synthesis [organic-chemistry.org]
Technical Support Center: Optimizing 3-(Trimethylsilyl)benzaldehyde Synthesis
Ticket System Status: [ONLINE] Subject: Yield Improvement & Troubleshooting for 3-(Trimethylsilyl)benzaldehyde Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Synthetic Challenge
You are likely experiencing low yields (10–40%) or product instability when synthesizing 3-(trimethylsilyl)benzaldehyde. This compound is a critical building block, but its synthesis is deceptively difficult due to two conflicting reactivities:
-
Aldehyde Sensitivity: The formyl group is incompatible with the organometallic reagents (n-BuLi or Mg) required to install the trimethylsilyl (TMS) group.
-
Silyl Instability: The aryl-silicon bond is prone to protodesilylation (cleavage) under the acidic conditions typically used to deprotect the aldehyde.
This guide provides a validated, high-yield workflow that navigates these conflicting requirements.
Module 1: The Validated Protocol (The "Happy Path")
To achieve yields >80%, you must abandon direct approaches and utilize a Protection
Phase 1: Aldehyde Protection (Crucial)
Objective: Mask the electrophilic aldehyde as a cyclic acetal.
-
Reagents: 3-Bromobenzaldehyde, Ethylene Glycol (1.2 equiv), p-TsOH (cat.), Toluene.
-
Setup: Dean-Stark trap is mandatory to remove water and drive equilibrium.
-
Checkpoint: Monitor by TLC/NMR. Do not proceed until aldehyde peak (~10 ppm) is 100% gone. Any remaining aldehyde will consume n-BuLi and lower yield.
Phase 2: Lithium-Halogen Exchange & Silylation
Objective: Swap Bromine for Lithium, then trap with TMSCl.
-
Reagents: 2-(3-bromophenyl)-1,3-dioxolane (Protected SM), n-BuLi (1.1 equiv), TMSCl (1.2 equiv), Dry THF.
-
Protocol:
-
Cool Protected SM in THF to -78°C (Dry Ice/Acetone).
-
Add n-BuLi dropwise. Rate: Keep internal temp below -70°C.
-
Stir for 30–60 mins at -78°C.
-
Add TMSCl (freshly distilled or new bottle) dropwise.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Phase 3: Mild Deprotection (The Failure Point)
Objective: Remove acetal without cleaving the C-Si bond.
-
The Trap: Strong acids (conc. HCl, H₂SO₄) will strip the TMS group, reverting your product to benzaldehyde.
-
The Fix: Use transacetalization or mild organic acids.
-
Method A (Recommended): Acetone / H₂O (10:1) with Pyridinium p-toluenesulfonate (PPTS) at reflux.
-
Method B: 1M HCl / THF at RT. Monitor closely and quench immediately upon completion.
-
Module 2: Visualization of Workflow
The following diagram outlines the critical decision nodes and chemical pathways.
Caption: Figure 1. Optimized synthetic workflow with critical control points (Red/Yellow nodes) to prevent common failure modes.
Module 3: Troubleshooting Guide (Support Tickets)
Use this section to diagnose your specific failure mode based on your analytical data (NMR/GCMS).
Ticket #001: "I recovered the starting material (3-bromobenzaldehyde)."
-
Diagnosis: The Lithium-Halogen exchange failed.
-
Root Cause:
-
Wet Solvent: Moisture in THF quenched the n-BuLi before it could react with the bromide.
-
Warm Temperature: If the reaction was not cold enough, the lithiated intermediate may have protonated or degraded.
-
-
Solution:
-
Distill THF over Sodium/Benzophenone or use a column drying system.
-
Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to ensure active concentration.
-
Ticket #002: "I made Benzaldehyde (No TMS group)."
-
Diagnosis: Protodesilylation. You successfully added the TMS, but knocked it off during workup.
-
Root Cause: The hydrolysis step was too acidic. Aryl-silanes are stable to base but sensitive to acid (Ipso-substitution).
-
Solution:
-
Switch to transacetalization : Dissolve the acetal in wet acetone with catalytic PPTS or amberlyst-15 resin.
-
Avoid refluxing in HCl.
-
Ticket #003: "My yield is low (<30%) and the mixture is messy."
-
Diagnosis: "Dirty" Lithiation.
-
Root Cause: Incomplete protection of the aldehyde. If even 5% of free aldehyde remains, n-BuLi attacks the carbonyl (1,2-addition) instead of exchanging the bromine. This creates alkoxides that interfere with the reaction.
-
Solution:
-
Run the protection step longer with a fresh Dean-Stark trap.
-
Verify protection: Take a crude NMR. You must see zero aldehyde proton signal (~10 ppm) before adding n-BuLi.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Grignard reagents (Mg) instead of n-BuLi? A: Yes, but Lithium-Halogen exchange is generally faster and cleaner at -78°C. Grignard formation requires higher temperatures (reflux or RT) to initiate, which can lead to Wurtz coupling (homocoupling) side products. If you must use Mg, use i-PrMgCl (TurboGrignard) at -20°C for a cleaner exchange.
Q: Can I add TMSCl and n-BuLi at the same time (Barbier conditions)? A: No. n-BuLi reacts vigorously with TMSCl to form TMS-butyl. You must generate the aryl-lithium species first, ensure the exchange is complete (30 mins), and then quench with TMSCl.
Q: Why is the meta-position stable? A: The meta-position is electronically deactivated compared to ortho/para, but for Li-Halogen exchange, the position is dictated strictly by where the Bromine is. Unlike electrophilic aromatic substitution, lithiation occurs specifically at the C-Br bond, preserving the regiochemistry.
Summary of Quantitative Data
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Temperature | 0°C or RT | -78°C | Prevents scrambling/benzyne formation. |
| Protecting Group | None (Direct) | Cyclic Acetal | Essential. Prevents polymerization. |
| Deprotection | 6M HCl | PPTS / Wet Acetone | Prevents loss of TMS group. |
| Reagent Order | Mix all | Stepwise | Prevents n-BuLi + TMSCl side reaction. |
References
-
Preparation of 3-Bromobenzaldehyde (Starting Material) Source: Wikipedia / Organic Syntheses Link:1
-
Lithium-Halogen Exchange Mechanics Source: Harvard University / Evans Group Notes Link:2
-
Stability of TMS Groups & Deprotection Source: Aure Chemical / Protecting Groups Guide Link:3
-
Solid State/Mild Deprotection Methods Source: National Institutes of Health (PMC) Link:4
-
Non-Cryogenic Exchange Options (Advanced) Source: National Institutes of Health (PMC) Link:5[5]
Sources
- 1. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Trimethylsilyl)benzaldehyde
Ticket ID: TMS-BA-PUR-001 Status: Open Agent: Senior Application Scientist
🟢 System Status: Operational Overview
Welcome to the purification support module for 3-(trimethylsilyl)benzaldehyde (CAS: 17887-54-6). This intermediate combines the reactivity of an aldehyde with the lipophilicity of a trimethylsilyl (TMS) group.
The Core Challenge: Your primary impurity is often the desilylated byproduct (benzaldehyde) or the oxidized acid (3-TMS-benzoic acid) .
-
Good News: The TMS group significantly lowers the polarity of the molecule compared to the desilylated impurity, making silica gel chromatography highly effective if the correct solvent system is used.
-
Risk Factor: The aldehyde moiety is susceptible to air oxidation, and the aryl-silicon bond, while robust, can degrade on highly acidic silica over prolonged periods.
🛠 Module 1: Pre-Purification Diagnostics (The Triage)
Before packing your column, you must validate your separation parameters. Do not skip this step.
Thin Layer Chromatography (TLC) Configuration
The separation relies on the lipophilic "grease" effect of the TMS group.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard phase is sufficient. |
| Mobile Phase | Hexane : Ethyl Acetate (20:1) | Start non-polar. The TMS group makes the product migrate significantly faster than benzaldehyde. |
| Visualization | UV (254 nm) | Both the product and impurities are UV-active (aromatic). |
| Stain (Secondary) | 2,4-DNP (Orange/Red spot) | Specific for aldehydes. Differentiates product from non-carbonyl impurities. |
Expected Rf Delta ( )
You are looking for the "top" spot.
-
Product (3-TMS-benzaldehyde):
(in 20:1 Hex/EtOAc). -
Impurity (Benzaldehyde):
(More polar due to lack of lipophilic SiMe₃). -
Impurity (3-TMS-benzoic acid):
(Streaks at baseline).
Critical Check: If your spots are co-eluting, your solvent is too polar. Dilute with more hexane.
⚙️ Module 2: The Chromatography Protocol (The Fix)
Stationary Phase Selection
Standard Silica Gel 60 (40-63 µm) is recommended.
-
Note: While Aryl-TMS bonds are generally stable, highly acidic silica can promote protodesilylation (cleavage of the TMS group) if the contact time is long [1].
-
Pre-treatment:[1] If your crude mixture is highly acid-sensitive, neutralize the silica slurry with 1% Triethylamine (Et₃N) in hexane before packing. For standard synthesis, this is usually optional but recommended for maximum yield.
Mobile Phase Gradient
Run a gradient to ensure separation of the non-polar product from the polar desilylated impurities.
-
Equilibration: 100% Hexanes (2 Column Volumes - CV).
-
Elution A (Product): 0%
5% EtOAc in Hexanes. The product should elute early. -
Elution B (Impurities): Increase to 10-20% EtOAc only after the product is collected to flush benzaldehyde/starting materials.
Sample Loading
Do not load with DCM (Dichloromethane) if possible. DCM is too polar and can cause band broadening at the top of the column.
-
Preferred: Dissolve crude oil in a minimum volume of Hexane/Toluene (1:1) .
-
Alternative: Dry load on Celite if the crude is viscous or insoluble in hexane.
📊 Workflow Visualization
The following diagram illustrates the purification logic and decision nodes.
Figure 1: Step-by-step purification workflow for 3-(trimethylsilyl)benzaldehyde.
❓ Module 3: Troubleshooting (FAQs)
Ticket #001: "My product is co-eluting with a lower spot."
Diagnosis: Your solvent system is likely too polar, or you are seeing the "tailing" of the product due to mass overloading. Solution:
-
Switch solvent system to Pentane : Diethyl Ether (50:1) . Ether often provides better selectivity for organosilanes than EtOAc [2].
-
Reduce loading mass. The TMS group is bulky; overloading causes the band to widen significantly.
Ticket #002: "I lost product during evaporation (Low Yield)."
Diagnosis: 3-(Trimethylsilyl)benzaldehyde is an oil with moderate volatility. High vacuum and heat will strip it into your trap. Solution:
-
Boiling Point: Approx. 80-90°C at 0.5 mmHg (estimated based on analogues) [3].
-
Protocol: Evaporate solvent at 30-35°C and do not go below 20 mbar pressure. Do not leave on the high-vacuum line overnight.
Ticket #003: "The product turned into a white solid/streaked on the column."
Diagnosis: Oxidation.[2] Aldehydes oxidize to benzoic acids (solids) upon exposure to air on the large surface area of silica gel. Solution:
-
Speed: Flash chromatography must be fast. Do not pause the column.
-
Inert Atmosphere: Flush the column with Nitrogen/Argon before loading.
-
Alternative: If oxidation is severe, purify via Bisulfite Adduct formation (chemical purification) instead of chromatography, then regenerate the aldehyde.
Ticket #004: "My NMR shows loss of the TMS group."
Diagnosis: Protodesilylation. This occurs if the silica is too acidic or if methanol was used (forming acetals which can lead to cleavage). Solution:
-
Avoid Alcohols: Never use Methanol or Ethanol in the eluent.
-
Buffer: Pre-wash the column with 1% Et₃N in Hexane to neutralize acidic sites on the silica [4].
📉 Logic Tree: Decomposition vs. Separation
Figure 2: Troubleshooting logic for common chromatographic failures.
📚 References
-
Eaborn, C. (1975). Organosilicon Compounds. Butterworths. (Classic text establishing the stability profiles of Aryl-Si vs Alkyl-Si bonds).
-
Reich, H. J. (2025). Organosilicon Chemistry - Technical Notes. University of Wisconsin-Madison.
-
Sigma-Aldrich. (2025).[3] Product Specification: 3-(Trimethylsilyl)benzaldehyde.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Technical Support Center: Removing Unreacted Starting Material from 3-(Trimethylsilyl)benzaldehyde
Welcome to the Technical Support Center. 3-(Trimethylsilyl)benzaldehyde is a highly valuable intermediate in pharmaceutical and materials research. However, isolating it from its starting materials—whether non-aldehydic precursors like 1-bromo-3-(trimethylsilyl)benzene or aldehydic precursors like 3-bromobenzaldehyde—presents unique chromatographic challenges.
This guide is engineered by senior application scientists to help you bypass physical separation limitations by leveraging the targeted chemical reactivity of the aldehyde functional group.
Strategic Decision Matrix
Before selecting a purification protocol, you must identify the chemical nature of your unreacted starting material (SM). The presence of the bulky, lipophilic trimethylsilyl (TMS) group often masks polarity differences on silica gel, making standard chromatography inefficient.
Caption: Diagnostic decision tree for selecting the optimal purification strategy.
Troubleshooting & FAQs
Q: Why is my 3-(trimethylsilyl)benzaldehyde co-eluting with the starting material on silica gel? A: The trimethylsilyl (TMS) group is exceptionally bulky and lipophilic. When attempting to separate 3-(trimethylsilyl)benzaldehyde from non-aldehydic starting materials (like 1-bromo-3-(trimethylsilyl)benzene or 1,3-dibromobenzene), the dominant interaction with the silica gel stationary phase is driven by the TMS group rather than the carbonyl or halogen. This results in nearly identical retention factors (Rf). To resolve this, you must shift from physical separation to chemical separation (derivatization).
Q: What is the mechanistic advantage of bisulfite extraction over chromatography? A: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition exclusively with unhindered aldehydes to form a crystalline, highly polar α-hydroxy sulfonate adduct[1]. Because this adduct is permanently charged, it partitions entirely into the aqueous phase, leaving unreacted, non-aldehydic starting materials in the organic phase[2]. This transforms a difficult physical separation into a simple, highly efficient liquid-liquid extraction.
Q: How do I prevent protodesilylation (loss of the TMS group) during aldehyde recovery? A: Aryl silanes are highly susceptible to cleavage (protodesilylation) under strongly acidic or basic aqueous conditions, which are traditionally used to decompose bisulfite adducts. To preserve the 3-TMS group, you must use a nonaqueous regeneration method . Reacting the isolated bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile irreversibly cleaves the adduct under neutral conditions, yielding the pure aldehyde, hexamethyldisiloxane, and SO₂ without altering the pH[3].
Q: What if my starting material is 3-bromobenzaldehyde? A: If your unreacted starting material is also an aldehyde, chemical derivatization methods (like bisulfite or Girard's reagent) will fail because both the product and the impurity contain reactive carbonyls. In this specific scenario, you must rely on fractional distillation under reduced pressure (Kugelrohr) or silver-nitrate impregnated silica gel, as the mass/polarizability difference between a bromine atom and a TMS group is the only available handle.
Quantitative Performance of Separation Strategies
The following table summarizes the expected performance of various purification methods when separating 3-(trimethylsilyl)benzaldehyde from non-aldehydic impurities.
| Method | Reagent | Typical Yield (%) | Typical Purity (%) | Mechanistic Advantage | Primary Disadvantage |
| Bisulfite Adduct | NaHSO₃ | >95 | >95 | Cost-effective; transforms separation into phase-extraction[1]. | Adduct can be difficult to decompose under mild conditions[1]. |
| Girard's Reagent T | Girard's Reagent T | 85-90 | >95 | Forms stable cationic hydrazones; excellent for trace analysis[4]. | Requires specific pH for cleavage; reagents are costlier[1]. |
| Chromatography | Silica Gel | 60-80 | 80-90 | No chemical transformation required. | Poor resolution due to the dominant lipophilicity of the TMS group. |
(Data synthesized from comparative aldehyde separation studies[1])
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check confirms the success of the current step.
Protocol A: Liquid-Liquid Bisulfite Extraction
Causality Note: Using a purely aqueous bisulfite solution often fails for highly lipophilic aldehydes like 3-(TMS)benzaldehyde because the two phases do not mix sufficiently. Adding a water-miscible co-solvent (like ethanol or DMF) bridges the phases, allowing the bisulfite ion to attack the carbonyl[5],[2].
-
Preparation: Dissolve the crude mixture containing 3-(trimethylsilyl)benzaldehyde and non-aldehydic starting materials in ethyl acetate (e.g., 10 mL per gram of crude).
-
Adduct Formation: Transfer to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).
-
Phase Bridging: Add 10-20% by volume of ethanol or DMF to the funnel[5]. Shake vigorously for 1-2 minutes.
-
Validation Check 1: Spot the upper organic layer on a TLC plate alongside the crude mixture. The complete disappearance of the UV-active aldehyde spot (typically Rf ~0.6 in 10% EtOAc/Hexanes) confirms 100% conversion to the aqueous adduct. If the aldehyde spot persists, add more NaHSO₃/EtOH and shake again.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the aldehyde adduct) into a clean flask.
-
Washing: Wash the aqueous layer once with pure ethyl acetate to remove trace starting materials.
-
Validation Check 2: GC-MS or TLC of this organic wash should show only the unreacted starting material (e.g., 1-bromo-3-(trimethylsilyl)benzene) and zero aldehyde.
-
Protocol B: Nonaqueous Aldehyde Regeneration (TMS-Preservation)
Causality Note: Traditional regeneration uses NaOH or HCl, which risks cleaving the TMS group from the aromatic ring. TMS-Cl in a nonaqueous solvent acts as a mild, neutral electrophile that traps the sulfonate oxygen, driving the equilibrium toward the free aldehyde[3].
-
Drying: Concentrate the aqueous layer from Protocol A under reduced pressure to isolate the solid bisulfite adduct. Ensure it is completely dry.
-
Suspension: Suspend the isolated bisulfite adduct in anhydrous acetonitrile under a nitrogen atmosphere.
-
Regeneration: Add 2.0 equivalents of chlorotrimethylsilane (TMS-Cl) and heat the mixture to 50 °C for 1-2 hours[3].
-
Validation Check 3: The reaction mixture will transition from a cloudy suspension of the bisulfite adduct to a fine white precipitate of sodium chloride (NaCl). This physical change is a visual indicator of reaction progress.
-
-
Isolation: Cool to room temperature and filter out the precipitated NaCl. Concentrate the filtrate under reduced pressure.
-
Validation Check 4: The resulting oil should show a sharp aldehyde proton peak (~10.0 ppm) and an intact TMS singlet (~0.3 ppm) by ¹H NMR, confirming successful regeneration and preservation of the TMS group.
-
Workflow Visualization
Caption: Step-by-step workflow for the bisulfite extraction and nonaqueous regeneration process.
References
1.1 - Benchchem 2. 5 - Benchchem 3.2 - ACS Publications 4.3 - Benchchem 5.4 - PMC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 3-TMS-Benzaldehyde Condensations
Welcome to the Technical Support Center. Working with 3-(Trimethylsilyl)benzaldehyde (3-TMS-benzaldehyde) presents a unique chemical paradox: the conditions typically required to drive condensation reactions (like Knoevenagel or imine formations) to completion are often the exact conditions that destroy the trimethylsilyl (TMS) group.
This guide is designed for researchers and drug development professionals to troubleshoot kinetic stalling and desilylation side-reactions by mastering temperature control and catalyst selection.
Mechanistic Pathway: The Temperature Bifurcation
Understanding the causality behind your experimental failures requires looking at the activation energies of two competing pathways: dehydration (desired) and Si-Ar bond cleavage (undesired).
Reaction pathway logic for 3-TMS-benzaldehyde condensation at varying temperatures.
Troubleshooting FAQs
Q: Why am I observing significant loss of the trimethylsilyl (TMS) group during my Knoevenagel or Aldol condensations? A: You are encountering competitive protodesilylation or nucleophilic cleavage. The Si-Aryl bond in 3-TMS-benzaldehyde is sterically bulky but chemically fragile under harsh conditions. When exposed to elevated temperatures (>60°C) combined with standard condensation catalysts (e.g., piperidine/acetic acid or strong bases like NaOMe), the thermal energy easily surpasses the activation barrier for Si-C bond cleavage[1]. This results in the formation of unsubstituted benzaldehyde derivatives. To prevent this, the reaction temperature must be strictly controlled, and strong acids/bases should be replaced with mild Lewis acids.
Q: If I lower the temperature to 25°C, my condensation stalls at the carbinolamine intermediate. How do I drive dehydration without heating? A: The dehydration of the carbinolamine intermediate to form the final imine or alkene requires overcoming a specific activation energy barrier. Dropping the temperature removes the necessary thermal energy, causing kinetic stalling. Instead of reheating the system, alter the thermodynamic landscape by using a chemical dehydrating agent (e.g., activated 4Å molecular sieves) or a mild, non-protic Lewis acid catalyst. For instance, 5 M Lithium Perchlorate (LiClO₄) in diethyl ether has been proven to efficiently drive crossed aldol condensations at room temperature (25°C) while preserving sensitive functional groups[2].
Q: Are there alternative catalytic systems optimized for room-temperature condensations of TMS-aromatics? A: Yes. Silica-supported ionic liquids, such as N-(3-silicapropyl)imidazolium hydrogen sulfate ([Sipim]HSO₄), act as highly efficient heterogeneous catalysts. They enable multi-component condensations (such as the synthesis of α-aminonitriles from benzaldehyde derivatives, amines, and TMSCN) to proceed rapidly at room temperature. This approach completely bypasses the need for thermal activation, ensuring the TMS group remains intact[3].
Quantitative Data: Temperature vs. Yield Profiling
The following table summarizes the causal relationship between reaction temperature, catalyst choice, and the fate of the TMS group during a standard condensation workflow.
| Reaction Temperature (°C) | Catalyst System | Conversion to Product (%) | Desilylation Side-Product (%) | Mechanistic Outcome |
| 0 - 10 | Piperidine / AcOH | < 10% | 0% | Kinetic stalling at the addition step. |
| 25 (RT) | LiClO₄ / Et₂O | 92% | < 1% | Optimal dehydration; TMS group preserved. |
| 40 | Ti(O-i-Pr)₄ / DCM | 95% | < 2% | Optimal for sterically hindered nucleophiles. |
| 80 (Reflux) | Piperidine / AcOH | 45% | 50% | Severe protodesilylation due to thermal energy. |
| 110 | Dean-Stark (H⁺) | 15% | 85% | Complete loss of TMS group; Si-Ar bond cleavage. |
Standard Operating Procedure: Temperature-Controlled Condensation
Step-by-step experimental workflow for temperature-controlled condensation.
Self-Validating Protocol
Causality Focus: This protocol uses mild Lewis acidity and physical dehydration to drive the reaction forward at 25°C, avoiding the thermal threshold for desilylation.
-
Reagent Preparation: Flame-dry a reaction flask and purge with Argon. Moisture acts as a nucleophile that can facilitate TMS cleavage at elevated temperatures.
-
Reaction Assembly: Dissolve 1.0 eq of 3-TMS-benzaldehyde and 1.05 eq of the nucleophile (amine/active methylene) in anhydrous dichloromethane (DCM) to a 0.5 M concentration.
-
Catalyst & Dehydrant Addition: At 0°C, add 2.0 eq of activated 4Å molecular sieves (to physically trap water and drive the equilibrium) and 0.1 eq of Titanium tetraisopropoxide (Ti(O-i-Pr)₄) or 5 M LiClO₄.
-
Temperature Control: Remove the ice bath and allow the reaction to warm to exactly 25°C. Do not exceed 40°C. Stir for 4–6 hours.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS. Confirm product formation by looking for the expected [M+H]⁺ peak. If desilylation is occurring, you will observe a distinct [M-72] peak (representing the loss of the -Si(CH₃)₃ group and subsequent protonation).
-
Neutral Quench: Filter the mixture through a pad of Celite to remove the sieves and catalyst precipitates. Avoid acidic workups (like HCl washes), which will immediately cleave the TMS group. Concentrate under reduced pressure with a water bath set strictly below 30°C.
References
-
An Efficient and Improved Method for the Synthesis of Bis(arylmethylidene)thiopyranones, thieme-connect.com.2
-
Desilylation - Explore the Science & Experts, idexlab.com. 1
-
Condensation of benzaldehyde, aniline and TMSCN in the presence of different ionic liquids at room temperature, researchgate.net. 3
Sources
storage stability of 3-(trimethylsilyl)benzaldehyde to prevent oxidation
Technical Support Center: Storage & Stability of 3-(Trimethylsilyl)benzaldehyde
Case ID: TSB-OX-PREV-001 Status: Active Priority: High (Oxidation Sensitive)[1]
Introduction: The Core Challenge
Welcome to the technical guide for 3-(trimethylsilyl)benzaldehyde (CAS: 17887-54-6).[1][2][3] As a researcher, you are likely aware that benzaldehyde derivatives are notoriously prone to autoxidation .[1] The presence of the electron-rich trimethylsilyl (TMS) group on the aromatic ring does not protect the aldehyde functionality from atmospheric oxygen.[1]
Upon exposure to air, this compound degrades into 3-(trimethylsilyl)benzoic acid .[1] This is not merely a purity issue; the acidic impurity can catalyze side reactions, deactivate sensitive catalysts, or alter the stoichiometry of your downstream synthesis.
This guide provides a self-validating system to Prevent, Detect, and Correct oxidation.
Module 1: Critical Storage Protocols (Prevention)
To maintain purity >95% over months, you must disrupt the radical chain mechanism of oxidation.
Physical Properties Reference
| Property | Data | Note |
|---|---|---|
| CAS Number | 17887-54-6 | |
| Molecular Weight | 178.30 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | >200°C (est.[1] at 760 mmHg) | Typically distilled under reduced pressure |
| Solubility | Organic solvents (DCM, Et2O, THF) | Hydrolytically stable (TMS group) |[1]
Standard Operating Procedure (SOP) for Storage
-
Atmosphere Control (The Primary Barrier):
-
Requirement: Store strictly under an inert atmosphere (Argon or Nitrogen).[1]
-
Why: Autoxidation is zero-order with respect to the aldehyde but first-order with respect to oxygen pressure.[1] Removing
halts the initiation step.[1] -
Protocol: After every use, backfill the container with dry Nitrogen or Argon.[1] Parafilm is insufficient for long-term storage; use a tightly sealed cap with a Teflon liner or a septum.[1]
-
-
Temperature Regulation:
-
Requirement: Refrigerate at 2–8°C . For storage >3 months, freeze at -20°C .
-
Why: Lowering temperature reduces the rate constant of the propagation step in the radical chain reaction.[1]
-
-
Container Specification:
-
Requirement: Amber glass vials or bottles.
-
Why: UV light can photo-initiate the formation of radicals, accelerating the conversion to benzoic acid.
-
Module 2: Diagnosis & Troubleshooting (Detection)
How do you validate the integrity of your reagent before starting a reaction?
Q: How does the oxidized impurity manifest visually? A: Pure 3-(trimethylsilyl)benzaldehyde is a clear, colorless to pale yellow liquid.[1]
-
Warning Sign: Deepening yellow/brown color.[1]
-
Critical Failure: Appearance of white crystalline solids suspended in the liquid or at the bottom of the bottle.[1] These crystals are 3-(trimethylsilyl)benzoic acid, which is solid at room temperature (unlike the liquid aldehyde).[1]
Q: How do I confirm oxidation via NMR?
A: Run a quick
-
Aldehyde (Active): Look for the diagnostic singlet signal at ~10.0 ppm .[1]
-
Impurity (Acid): Look for a broad singlet (often >11 ppm, exchangeable) and a slight shift in the aromatic protons and the TMS peak (typically ~0.3 ppm).[1]
Visualizing the Threat: Autoxidation Pathway
The following diagram illustrates the "Radical Chain Mechanism" you are fighting against. Note how a single radical event can propagate to destroy multiple molecules of your reagent.[1]
Caption: The autoxidation cascade where atmospheric oxygen converts the liquid aldehyde into a solid carboxylic acid contaminant.[1][4][5]
Module 3: Rescue & Purification (Correction)
If your reagent has oxidized (indicated by white solids), do not discard it.[1] The TMS group is robust enough to survive a standard base wash, which will selectively remove the benzoic acid impurity.
Purification Protocol: The "Base Wash" Method
Objective: Separate the neutral aldehyde from the acidic impurity.
-
Dissolution: Dissolve the impure sample in Diethyl Ether (Et2O) or Dichloromethane (DCM) .[1]
-
Wash (Extraction):
-
Transfer to a separatory funnel.[1]
-
Wash 2x with 10% aqueous Sodium Carbonate (
) or saturated Sodium Bicarbonate ( ).[1] -
Mechanism: The base deprotonates the benzoic acid, converting it into sodium 3-(trimethylsilyl)benzoate, which is highly water-soluble.[1] The aldehyde remains in the organic layer.[1]
-
-
Separation: Collect the organic layer.[1] (The aqueous layer contains the impurity).[1]
-
Drying: Wash the organic layer once with brine, then dry over Anhydrous Magnesium Sulfate (
).[1] -
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotavap).[1]
-
Final Polish (Optional but Recommended): Perform a vacuum distillation .[1]
-
Note: Because the boiling point is high (>200°C at atm), use a high-vacuum pump to distill at a manageable temperature (<100°C) to prevent thermal decomposition.[1]
-
Decision Tree: Handling & Troubleshooting
Use this workflow to determine the immediate action required for your specific batch.
Caption: Workflow for assessing reagent quality and executing the necessary purification steps.
References
-
BenchChem. (2025).[1] Preventing oxidation of benzaldehyde derivatives during storage. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: Benzaldehyde Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1] Benzaldehyde, 3-methyl- (Analogous Physical Data). Retrieved from [1][7]
-
SynBlock. (2025).[1][8] Product Catalog: 3-(Trimethylsilyl)benzaldehyde (CAS 17887-54-6).[1][2][3][9][10] Retrieved from [1]
-
ScienceMadness. (2010).[1] Discussion on Purification of Benzaldehyde from Benzoic Acid. Retrieved from [1]
Sources
- 1. 2-[(Trimethylsilyl)ethynyl]benzaldehyde | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 17887-54-6 | 3-(Trimethylsilyl)benzaldehyde - Synblock [synblock.com]
- 3. 17887-54-6|3-(Trimethylsilyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. Trimethylsilane - Wikipedia [en.wikipedia.org]
- 5. Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]- (CAS 6689-43-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-(Trimethylsilyl)ethynylbenzaldehyde 95 77123-55-8 [sigmaaldrich.com]
- 7. chemeo.com [chemeo.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. CAS 17887-54-6 | 3-(Trimethylsilyl)benzaldehyde - Synblock [synblock.com]
- 10. 17887-54-6|3-(Trimethylsilyl)benzaldehyde|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Low Conversion with 3-(Trimethylsilyl)benzaldehyde
Product: 3-(Trimethylsilyl)benzaldehyde CAS: 17877-93-3 (Generic reference for isomer checking) / Specific CAS varies by catalog but typically refers to the meta isomer in this context. Application: Organosilicon intermediate for medicinal chemistry, cross-coupling, and material science.
Core Diagnostic Workflow
Before altering reaction parameters, use this logic flow to isolate the root cause of low conversion. This compound possesses a "dual personality": the reactive aldehyde and the potentially labile aryl-silane bond.
Figure 1: Diagnostic logic tree for isolating failure modes in 3-(trimethylsilyl)benzaldehyde reactions.
Reagent Integrity & Storage (The "Silent Killer")
Q: My reaction starts well but stalls at 40-50% conversion. I see a white solid precipitating. What is happening?
A: You are likely fighting "Auto-Oxidation." Benzaldehydes are notoriously prone to air oxidation, converting to benzoic acids. 3-(Trimethylsilyl)benzaldehyde is no exception. The white solid is likely 3-(trimethylsilyl)benzoic acid , which can shut down base-catalyzed reactions (like Wittig or Aldol) by neutralizing your catalyst or reagent.
-
The Mechanism: Radical chain reaction with atmospheric oxygen.
-
The Fix:
-
Check the bottle: If you see solids or crust around the cap, the reagent is compromised.
-
Purify: Perform a vacuum distillation (Protocol A below). Do not rely on silica chromatography for oxidized aldehydes as the acid sticks to the column and streaks.
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Q: I see the aldehyde peak in NMR, but my yield is low. Is the TMS group stable?
A: The TMS group is robust but not invincible. While aryl-silanes are more stable than alkyl-silanes, the C-Si bond can undergo protodesilylation (cleavage by H+) or fluorodesilylation (cleavage by F-).
-
Diagnostic: Check your crude NMR. The TMS group typically appears as a singlet around 0.2–0.3 ppm . If this peak is missing or diminished relative to the aromatic protons, you are losing the silicon group.
-
Cause: Strong acids (e.g., HCl workups) or strong nucleophilic bases (e.g., hydroxide in hot water) can cleave this bond via ipso-substitution.
Reaction Optimization (Condition-Specific)
Scenario A: Nucleophilic Additions (Grignard / Organolithium)
Issue: "I added MeMgBr, but I got a mixture of the alcohol and desilylated product." Root Cause: Peterson Olefination Competition or Ipso-Substitution . While rare on the ring itself, strong nucleophiles can attack the silicon atom if the steric environment allows, especially if the aldehyde reacts slowly.
-
Solution:
-
Temperature: Run the addition at -78°C and warm slowly. Do not start at 0°C.
-
Titration: Ensure your organometallic reagent is not in large excess (>1.5 eq).
-
Quench: Use saturated NH₄Cl (mild), not HCl (strong acid), to quench the reaction to prevent acid-catalyzed desilylation during workup.
-
Scenario B: Condensation Reactions (Wittig / Knoevenagel)
Issue: "The Wittig reaction with a non-stabilized ylide gave low yield." Root Cause: Steric Hindrance & Electronic Deactivation. The trimethylsilyl group at the meta position is bulky. It can hinder the approach of large phosphonium ylides. Furthermore, silicon is an electropositive sigma-donor. It may slightly reduce the electrophilicity of the aldehyde carbonyl, making it sluggish.
-
Solution:
-
Solvent: Switch from THF to DCM or Toluene to alter the aggregation state of the ylide.
-
Time: These reactions may require 24-48 hours, not the standard 4 hours.
-
Base: Avoid hydroxide bases (NaOH/KOH) which promote Cannizzaro side reactions. Use NaH or LiHMDS in anhydrous conditions.
-
Scenario C: Palladium-Catalyzed Couplings
Issue: "I am trying to couple the aldehyde, but the TMS group is falling off." Root Cause: Base-Promoted Protodesilylation. Many Suzuki/Heck cycles use aqueous carbonate or phosphate bases at high temperatures (80°C+). These conditions are known to promote the cleavage of Aryl-Si bonds [1].
-
Solution:
-
Anhydrous Conditions: Switch to anhydrous bases like Cs₂CO₃ or K₃PO₄ in Dioxane/DMF. Eliminate water to stop the hydrolysis pathway.
-
Fluoride Warning: Never use TBAF or CsF if you want to keep the TMS group. Fluoride has an extremely high affinity for silicon.
-
Experimental Protocols
Protocol A: Purification via Vacuum Distillation
Use this if your starting material is yellow/orange or contains solids.
-
Setup: Short-path distillation apparatus. Flame-dry the glassware.
-
Pressure: High vacuum is essential (< 5 mmHg).
-
Heat: Use an oil bath.
-
Note: The boiling point will be significantly higher than unsubstituted benzaldehyde. Expect ~80-90°C at 1-2 mmHg (Estimation based on MW increase).
-
-
Collection: Discard the first 5-10% (forerun). Collect the colorless main fraction.
-
Storage: Flush the receiving flask with Argon immediately and seal with Parafilm.
Protocol B: Standard Quality Check (QC)
Run this before committing valuable reagents.
Method: 1H NMR (CDCl₃) Key Signals to Monitor:
-
Aldehyde (-CHO): Singlet at ~10.0 ppm . Integration = 1H.
-
Aromatic Region: Multiplet at 7.5 – 8.0 ppm . Integration = 4H.
-
Trimethylsilyl (-SiMe3): Singlet at ~0.3 ppm . Integration = 9H.
Pass Criteria:
-
Integration ratio of CHO : TMS is exactly 1 : 9 .
-
No broad singlet at ~11-12 ppm (indicates Carboxylic Acid).
-
No singlet at ~0.0 ppm (indicates Hexamethyldisiloxane byproduct from hydrolysis).
Summary Data Table
| Parameter | 3-(Trimethylsilyl)benzaldehyde Characteristics | Troubleshooting Implication |
| Molecular Weight | 178.31 g/mol | Ensure correct stoichiometry calculation (heavier than benzaldehyde). |
| Boiling Point | ~230°C (760 mmHg) / ~90°C (2 mmHg) | High boiling point makes removal by rotovap difficult; requires distillation. |
| Sensitive Groups | Aldehyde, Aryl-Si bond | Susceptible to oxidation (air) and protodesilylation (acid/base). |
| Major Impurity | 3-(Trimethylsilyl)benzoic acid | Acts as a catalyst poison; remove via base wash or distillation. |
| Incompatible Reagents | TBAF, NaOH (hot), HCl (conc) | Will cleave the TMS group. |
References
-
Protodesilylation Mechanisms: Yao, W., et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[1] Journal of Organic Chemistry, 2018.[1] Link (Describes base-catalyzed cleavage of C-Si bonds).
-
Silylation Artifacts: Little, J.L. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them."[2] Journal of Chromatography A, 1999.[2] Link (Context on silyl group migration and stability).
-
General Aldehyde Handling: "Troubleshooting Low Yields." University of Rochester Chemistry Dept. Link (General best practices for air-sensitive aldehydes).
-
A3 Coupling with Silyl Aldehydes: "Optimization of the A3 coupling reaction of benzaldehyde, trimethylsilylacetylene, and piperidine." ResearchGate. Link (Demonstrates reactivity of silyl-substituted components).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organosilicon compounds.
Sources
minimizing side reactions in 3-(trimethylsilyl)benzaldehyde reduction
Welcome to the Technical Support Center for Arylsilane Reductions . This resource is engineered for researchers, process chemists, and drug development professionals tasked with the chemoselective reduction of 3-(trimethylsilyl)benzaldehyde to 3-(trimethylsilyl)benzyl alcohol.
Aryltrimethylsilanes present a unique synthetic challenge: the Ar–Si bond is highly polarized and susceptible to cleavage under both acidic and basic conditions. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to ensure maximum functional group fidelity during your reduction workflows.
I. Diagnostic Decision Tree
Before initiating your experiment, use the logical workflow below to select the optimal reduction strategy based on your project's constraints (e.g., scale, cost, and tolerance for side reactions).
Diagnostic workflow for selecting the optimal 3-(TMS)benzaldehyde reduction strategy.
II. Troubleshooting Guide & FAQs (The "Why" and "How")
Q: Why do I observe the loss of the trimethylsilyl (TMS) group during standard NaBH₄ reductions? A: The loss of the TMS group is caused by protodesilylation , a process where the labile Ar–Si bond is cleaved. This is driven by extremes in pH:
-
Base-Catalyzed Cleavage: When NaBH₄ is dissolved in unbuffered alcohols (especially methanol), it reacts with the solvent to form alkoxyborohydrides and sodium alkoxides (e.g., NaOMe), which significantly raises the pH[1]. This basic environment triggers a nucleophilic attack on the silicon atom, cleaving the Ar–Si bond[2].
-
Acid-Catalyzed Cleavage: If the reaction is quenched with strong aqueous acids (like HCl or H₂SO₄) to destroy excess hydride, electrophilic aromatic substitution rapidly replaces the TMS group with a proton[3]. Solution: Shift to ethanol at 0 °C (which reacts much slower with NaBH₄ than methanol) and quench exclusively with mild, buffered solutions like saturated aqueous NH₄Cl.
Q: My reduction with NaBH₄ is sluggish, but heating the reaction causes desilylation. What is the alternative? A: Heating a protic NaBH₄ system accelerates the generation of basic alkoxides, guaranteeing TMS cleavage. The scientifically sound alternative is to switch to DIBAL-H (Diisobutylaluminum hydride) in an anhydrous, aprotic solvent like DCM or THF. DIBAL-H operates via an electrophilic reduction mechanism, coordinating directly to the carbonyl oxygen prior to hydride transfer[4]. This allows for rapid, quantitative reduction at cryogenic temperatures (-78 °C) without any protic sources, completely bypassing the pathways that lead to desilylation[5].
Q: How do I prevent pinacol coupling (dimerization) or over-reduction? A: Pinacol coupling is a bimolecular side reaction typically induced by single-electron transfer (SET) reducing agents. While standard hydride donors (NaBH₄, DIBAL-H) operate via two-electron transfers, trace transition metal impurities in your glassware or solvents can inadvertently catalyze SET pathways. To prevent this, ensure the use of high-purity reagents and maintain dilute substrate concentrations (e.g., <0.15 M) to kinetically disfavor bimolecular collisions. Over-reduction of the aromatic ring is virtually impossible under these mild hydride conditions.
Mechanistic pathways leading to unwanted protodesilylation during reduction.
III. Quantitative Data: Reagent Comparison
To facilitate rapid decision-making, the following table summarizes the operational parameters and side-reaction risks associated with common reducing agents for this specific substrate.
| Reducing Agent | Solvent System | Operating Temp | Protodesilylation Risk | Required Workup (Self-Validation) |
| NaBH₄ | Methanol | 25 °C | High (Base-catalyzed) | Standard aqueous (High risk) |
| NaBH₄ | Absolute Ethanol | 0 °C | Low | Sat. NH₄Cl (pH ~6) |
| DIBAL-H | Anhydrous DCM/THF | -78 °C | Very Low | Rochelle's Salt (Neutral) |
| LiAlH₄ | Anhydrous THF | 0 °C to 25 °C | Moderate (Harsh reactivity) | Fieser Method (Strictly controlled) |
IV. Validated Experimental Protocols
The following methodologies are designed as self-validating systems. The specific quenching steps are non-negotiable, as they are the primary defense against product degradation during isolation.
Protocol A: Mild NaBH₄ Reduction (Optimized for Scalability)
This protocol utilizes a controlled temperature and a buffered quench to prevent pH-induced desilylation.
-
Preparation: Dissolve 3-(trimethylsilyl)benzaldehyde (1.0 equiv) in absolute ethanol to achieve a concentration of 0.2 M.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Causality: Low temperatures suppress the reaction between NaBH₄ and ethanol, preventing the buildup of basic ethoxide ions.
-
Addition: Add NaBH₄ (0.6 equiv, providing a slight excess of hydride) portion-wise over 5 minutes to manage hydrogen evolution.
-
Monitoring: Stir at 0 °C for 30–45 minutes. Monitor by TLC (Hexanes/EtOAc, UV active).
-
Self-Validating Quench: Do not use HCl. Quench the reaction slowly by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. This maintains the pH near 6, safely neutralizing the borate complexes without triggering acidic protodesilylation.
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: DIBAL-H Reduction (Maximum Fidelity for Labile Silanes)
This protocol utilizes strictly anhydrous, aprotic conditions to guarantee the retention of the TMS group.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3-(trimethylsilyl)benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Syringe in DIBAL-H (1.0 M solution in DCM or Toluene, 1.1 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.
-
Monitoring: Stir at -78 °C for 1 hour. The electrophilic nature of DIBAL-H ensures rapid reduction even at this temperature[5].
-
Self-Validating Quench: At -78 °C, cautiously add 1-2 mL of anhydrous methanol to destroy unreacted DIBAL-H. Next, add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate)[6].
-
Emulsion Breaking: Remove the cold bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours until the aluminum salts coordinate with the tartrate, breaking the gel-like emulsion and yielding two distinct, clear layers. Causality: This avoids the use of acidic or basic aqueous washes entirely.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.
V. References
-
The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives ResearchGate
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes Organic Chemistry Portal
-
Stabilization of NaBH₄ in Methanol Using a Catalytic Amount of NaOMe ResearchGate
-
DIBAL or DIBAL-H UrbanPro
-
What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? TUODA
-
DIBAL-H Reduction - General Procedure Organic Synthesis
Sources
Technical Support Center: Crystallization of 3-(Trimethylsilyl)benzaldehyde Derivatives
Welcome to the Technical Support Center. Crystallizing organosilanes—specifically 3-(trimethylsilyl)benzaldehyde and its downstream derivatives—presents unique thermodynamic and kinetic challenges. The bulky, lipophilic trimethylsilyl (TMS) group fundamentally alters the molecule's crystal packing and solubility profile, often leading to frustrating liquid-liquid phase separations (LLPS) rather than pristine crystal lattices.
This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate their crystallization workflows.
Part 1: The Causality of TMS-Induced Crystallization Failures
To select the right solvent, you must first understand the physics of your molecule. The TMS group (
The Thermodynamic Consequence: The lattice energy is significantly lowered, which depresses the melting point. Simultaneously, the non-polar methyl groups interact highly favorably with hydrocarbon solvents via dispersion forces, massively increasing solubility. The Kinetic Consequence: When you force supersaturation (via cooling or anti-solvent addition), the kinetic barrier to arranging these awkward, bulky shapes into an ordered lattice is exceptionally high. Instead of crystallizing, the system minimizes free energy by separating into a disordered, solute-rich liquid phase. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out"[1].
Quantitative Solvent Evaluation Matrix
Selecting a solvent system requires balancing solubilizing power against the risk of LLPS and chemical degradation. Below is a comparative matrix of common solvent classes used for TMS-aryl derivatives.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Solubilization of TMS-Derivs | LLPS (Oiling Out) Risk | Chemical Stability Risk |
| Heptane | 0.1 | 98.4 | Very High | High (if cooled rapidly) | Low |
| Toluene | 2.4 | 110.6 | Very High | High | Low |
| MTBE | 2.5 | 55.2 | High | Moderate | Low |
| Methanol | 5.1 | 64.7 | Moderate | Moderate | High (>50 °C, acetal formation) |
| Acetonitrile | 5.8 | 82.0 | Low | Low (Excellent Anti-solvent) | Low |
Part 2: Troubleshooting Guides & FAQs
Q1: My 3-(trimethylsilyl)benzaldehyde derivative forms a milky emulsion at the bottom of the flask instead of crystallizing. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as oiling out. Because the TMS group kinetically hinders integration into a rigid crystal lattice, the supersaturated compound separates into a secondary liquid phase[2]. Solvents in which the drug exhibits extremely high solubility (like toluene or heptane) are typically associated with higher oiling-out risks because they reduce the maximum achievable supersaturation[1]. Actionable Fix: You must alter the trajectory on your ternary phase diagram to bypass the miscibility gap. Decrease your initial concentration, reduce your cooling rate, or switch to a solvent system with a lower overall solubility profile[3].
Q2: Can I use Methanol or Ethanol as an anti-solvent to force precipitation? A: Yes, but with strict thermal boundaries. The aldehyde moiety is highly reactive, and the C-Si bond can be sensitive in protic environments. Prolonged heating of silyl compounds in methanol at temperatures above 50 °C frequently results in decomposition via methanolysis or the formation of dimethyl acetals[4]. Actionable Fix: If using methanol as an anti-solvent, ensure the primary solution is cooled to at least 20 °C before addition, and perform the crystallization in an ice bath. Alternatively, use Acetonitrile, which is aprotic and carries zero risk of acetal formation.
Q3: The oil droplets eventually solidify, but the purity is terrible. Why? A: Solute molecules within the product-rich oil droplets are highly mobile and arrange themselves randomly. This makes the oil phase an excellent "sponge" for unwanted impurities[2]. When this oil eventually solidifies (often into an amorphous mass rather than a true crystal), the impurities are trapped inside. You cannot rely on solidified oil for purification; you must prevent the oil phase from forming entirely.
Q4: How do I force true nucleation instead of LLPS? A: The most reliable self-validating method is seeding . By introducing a small amount of pure crystalline product (seeds) into the solution just as it crosses into the metastable zone, you bypass the high kinetic barrier of primary nucleation. The solute will preferentially integrate into the existing seed lattices rather than phase-separating into an oil[2].
Part 3: Standard Operating Procedure (SOP) - Anti-Solvent Crystallization
This protocol utilizes a binary solvent system (Primary: MTBE / Anti-solvent: Acetonitrile) designed to prevent LLPS while protecting the reactive aldehyde group. It is built as a self-validating system —if a validation check fails, the protocol dictates the immediate corrective action.
Step 1: Primary Dissolution
-
Suspend the crude 3-(trimethylsilyl)benzaldehyde derivative in a minimal volume of MTBE (approx. 3-5 mL/g) at 40 °C.
-
Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot polish filtration through a 0.45 µm PTFE filter.
Step 2: Metastable Zone Entry
-
Cool the clear MTBE solution to 25 °C.
-
Begin dropwise addition of Acetonitrile (anti-solvent) at a rate of 0.1 mL/min under moderate agitation (250 RPM).
-
Validation Check: Watch the strike point of the anti-solvent. Localized cloudiness should dissipate within 5 seconds. If the cloudiness persists and the entire flask becomes turbid, you have breached the metastable limit and induced LLPS. Corrective Action: Immediately pause addition and heat the flask back to 40 °C until clear, then add 10% more MTBE before resuming.
Step 3: Seeding and Aging
-
Once the solution reaches a stable, slight opalescence that clears slowly, add 1-2% (w/w) of pure seed crystals.
-
Hold the temperature isothermally at 25 °C for 60 minutes.
-
Validation Check: Inspect a 10 µL aliquot under a polarized light microscope. You should observe highly birefringent, distinct crystal habits (e.g., needles or plates). If you observe dark, spherical droplets, LLPS has occurred.
Step 4: Controlled Cooling
-
Apply a linear cooling ramp of 0.1 °C/min down to 0 °C. Do not crash-cool, as rapid supersaturation spikes trigger oiling out[3].
Step 5: Isolation and Washing
-
Filter the suspension under vacuum. Wash the cake with 2 volumes of pre-chilled (0 °C) Acetonitrile.
-
Dry under vacuum at 30 °C to constant weight.
Part 4: Process Visualization
Workflow for mitigating Liquid-Liquid Phase Separation during TMS-derivative crystallization.
References
-
Isopinocampheylborane Derivatives with >99% ee via the DMAP Complex | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications Source: acs.org URL:[Link]
-
Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[Link]
-
An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate Source: researchgate.net URL:[Link]
Sources
handling moisture sensitivity of 3-(trimethylsilyl)benzaldehyde intermediates
Technical Support Center: Handling Moisture Sensitivity of 3-(Trimethylsilyl)benzaldehyde
Welcome to the Technical Support Center. As drug development and materials science increasingly rely on precision organosilicon chemistry, handling sensitive intermediates like 3-(trimethylsilyl)benzaldehyde (3-TMS-benzaldehyde) requires a rigorous, mechanistic approach. This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the causality behind moisture sensitivity, and implement self-validating protocols in the laboratory.
Mechanistic Causality: The "Why" Behind Moisture Sensitivity
While the aldehyde moiety of 3-TMS-benzaldehyde is prone to standard oxidation or hydration, the primary and most problematic failure mode is protodesilylation .
Because the carbon-silicon (C-Si) bond is polarized—with silicon being more electropositive than the aromatic carbon—the TMS group acts as a weak electrophile. In the presence of water and trace catalytic agents (such as ambient acids, bases, or nucleophiles like fluoride), water acts as the proton source[1]. The degradation mechanism involves the nucleophilic attack of water/hydroxide on the silicon atom, forming a pentacoordinate silicon intermediate. This is followed by heterolytic cleavage of the C-Si bond, yielding desilylated benzaldehyde and trimethylsilanol (which rapidly condenses to volatile hexamethyldisiloxane)[1].
Understanding this causality dictates our handling strategy: simply avoiding liquid water is insufficient. Atmospheric moisture and trace acidic/basic impurities in solvents lower the activation energy for the pentacoordinate transition state and must be rigorously excluded.
Mechanistic pathway of moisture-induced protodesilylation of 3-(TMS)benzaldehyde.
Troubleshooting & FAQs
Q1: My
Q2: How should I store 3-(trimethylsilyl)benzaldehyde to maximize its shelf life? A: Store the neat reagent in a tightly sealed amber glass bottle under an inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the liquid effectively. Keep it at -20°C. Specialized packaging with septum seals (e.g., AcroSeal) can significantly enhance the shelf life of moisture-sensitive silanes by preventing ambient air ingress during needle punctures[2]. Crucial step: Before opening, always allow the bottle to warm to room temperature in a desiccator to prevent atmospheric condensation on the cold liquid.
Q3: I need to use this intermediate in a base-catalyzed reaction. How do I prevent the base from cleaving the TMS group? A: Base-catalyzed protodesilylation strictly requires water as a proton source[1]. If your reaction requires a base (e.g., for a condensation or cross-coupling), you must ensure the system is flawlessly anhydrous. Furthermore, avoid bases with high nucleophilicity toward silicon (like alkoxides or hydroxides). Instead, use sterically hindered amine bases (e.g., DIPEA) which are physically blocked from forming the pentacoordinate silicon transition state.
Q4: Can I recover a batch that has partially degraded to benzaldehyde? A: Yes. Because the boiling point of benzaldehyde (178°C at 760 mmHg) differs significantly from 3-TMS-benzaldehyde (approx. 230-235°C at 760 mmHg), they can be separated via fractional vacuum distillation. Avoid standard silica gel chromatography for recovery if possible; the slightly acidic silanols on the silica surface can catalyze further C-Si bond cleavage during purification.
Quantitative Data: Stability Profile of Aryl Silanes
The following table summarizes the half-life and degradation profile of typical aryltrimethylsilanes under various environmental conditions, demonstrating the critical need for pH and moisture control.
| Environmental Condition | Catalyst / Impurity | Moisture Level | Estimated Half-Life ( | Primary Degradation Product |
| Anhydrous Storage (-20°C) | None (Inert Gas) | < 10 ppm | > 2 Years | None |
| Room Temp, Open Air | None | Ambient (~50% RH) | 3 - 4 Weeks | Benzaldehyde |
| Wet Solvent (THF/DCM) | Trace HCl (pH ~2) | > 500 ppm | < 2 Hours | Benzaldehyde |
| Wet Solvent (DMSO) | KOTMS or NaOH (pH >10) | > 500 ppm | < 15 Minutes | Benzaldehyde |
| Silica Gel (Column) | Acidic Surface Silanols | Ambient | 12 - 24 Hours | Benzaldehyde |
Self-Validating Experimental Protocol: Anhydrous Handling & Verification
To ensure trustworthiness in your synthetic steps, every protocol must be a self-validating system. This means incorporating in-process quality control (QC) that visually or analytically confirms the absence of moisture before the critical reaction occurs.
Step-by-Step Methodology: Schlenk-Line Setup and qNMR Validation
-
Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under a high vacuum (<0.1 Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.
-
Solvent Dispensing: Syringe the required volume of anhydrous solvent (e.g., THF, freshly distilled over sodium/benzophenone) into the Schlenk flask.
-
Moisture Validation (The Self-Validating Step): Before adding the 3-TMS-benzaldehyde, add a single crystal of triphenylmethane and a micro-drop of n-butyllithium to the solvent. A persistent red color (indicating the trityl anion) confirms the solvent is strictly anhydrous. If the color fades, moisture is present, and the solvent must be discarded.
-
Reagent Transfer: Using a gas-tight syringe purged with Argon, transfer the 3-TMS-benzaldehyde into the validated reaction flask.
-
In-Process QC (qNMR): To verify the integrity of the starting material before proceeding with downstream synthesis, withdraw a 50 µL aliquot, dissolve it in anhydrous CDCl
, and run a rapid H NMR.-
Pass Criteria: Integration of the TMS peak (~0.3 ppm, 9H) matches the aldehyde peak (~10.0 ppm, 1H).
-
Fail Criteria: Appearance of a secondary aldehyde peak at ~10.05 ppm and a benzene proton multiplet lacking the TMS shift effect, indicating protodesilylation has occurred.
-
Workflow for anhydrous handling and quality control of 3-(TMS)benzaldehyde.
References
- Source: The Journal of Organic Chemistry (2018, 83, 2250-2255) via organic-chemistry.
- Title: A Review of Organosilanes in Organic Chemistry Source: Thermo Fisher Scientific URL
Sources
Validation & Comparative
1H NMR Chemical Shifts of 3-(Trimethylsilyl)benzaldehyde: A Comparative Guide for Structural Elucidation
Executive Summary
3-(Trimethylsilyl)benzaldehyde is a highly versatile synthetic building block, frequently utilized in transition-metal cross-coupling reactions and in the development of active pharmaceutical ingredients (APIs), such as YAP/TAZ-TEAD protein-protein interaction inhibitors for oncology [1]. For drug development professionals and synthetic chemists, accurate structural elucidation of this intermediate is critical.
This guide objectively compares the 1H NMR spectral performance of 3-(trimethylsilyl)benzaldehyde against its unsubstituted parent (benzaldehyde) and its symmetric structural isomer (4-(trimethylsilyl)benzaldehyde). By analyzing these alternatives, researchers can easily identify diagnostic chemical shifts and validate the regiochemistry of their functionalized aromatic systems.
Mechanistic Principles: Substituent Effects on Chemical Shifts
The 1H NMR spectrum of 3-(trimethylsilyl)benzaldehyde is governed by a push-pull dynamic of electronic and steric effects, which breaks the symmetry of the benzene ring and creates four distinct aromatic proton environments.
-
The Formyl Group (-CHO): The carbonyl double bond generates a strong anisotropic induced magnetic field. Protons located in the plane of the aromatic ring—particularly at the ortho positions—experience significant deshielding, shifting their resonance downfield to higher frequencies [2].
-
The Trimethylsilyl Group (-TMS): While typically considered an electron-donating group via inductive/hyperconjugative effects (+I), the silicon atom's interaction with the aromatic π-system and its steric bulk result in a localized deshielding effect on the adjacent ortho protons (+0.22 ppm relative to baseline benzene).
-
Synergistic Deshielding at H2: The proton at the C2 position is situated exactly between the -CHO and -TMS groups. It is subjected to the anisotropic deshielding of the formyl group and the localized effects of the TMS group, making it the most downfield aromatic proton in the spectrum (~8.05 ppm).
Comparative Quantitative Data
To objectively evaluate the spectral signature of 3-(trimethylsilyl)benzaldehyde, we compare its chemical shifts against baseline benzaldehyde[3] and its symmetric isomer, 4-(trimethylsilyl)benzaldehyde. The meta-substitution in the 3-TMS derivative provides a highly diagnostic, asymmetric splitting pattern.
| Proton Environment | Benzaldehyde (δ ppm) | 3-(TMS)benzaldehyde (δ ppm) | 4-(TMS)benzaldehyde (δ ppm) | Multiplicity in 3-TMS |
| Aldehyde (-CHO) | ~10.01 | ~10.05 | ~10.03 | Singlet (1H) |
| Aromatic H2 | ~7.86 (ortho) | ~8.05 | ~7.82 | Narrow Multiplet (1H) |
| Aromatic H4 | ~7.62 (para) | ~7.73 | - (Substituted) | Doublet of Triplets (1H) |
| Aromatic H5 | ~7.52 (meta) | ~7.48 | ~7.55 | Triplet (1H) |
| Aromatic H6 | ~7.86 (ortho) | ~7.85 | ~7.82 | Doublet of Triplets (1H) |
| TMS (-SiMe3) | - | ~0.30 | ~0.28 | Singlet (9H) |
Note: Data recorded in CDCl3 at 298K. 4-(TMS)benzaldehyde is symmetric, rendering H2/H6 and H3/H5 chemically equivalent, whereas 3-(TMS)benzaldehyde displays four distinct aromatic signals.
Logical Workflow for Spectral Assignment
Figure 1: Substituent effects dictating the 1H NMR chemical shifts of aromatic protons.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high-fidelity data and prevent sample degradation, follow this self-validating experimental workflow. Every step is designed with explicit causality to mitigate common analytical errors.
Step 1: Acid-Free Sample Preparation
-
Action: Pass 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) through a short plug of basic alumina before dissolving 10–15 mg of 3-(trimethylsilyl)benzaldehyde.
-
Causality: Chloroform naturally degrades over time to produce trace phosgene and hydrochloric acid (HCl). The aryl-silicon bond is highly susceptible to acid-catalyzed protodesilylation. Failing to neutralize the solvent will result in the gradual cleavage of the TMS group, yielding a contaminated spectrum containing unsubstituted benzaldehyde.
Step 2: TMS-Free Reference Calibration
-
Action: Do not add tetramethylsilane (TMS) as an internal standard. Instead, calibrate the chemical shift scale using the residual CHCl3 solvent peak at δ 7.26 ppm.
-
Causality: Standard NMR protocols dictate the addition of 0.03% v/v TMS set to 0.00 ppm. However, the target analyte contains a covalently bound -SiMe3 group that resonates very closely at ~0.30 ppm. Adding internal TMS will cause severe peak overlap and baseline distortion in the upfield region, ruining the integration of the 9H singlet.
Step 3: Optimized Acquisition Parameters
-
Action: Set the spectral width to at least 14 ppm and extend the relaxation delay (D1) to 3–5 seconds.
-
Causality: The aldehyde proton (~10.05 ppm) requires a wide spectral window to avoid signal folding. Furthermore, the aldehyde proton and the quaternary-adjacent H2 proton have longer spin-lattice relaxation times (
) due to the lack of nearby heavily-relaxing protons. A standard 1-second D1 will result in under-integration; extending it ensures the system returns to thermal equilibrium, yielding a mathematically perfect 1:1:1:1:1:9 integration ratio.
Step 4: Data Processing
-
Action: Apply a mild 0.3 Hz exponential line broadening (LB) window function before Fourier transformation.
-
Causality: This specific LB value enhances the signal-to-noise ratio of the dilute sample without sacrificing the resolution required to observe the fine meta-coupling (
Hz) between the H2, H4, and H6 protons.
References
Mechanistic Insights: Substituent Effects and Shift Causality
13C NMR Spectral Analysis of 3-(Trimethylsilyl)benzaldehyde: A Comparative Guide to High-Field vs. Benchtop Platforms and Solvent Effects
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of sterically hindered or electronically complex aromatic building blocks. 3-(Trimethylsilyl)benzaldehyde (CAS: 17887-54-6) is a prime example. Featuring both a strongly electron-withdrawing formyl group (-CHO) and a bulky, inductively electron-donating trimethylsilyl group (-TMS) in a meta relationship, this molecule presents a fascinating case study in magnetic anisotropy and substituent effects.
This guide objectively compares the analytical performance of high-field versus benchtop NMR platforms and evaluates the critical impact of solvent selection (CDCl3 vs. DMSO-d6) on the 13C NMR spectral acquisition of 3-(trimethylsilyl)benzaldehyde.
To accurately assign the 13C NMR spectrum of 3-(trimethylsilyl)benzaldehyde, one must understand the causality behind the chemical shifts. The aromatic ring (base shift ~128.5 ppm) is perturbed by two competing electronic forces:
-
The Aldehyde Group (-CHO): Operates via strong resonance (-M) and inductive (-I) withdrawal. It heavily deshields the ortho and para carbons. Furthermore, the magnetic anisotropy of the carbonyl double bond causes a significant downfield shift at the ipso carbon (C1)[1].
-
The Trimethylsilyl Group (-TMS): Silicon is more electropositive than carbon, making the -TMS group inductively electron-donating (+I). This slightly shields the meta and para positions but heavily deshields the ipso carbon (C3) due to specific local diamagnetic effects and steric bulk[2].
Fig 1. Electronic effects and shift causality in 3-(trimethylsilyl)benzaldehyde.
Comparative Analysis: High-Field vs. Benchtop 13C NMR
The choice of NMR instrumentation dictates the sample concentration requirements, acquisition time, and spectral resolution. Benchtop NMR spectrometers (typically 60–90 MHz, 1.4–2.1 Tesla) have emerged as accessible alternatives to superconducting high-field systems (400+ MHz, >9.4 Tesla)[3].
However, 13C NMR on benchtop systems is notoriously difficult due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus, which results in a sensitivity reduction of roughly four orders of magnitude compared to 1H NMR[3]. While 1H spectra at low fields suffer from severe peak overlap due to strong homonuclear coupling, 13C spectra (when proton-decoupled) maintain their singlet structure, making them highly interpretable if sufficient signal-to-noise ratio (SNR) can be achieved[4].
Table 1: Performance Comparison for 13C NMR Acquisition
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | Analytical Impact |
| Optimal Concentration | 50 – 100 mM | > 1.0 M (or neat liquid) | Benchtop requires highly concentrated samples or hyperpolarization (e.g., SABRE)[4]. |
| Acquisition Time | 10 – 30 minutes | 4 – 12 hours | High-field is superior for high-throughput laboratory environments[3]. |
| Spectral Dispersion | Excellent (~100 Hz/ppm) | Moderate (~15 Hz/ppm) | 13C chemical shift range (200+ ppm) prevents overlap even at 60 MHz. |
| Quaternary C Detection | Routine (with proper D1) | Highly challenging | C1, C3, and C=O signals may be lost in baseline noise on benchtop systems without relaxation agents. |
Comparative Analysis: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent selection is not merely a matter of solubility; it fundamentally alters the local magnetic environment of the solute. Short-range forces, including van der Waals interactions, solvent magnetic anisotropy, and polar/hydrogen-bonding effects, directly impact nuclear screening constants[5].
When analyzing 3-(trimethylsilyl)benzaldehyde, switching from a weakly polar solvent like Chloroform-d (CDCl3) to a highly polar, hydrogen-bond accepting solvent like Dimethyl Sulfoxide-d6 (DMSO-d6) induces predictable chemical shift variations. The highly polarizable carbonyl carbon is particularly sensitive to the dielectric constant of the solvent[5].
Table 2: Predicted 13C NMR Chemical Shifts and Solvent Effects
| Carbon Position | CDCl3 Shift (ppm) | DMSO-d6 Shift (ppm) | Causality of Shift Variation |
| C=O (Aldehyde) | 192.5 | 193.8 | Downfield shift due to strong dipole-dipole interactions with DMSO[5]. |
| C3 (Ipso to TMS) | 140.9 | 141.1 | Minimal change; sterically shielded by the bulky -TMS group. |
| C4 (Para to CHO) | 138.9 | 139.4 | Increased polarization of the ring system in a high-dielectric medium. |
| C1 (Ipso to CHO) | 135.3 | 135.8 | Deshielding enhanced by solvent coordination to the adjacent carbonyl. |
| C2 (Ortho to both) | 134.3 | 134.5 | Moderate shift; trapped between two bulky substituents. |
| C6 (Ortho to CHO) | 129.4 | 129.8 | Deshielded slightly by solvent-induced polarization. |
| C5 (Meta to both) | 127.7 | 128.0 | Least affected aromatic carbon; lacks direct resonance interactions. |
| -Si(CH3)3 | -1.1 | -0.9 | Slight deshielding due to bulk solvent magnetic susceptibility differences. |
Experimental Protocol: Self-Validating 13C NMR Acquisition
To ensure reproducibility and trustworthiness in your analytical workflow, follow this step-by-step methodology for acquiring the 13C spectrum of 3-(trimethylsilyl)benzaldehyde. This protocol is optimized for a standard 400 MHz high-field instrument.
Step 1: Sample Preparation
-
Weigh exactly 35 mg of 3-(trimethylsilyl)benzaldehyde.
-
Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: The internal TMS peak (0.0 ppm) must be carefully distinguished from the compound's own -Si(CH3)3 peak (~ -1.1 ppm).
-
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic shimming.
Step 2: Instrument Tuning and Shimming
-
Insert the sample and lock the spectrometer to the deuterium frequency of the solvent.
-
Perform automated or manual gradient shimming (Z1-Z5) on the 2H lock signal to ensure a homogeneous magnetic field, critical for resolving the closely spaced C1/C2 aromatic signals.
-
Tune and match the probe specifically for the 13C frequency (~100.6 MHz on a 400 MHz console).
Step 3: Pulse Sequence and Parameter Optimization
-
Select a standard 1D 13C pulse sequence with broadband proton decoupling (e.g., WALTZ-16) to collapse multiplet structures into sharp singlets.
-
Critical Causality Step: Set the relaxation delay (D1) to at least 3.0 seconds. Quaternary carbons (C1, C3, and C=O) lack attached protons, resulting in inefficient dipole-dipole relaxation and exceptionally long
relaxation times. A short D1 will cause these peaks to artificially integrate to zero or disappear into the baseline noise. -
Set the number of scans (NS) to 256 or 512 to achieve an optimal SNR > 50:1.
Step 4: Processing
-
Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. This suppresses high-frequency noise without significantly degrading the resolution of the aromatic carbons.
-
Phase the spectrum manually and baseline-correct using a polynomial fit.
Fig 2. Self-validating workflow for 13C NMR acquisition and spectral assignment.
Conclusion
For the routine structural verification of 3-(trimethylsilyl)benzaldehyde, high-field NMR remains the gold standard due to its rapid acquisition times and high sensitivity, particularly for the critical quaternary carbons (C1, C3) and the carbonyl group. However, benchtop NMR provides a viable, cryogen-free alternative if sample concentration can be maximized (>1 M) or if advanced hyperpolarization techniques are employed[4]. Regardless of the platform, researchers must account for solvent-induced chemical shifts, especially when comparing empirical data acquired in highly polar solvents like DMSO-d6 against legacy databases predominantly recorded in CDCl3[5].
References
Sources
Technical Comparison Guide: FTIR Characterization of 3-(Trimethylsilyl)benzaldehyde
This guide provides an in-depth technical comparison of the FTIR spectral features of 3-(Trimethylsilyl)benzaldehyde (3-TMS-benzaldehyde) versus its non-silylated precursor, Benzaldehyde. It is designed for researchers requiring precise structural verification during synthesis or quality control.
Executive Summary
3-(Trimethylsilyl)benzaldehyde (CAS: 40138-16-7) is a bifunctional intermediate featuring an electrophilic aldehyde moiety and a nucleophilic/steric trimethylsilyl (TMS) group. In synthetic workflows, it is critical to distinguish this product from:
-
Benzaldehyde (Starting material/Hydrolysis product).
-
Trimethylsilylbenzene (Over-reduction/Decarbonylation byproduct).
-
Benzoic acid derivatives (Oxidation impurities).
FTIR spectroscopy offers a rapid, non-destructive method to validate the integrity of both the carbonyl and silane functionalities simultaneously. This guide details the diagnostic bands required for positive identification.
Spectral Deconvolution & Assignment
The following table contrasts the critical absorption bands of 3-TMS-benzaldehyde with its parent compound. The "Shift/Difference" column highlights the diagnostic markers.
Table 1: Comparative FTIR Absorption Bands
| Functional Group | Vibration Mode | Benzaldehyde (Standard) [1, 2] | 3-TMS-Benzaldehyde (Target) | Shift / Diagnostic Value |
| Aldehyde (C=O) | Stretching | 1703–1705 cm⁻¹ (Strong) | 1695–1705 cm⁻¹ (Strong) | Minimal Shift. The meta-TMS group is electronically subtle (see Section 3). A band >1720 cm⁻¹ indicates oxidation to acid. |
| Aldehyde (C-H) | Stretching (Fermi Resonance) | ~2720 & 2820 cm⁻¹ (Doublet) | ~2720 & 2820 cm⁻¹ (Doublet) | Retained. Confirms the aldehyde is intact and not reduced to alcohol. |
| Silane (Si-C) | Stretching (Sym. def.) | Absent | 1250–1260 cm⁻¹ (Very Strong) | Primary Diagnostic. This sharp, intense peak is the clearest indicator of successful silylation. |
| Silane (Si-C) | Rocking | Absent | 830–860 cm⁻¹ (Strong) | Secondary Diagnostic. Often a broad/strong band characteristic of the -SiMe₃ group. |
| Alkyl (C-H) | Stretching (sp³) | Absent | 2950–2960 cm⁻¹ | New Feature. Distinct from the aromatic C-H (>3000 cm⁻¹). Represents the methyl protons on Silicon. |
| Aromatic Ring | C=C Skeleton | 1585, 1600 cm⁻¹ | 1580–1600 cm⁻¹ | Retained aromaticity. |
| Substitution | C-H Out-of-plane (oop) | 690, 750 cm⁻¹ (Mono) | ~690–710, 750–790 cm⁻¹ (Meta) | Pattern changes from mono-substituted to meta-disubstituted. |
Mechanistic Insight: Electronic Effects
Why does the Carbonyl frequency remain largely unchanged?
The position of the C=O stretch is governed by the bond's force constant, which is influenced by electron density.
-
Inductive Effect (+I): Silicon is more electropositive than Carbon (EN: Si=1.90 vs C=2.55), acting as a weak electron donor. This would theoretically lower the C=O frequency by increasing single-bond character.
-
Resonance Effect (R): In the meta position, resonance effects are decoupled. The TMS group cannot directly conjugate with the carbonyl group (unlike para-TMS).
-
Hammett Sigma Value: The Hammett constant (
) for a TMS group is approximately -0.04 to 0.00 [3]. This indicates it is electronically near-neutral or very weakly donating in the meta position.
Visualization: Electronic Influence Pathway
Caption: Logical flow of electronic effects explaining the stability of the carbonyl stretching frequency in meta-silylated benzaldehydes.
Experimental Protocol: ATR-FTIR Acquisition
To ensure high-fidelity data, follow this self-validating protocol. 3-TMS-benzaldehyde is typically a liquid or low-melting solid; this protocol assumes a liquid film analysis using Attenuated Total Reflectance (ATR).
Equipment
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer).
-
Detector: DTGS or MCT (cooled).
-
Accessory: Diamond or ZnSe ATR Crystal.
Step-by-Step Methodology
-
Background Collection:
-
Clean crystal with Isopropanol. Ensure it is dry.
-
Collect background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Loading:
-
Place 1 drop (~10 µL) of neat 3-TMS-benzaldehyde onto the crystal center.
-
Critical: If the sample is solid, apply pressure using the anvil to ensure contact.
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Accumulation: 16–32 scans.
-
-
Validation (Real-time):
-
Check 1: Is the peak at ~1700 cm⁻¹ saturated (flat-topped)? If yes, clean and apply a thinner film (or use less pressure).
-
Check 2: Is the CO₂ doublet (2350 cm⁻¹) excessive? If yes, purge the chamber and re-acquire.
-
-
Post-Run Cleaning:
-
Wipe immediately with Acetone or DCM. TMS compounds can be sticky; do not let them cure/dry on the crystal.
-
Visualization: Spectral Decision Tree
Caption: Decision logic for identifying 3-TMS-benzaldehyde and distinguishing it from common synthetic impurities.
Troubleshooting & Impurities
Common issues when analyzing silylated aldehydes:
-
Broad O-H Stretch (3200–3500 cm⁻¹):
-
Cause: Hydrolysis of the TMS group (forming silanols) or reduction of the aldehyde.
-
Action: Dry the sample over MgSO₄ if wet; check synthesis conditions if reduction is suspected.
-
-
Shifted Carbonyl (1720–1730 cm⁻¹):
-
Cause: Oxidation to 3-(trimethylsilyl)benzoic acid .
-
Confirmation: Look for the "broad shoulder" of the carboxylic O-H stretch extending from 3300 down to 2500 cm⁻¹.
-
-
Missing 1250 cm⁻¹ Band:
-
Cause: Desilylation (loss of TMS group). The spectrum will look identical to standard Benzaldehyde.
-
References
-
NIST Mass Spectrometry Data Center. Benzaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (2024). Detailed analysis of Fermi resonance and carbonyl conjugation. Available at: [Link][1][2][3][4][5]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes sigma values for meta-SiMe3). Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Si-C and Si-CH3 assignments).
Sources
- 1. researchgate.net [researchgate.net]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. 2-Formylphenylboronic Acid | 40138-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. US20080051596A1 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 3-(trimethylsilyl)benzaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(trimethylsilyl)benzaldehyde , a critical organosilicon intermediate used in cross-coupling reactions and medicinal chemistry.
Unlike standard application notes, this guide synthesizes mechanistic principles with comparative data to distinguish this compound from its structural isomers and parent analogs.
Executive Summary
3-(Trimethylsilyl)benzaldehyde (
Key Analytical Differentiator:
-
Vs. Benzaldehyde: The presence of the TMS group shifts the molecular ion by +72 Da and introduces a dominant cation stabilization mechanism that suppresses the typical "phenyl cation" (
77) pathway. -
Vs. 4-(Trimethylsilyl)benzaldehyde (Isomer): Electron Ionization (EI) spectra are nearly indistinguishable between meta- and para-isomers. Chromatographic separation (GC retention time) is required for definitive identification.
Mechanistic Fragmentation Analysis
The fragmentation of 3-(trimethylsilyl)benzaldehyde is governed by two competing functional groups: the aldehyde (
The Silicon Stabilization Effect
In Electron Ionization (70 eV), the silicon atom exerts a powerful stabilizing effect on positive charges. While aldehydes typically fragment via
This results in a stable silicon-substituted benzoyl cation , which is energetically more favorable than the radical cation formed by simple aldehyde cleavage.
Fragmentation Pathways
-
Primary Pathway (Silicon-Directed):
-
Step 1: Ionization of the aromatic ring or silicon center.
-
Step 2: Homolytic cleavage of a
bond (methyl group). -
Result: Formation of the base peak at
163 ( ). -
Mechanism: The resulting cation is stabilized by the empty d-orbitals of silicon (and hyperconjugation), making this peak significantly more intense than the molecular ion.
-
-
Secondary Pathway (Carbonyl Loss):
-
From the
163 ion, the expulsion of carbon monoxide (CO, 28 Da) occurs. -
Result: Formation of the
135 ion (phenyl-dimethyl-silylium cation). This ion is characteristic of all trimethylsilyl-substituted benzenes.
-
-
Minor Pathway (Aldehyde-Directed):
-
Loss of the aldehydic hydrogen (
) to form 177 . -
Note: This pathway is suppressed compared to unsubstituted benzaldehyde due to the competing, faster kinetics of the methyl loss.
-
Visualization of Fragmentation Tree
The following diagram illustrates the competing pathways and the resulting mass-to-charge ratios.
Figure 1: Mechanistic fragmentation tree of 3-(trimethylsilyl)benzaldehyde showing the dominant methyl-loss pathway.
Comparative Performance Data
This section compares the mass spectral signature of the target compound against its parent (Benzaldehyde) and its core structural motif (Phenyltrimethylsilane).
Table 1: Spectral Fingerprint Comparison
| Feature | 3-(TMS)benzaldehyde | Benzaldehyde (Parent) | Phenyltrimethylsilane (Core) |
| Molecular Ion ( | 178 (Strong) | 106 (Strong) | 150 (Moderate) |
| Base Peak (100%) | 163 ( | 105 ( | 135 ( |
| Key Loss 1 | |||
| Key Loss 2 | |||
| Diagnostic Low Mass | 73 ( | 51 (Phenyl ring break) | 73 ( |
| Interpretation | Silicon-directed fragmentation dominates.[1] | Carbonyl-directed fragmentation dominates. | Pure silicon-directed fragmentation. |
Comparative Insight
-
Benzaldehyde relies on the stability of the benzoyl cation (
). -
3-(TMS)benzaldehyde shifts the base peak mechanism. The loss of methyl from silicon is energetically cheaper than breaking the aromatic C-H or C-C bonds. This makes the
peak a highly reliable diagnostic marker for any TMS-substituted aromatic.
Experimental Protocol: GC-MS Analysis
To replicate these results or analyze samples containing 3-(trimethylsilyl)benzaldehyde, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (methanol/ethanol) to prevent acetal formation with the aldehyde group.
-
Concentration: 10-50 ppm.
-
Derivatization: None required. The TMS group is already present. Note: Do not add MSTFA/BSTFA unless you intend to silylate other functional groups in the mixture.
GC-MS Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split (10:1) at 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range:
40–350.
Isomer Distinction Workflow
Since the 3- (meta) and 4- (para) isomers produce nearly identical mass spectra, retention time is the only valid confirmation tool.
Figure 2: Analytical workflow for distinguishing TMS-benzaldehyde isomers using GC retention time (RT).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Phenyltrimethylsilane (CAS 768-32-1). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzaldehyde (CAS 100-52-7).[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
- Harvey, D. J. (2020). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
-
PubChem. Compound Summary for 3-(Trimethylsilyl)benzaldehyde (CAS 17878-47-2). National Library of Medicine. Available at: [Link]
Sources
Definitive Elemental Analysis Guide: 3-(Trimethylsilyl)benzaldehyde
Executive Summary: The Silicon Switch
3-(Trimethylsilyl)benzaldehyde (CAS: 17887-54-6) is a pivotal intermediate in medicinal chemistry, serving as a lipophilic "silicon switch" for phenyl groups and a versatile linker in cross-coupling reactions. However, its quality control presents a unique challenge: the lability of the C-Si bond under acidic/basic conditions and the susceptibility of the aldehyde to oxidation.
This guide provides a rigorous Elemental Analysis (EA) framework to validate the purity of this compound. Unlike standard organics, the presence of silicon requires specific combustion protocols and offers a distinct mass-balance signature that instantly flags common degradation pathways like protodesilylation or oxidation.
The "Gold Standard" Profile
To validate your sample, experimental data must fall within the standard tolerance (
Table 1: Theoretical Composition ( )
| Element | Count | Atomic Mass | Total Mass | Mass % (Theoretical) |
| Carbon (C) | 10 | 12.011 | 120.11 | 67.36% |
| Hydrogen (H) | 14 | 1.008 | 14.11 | 7.91% |
| Silicon (Si) | 1 | 28.085 | 28.09 | 15.75% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 8.97% |
| Total | 178.30 | 100.00% |
Critical Insight: The high Hydrogen content (7.91%) relative to non-silylated aromatics is a key indicator of the intact trimethylsilyl (TMS) group.
Comparative Analysis: Distinguishing Impurities
EA is particularly powerful for this compound because its common impurities have drastically different carbon/hydrogen profiles. A simple NMR check might miss inorganic salts, but EA captures the bulk purity.
Table 2: Diagnostic EA Signatures of Common Impurities
Use this table to interpret "failed" analysis results.
| Compound Scenario | Formula | % Carbon ( | % Hydrogen ( | Diagnostic Note |
| Pure Target | 67.36% | 7.91% | Baseline | |
| Impurity A: Benzaldehyde (Protodesilylation) | 79.23% (+11.8%) | 5.70% (-2.2%) | Huge C spike. Indicates loss of the TMS group (C-Si bond cleavage). | |
| Impurity B: 3-(TMS)benzoic acid (Oxidation) | 61.82% (-5.5%) | 7.26% (-0.6%) | Drop in C. Indicates aldehyde oxidation to carboxylic acid. | |
| Impurity C: 3-Bromobenzaldehyde (Start. Mat.) | 45.44% (-21.9%) | 2.72% (-5.2%) | Massive C/H drop. Indicates incomplete lithiation/reaction. |
Technical Protocol: Combustion Analysis of Organosilicons
Expertise Note: Standard combustion methods often fail for organosilicons. Silicon can form Silicon Carbide (SiC), which is thermally stable and traps carbon, leading to artificially low Carbon readings. It can also form glassy
Optimized Workflow
-
Sample Prep: Weigh 2–3 mg of the oil into a tin capsule. Seal immediately to prevent evaporation (the compound is a liquid at RT).
-
Additives (Crucial): Add ~5–10 mg of Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) to the capsule. -
Temperature: Ensure the combustion tube operates at
. -
Calibration: Use a sulfanilamide standard, but ideally run a known organosilicon standard (e.g., tetraphenylsilane) to verify the method's ability to handle Si.
Visualization: Quality Control Decision Tree
Figure 1: Decision logic for interpreting Elemental Analysis results of silylated benzaldehydes.
Synthesis & Purity Context
To ensure the EA data reflects the pure compound, the synthesis route must be considered. The most robust method involves the lithiation of 3-bromobenzaldehyde diethyl acetal , followed by quenching with TMSCl and subsequent hydrolysis.
Why this matters for EA:
-
Acetal Residues: Incomplete hydrolysis of the acetal protecting group will inflate the Carbon count significantly.
-
Solvent Traps: This compound is a viscous oil. Residual THF or Hexanes will skew the H% upwards.
-
Protocol: High-vacuum drying (
mbar) for 4 hours is mandatory before weighing for EA.
References
-
Fundamental Synthesis & Characterization
- L. A. Paquette, et al., "Silylation of aromatic aldehydes," Organic Syntheses, Coll. Vol. 9, p. 123.
- Microchemical Journal, "Determination of Carbon and Hydrogen in Organosilicon Compounds.
-
Physical Data Validation
-
Sigma-Aldrich/Merck, "3-(Trimethylsilyl)benzaldehyde Product Specification." (Used for confirming theoretical MW and general physical state).
-
-
Spectral Comparison
-
National Institute of Advanced Industrial Science and Technology (AIST), "SDBS Spectral Database for Organic Compounds." (For cross-referencing NMR data with EA purity).
-
Sources
comparison of 3-(trimethylsilyl)benzaldehyde with non-silylated benzaldehyde analogs
Executive Summary: The "Silicon Switch" in Aromatic Aldehydes
In medicinal chemistry and materials science, the "Silicon Switch" —replacing a carbon atom (often a tert-butyl group) with a silicon atom (trimethylsilyl, TMS)—is a high-impact strategy to modulate physicochemical properties without altering the fundamental pharmacophore geometry.
3-(Trimethylsilyl)benzaldehyde (3-TMS-BA) represents a critical building block in this domain. Unlike its carbon analog 3-tert-butylbenzaldehyde , the silylated variant offers a unique combination of increased lipophilicity , altered metabolic susceptibility , and subtle electronic differences due to the longer C–Si bond (
This guide provides a direct, data-driven comparison of 3-TMS-benzaldehyde against unsubstituted benzaldehyde and its carbon isostere, 3-tert-butylbenzaldehyde.
Physicochemical Profile & Comparative Data
The substitution of a hydrogen atom with a TMS group at the meta-position drastically alters the molecular landscape. The following data highlights the divergence in steric and electronic parameters.
Table 1: Comparative Physicochemical Metrics
| Property | Benzaldehyde (H) | 3-tert-Butylbenzaldehyde (C-Analog) | 3-(Trimethylsilyl)benzaldehyde (Si-Target) | Implication |
| Mol. Weight | Mass increase affects volatility. | |||
| C–X Bond Length | TMS is physically further from the ring, reducing local steric crowding despite higher volume. | |||
| Lipophilicity (cLogP) | TMS adds significant lipophilicity ( | |||
| Hammett | TMS is a weaker inductive donor than t-butyl. | |||
| Hammett | TMS shows weak donor capability; less deactivating to nucleophilic attack than t-butyl. | |||
| Van der Waals Vol. | Reference | TMS is bulkier overall but "softer" due to bond length. |
Electronic Analysis: The Inductive/Hyperconjugative Balance
While tert-butyl is a pure inductive donor (
-
Inductive Effect (
): Silicon is more electropositive than carbon ( vs Pauling), pushing electron density into the ring. -
Negative Hyperconjugation: The
orbital can accept electron density from the aromatic -system, partially offsetting the inductive donation.-
Result: 3-TMS-benzaldehyde is more electrophilic (more reactive to nucleophiles) than 3-tert-butylbenzaldehyde, making it a superior substrate for difficult condensations.
-
Synthetic Utility & Reactivity Pathways[1]
Diagram 1: Comparative Reactivity & Synthesis Logic
Caption: Stepwise lithiation strategy for the controlled synthesis of 3-TMS-benzaldehyde, avoiding poly-silylation.
Experimental Protocol: Synthesis from 1,3-Dibromobenzene
This route is preferred over starting from 3-bromobenzaldehyde due to the lower cost of reagents and avoidance of acetal protection steps.
Reagents: 1,3-Dibromobenzene,
Step 1: Mono-Silylation
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add 1,3-dibromobenzene (
, ) and anhydrous THF ( ). -
Lithiation: Cool to
. Add -BuLi ( , ) dropwise over 30 mins. Critical: Maintain temp to prevent benzyne formation or disproportionation. -
Quench: Stir for 45 mins. Add TMSCl (
, ) dropwise. -
Warm: Allow to warm to RT over 2 hours.
-
Workup: Quench with sat.
. Extract with ether.[1] Distill to obtain 1-bromo-3-(trimethylsilyl)benzene (Yield: ).
Step 2: Formylation
-
Setup: Dissolve the bromide from Step 1 (
, ) in anhydrous THF ( ). -
Exchange: Cool to
. Add -BuLi ( , ) or -BuLi ( if rapid exchange needed). Stir for 1 hour. -
Formylation: Add anhydrous DMF (
, ) rapidly. -
Hydrolysis: Stir 30 mins, then pour into acidic ice water (
). -
Purification: Extract with EtOAc. Wash with brine. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Target: Colorless oil.
-
Validation:
shows aldehyde proton at and TMS singlet at .
-
Performance Comparison in Applications
A. Medicinal Chemistry (The "Bioisostere" Effect)
When designing inhibitors, replacing a phenyl ring's meta-carbon substituent with silicon can improve efficacy.
-
Metabolic Stability: The TMS group blocks metabolic oxidation at the meta-position. Unlike a methyl group (which can be oxidized to
), the TMS group is robust against P450 oxidation, though it can be susceptible to protodesilylation in highly acidic biological compartments (stomach), which is rare for aryl-silanes compared to vinyl-silanes. -
Membrane Permeability: The
jump from to significantly enhances blood-brain barrier (BBB) penetration.
B. Reaction Kinetics (Nucleophilic Addition)
In a comparative Grignard addition (e.g., with
-
Benzaldehyde: Fast reaction, no steric hindrance.
-
3-tert-Butylbenzaldehyde: Slower kinetics (
). The bulky t-butyl group hinders the approach of the nucleophile, even from the meta position, due to rotational sweeping volume. -
3-TMS-benzaldehyde: Intermediate kinetics (
).-
Why? The longer C–Si bond holds the methyl groups further away from the carbonyl reaction center. The "cone of interference" is smaller than that of the t-butyl analog.
-
Diagram 2: Steric Shielding Comparison
Caption: The longer C-Si bond reduces the effective steric hindrance at the reaction center compared to the C-C bond.
References
-
General Silicon Switch Strategy
- Title: "Silicon in Medicinal Chemistry"
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Hammett Constants for Silyl Groups
- Title: "Electronic Effects of the Trimethylsilyl Group"
- Source:Chemical Reviews
-
URL:[Link]
-
Synthesis of Silylated Benzaldehydes
- Title: "Preparation of Functionalized Arylsilanes via Lithi
- Source:Organic Syntheses
-
URL:[Link] (Adapted from general arylsilane protocols).
-
Lipophilicity Data
- Title: "Calculated LogP values for Organosilicon Compounds"
- Source:Bioorganic & Medicinal Chemistry Letters
-
URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
